5-(4-Fluorophenyl)-1H-tetrazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
5-(4-fluorophenyl)-2H-tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN4/c8-6-3-1-5(2-4-6)7-9-11-12-10-7/h1-4H,(H,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTAOERLWDORJFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNN=N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20354193 | |
| Record name | 5-(4-Fluorophenyl)-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50907-21-6 | |
| Record name | 5-(4-Fluorophenyl)-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20354193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-Fluorophenyl)-1H-tetrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-(4-Fluorophenyl)-1H-tetrazole (CAS: 50907-21-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of 5-(4-Fluorophenyl)-1H-tetrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document consolidates key physicochemical data, spectral information, and a detailed synthesis protocol.
Core Properties and Physicochemical Data
This compound is a white to off-white solid organic compound. The tetrazole ring is a key structural feature, known for its role as a bioisostere of a carboxylic acid group, which can influence the pharmacokinetic profile of a molecule.
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 50907-21-6 | [1][2] |
| Molecular Formula | C₇H₅FN₄ | [1][2] |
| Molecular Weight | 164.14 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Melting Point | 180 °C (decomposes) | [1][2] |
| pKa (Predicted) | ~3.95 (for the analogous 5-(4-chlorophenyl)-1H-tetrazole) | [3] |
| logP (Predicted) | Data not available | |
| Solubility (Predicted) | Data not available |
Spectral Data
The structural identity of this compound is confirmed by various spectroscopic techniques.
Table 2: Spectral Data for this compound
| Spectrum Type | Key Peaks/Shifts | Source(s) |
| ¹H NMR (DMSO-d₆) | δ 16.91 (brs, 1H, N-H), 8.12-8.07 (m, 2H, Ar-H), 7.50-7.45 (m, 2H, Ar-H) | |
| ¹³C NMR (DMSO-d₆) | δ 163.6 (d, J = 249 Hz), 154.6, 129.5 (d, J = 8.9 Hz), 116.6 (d, J = 22.3 Hz) | |
| IR (cm⁻¹) | 1505, 1610, 2991 | |
| ESI-MS (m/z) | 163 [M-H]⁻ |
Synthesis of this compound
The most common and efficient method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between an organic nitrile and an azide salt. This reaction can be catalyzed by various Lewis or Brønsted acids.
Experimental Protocol: [3+2] Cycloaddition Synthesis
This protocol is a general method that can be adapted for the synthesis of this compound.
Materials:
-
4-Fluorobenzonitrile
-
Sodium Azide (NaN₃)
-
Ammonium Chloride (NH₄Cl) or a suitable Lewis acid catalyst (e.g., Zinc Chloride, ZnCl₂)
-
Dimethylformamide (DMF)
-
Hydrochloric Acid (HCl), aqueous solution
-
Deionized Water
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-fluorobenzonitrile (1 equivalent) in DMF.
-
Addition of Reagents: To the stirred solution, add sodium azide (1.1 to 2 equivalents) and ammonium chloride (1.1 equivalents).
-
Reaction: Heat the reaction mixture to 120-130 °C and maintain this temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly acidify the mixture with an aqueous solution of HCl to a pH of approximately 2. This step should be performed in a well-ventilated fume hood as it may generate hydrazoic acid (HN₃), which is toxic and explosive.
-
Precipitation and Filtration: The acidic solution is then poured into ice water, which should cause the product to precipitate. Collect the solid product by vacuum filtration and wash it with cold water.
-
Extraction (Optional): If the product does not precipitate cleanly, the aqueous mixture can be extracted with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.
Safety Precautions:
-
Sodium azide is highly toxic and can form explosive heavy metal azides. Avoid contact with metals.
-
The acidification step can produce hydrazoic acid, which is a toxic and explosive gas. This step must be performed in a fume hood with appropriate safety measures.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Biological Activity and Context
As of the latest literature search, there is no specific biological activity or signaling pathway data available for this compound itself. However, the tetrazole moiety is a well-established pharmacophore in drug discovery, often used as a bioisosteric replacement for a carboxylic acid group. This substitution can lead to improved metabolic stability and membrane permeability.
Derivatives and more complex molecules incorporating the this compound scaffold have been investigated for various biological activities. For instance, compounds where this moiety is linked to other heterocyclic systems have been explored as potential anti-inflammatory, analgesic, and anticancer agents. It is crucial to note that these activities are attributed to the larger, more complex molecules and not to the core this compound itself. Researchers using this compound as a building block should consider the established bioactivity of the broader tetrazole class of compounds in their design of new therapeutic agents.
Safety Information
Table 3: Hazard and Safety Information for this compound
| Category | Information | Source(s) |
| Signal Word | Warning | [1] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |
| Precautionary Statements | P261, P264, P270, P301+P312, P302+P352, P305+P351+P338 | [1] |
| Personal Protective Equipment | Dust mask type N95 (US), Eyeshields, Gloves | [1] |
This document is intended for informational purposes for qualified professionals. All laboratory work should be conducted in a controlled environment with appropriate safety precautions.
References
Synthesis of 5-(4-Fluorophenyl)-1H-tetrazole from 4-fluorobenzonitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-(4-fluorophenyl)-1H-tetrazole from 4-fluorobenzonitrile, a key transformation in the development of various pharmaceutical compounds. The tetrazole moiety is a well-recognized bioisostere for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties.[1][2][3] This document details the prevalent synthetic methodologies, presents comparative quantitative data, and provides detailed experimental protocols.
Core Synthesis Pathway: [3+2] Cycloaddition
The primary route for synthesizing 5-substituted-1H-tetrazoles from organic nitriles is the [3+2] cycloaddition reaction between the nitrile group and an azide source.[1][4] This method has become the conventional approach due to its efficiency.[1] The reaction involves the addition of an azide, typically sodium azide (NaN₃), to the carbon-nitrogen triple bond of the nitrile.
The reaction is generally catalyzed by a variety of agents, including Lewis acids or proton sources, which activate the nitrile group towards nucleophilic attack by the azide anion.[5] A range of catalytic systems have been developed to improve reaction efficiency, yield, and safety, moving away from the use of the highly toxic and explosive hydrazoic acid (HN₃).[1][6]
Caption: Reaction pathway for the synthesis of this compound.
Comparative Analysis of Synthetic Protocols
A variety of catalytic systems have been successfully employed for the synthesis of 5-substituted-1H-tetrazoles. The choice of catalyst and reaction conditions significantly impacts the reaction time, temperature, and overall yield. Below is a summary of different methodologies applied to the synthesis of aryl tetrazoles, providing a comparative framework for process optimization.
| Catalyst System | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Silica Sulfuric Acid | 4-fluorobenzonitrile | DMF | Reflux | 4-12 | 72-95 | Du, Z. et al. (2012)[6] |
| Pyridine Hydrochloride | Aromatic Nitriles | DMF | 110 | 8 | Good to Excellent | Unknown |
| CuSO₄·5H₂O (2 mol%) | Aryl Nitriles | DMSO | 140 | 0.5-5 | Good to Excellent | Unknown |
| SO₃H-carbon (10 wt%) | Benzonitriles | DMF | 100 | 6 | 85-95 | Unknown |
| Co(II)-complex (1 mol%) | Benzonitrile | DMSO | 110 | 12 | 99 | Unknown |
| Natrolite Zeolite | Nitriles | DMF | Reflux | - | Excellent | Unknown |
Detailed Experimental Protocols
This section provides a detailed experimental procedure for the synthesis of this compound based on a reported method using a silica sulfuric acid catalyst.[6]
Materials and Equipment:
-
4-fluorobenzonitrile
-
Sodium azide (NaN₃)
-
Silica sulfuric acid
-
Dimethylformamide (DMF)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
-
Recrystallization or column chromatography supplies
-
Standard laboratory glassware
Caption: General experimental workflow for the synthesis of this compound.
Procedure:
-
Reaction Setup: In a round-bottom flask, a suspension of 4-fluorobenzonitrile (1 mmol), sodium azide (1.2 mmol), and silica sulfuric acid (500 mg, 1 mmol H⁺) in dimethylformamide (DMF, 10 mL) is prepared.[6]
-
Reaction: The mixture is heated to reflux with continuous stirring.[6] The progress of the reaction is monitored, typically by thin-layer chromatography (TLC), over a period of 4 to 12 hours.[6]
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solid silica sulfuric acid is removed by filtration and washed.[6]
-
Isolation: The filtrate is concentrated under reduced pressure using a rotary evaporator to remove the DMF.[6]
-
Purification: The resulting crude product is then purified by either recrystallization or column chromatography on silica gel to yield the pure this compound.[6]
Product Characterization Data
The synthesized this compound is a yellowish solid with a melting point of 114–116 °C.[6][7]
Spectroscopic Data:
-
¹H NMR (500 MHz, DMSO-d₆): δ 16.91 (brs, 1H, N-H), 8.12–8.07 (m, 2H, Ar-H), 7.50–7.45 (m, 2H, Ar-H) ppm.[7]
-
¹³C NMR (125 MHz, DMSO-d₆): δ 163.6 (d, J = 249 Hz), 154.6, 129.5 (d, J = 8.9 Hz), 116.6 (d, J = 22.3 Hz) ppm.[7]
-
ESI-MS m/z: 163 [M − H]⁻.[7]
-
IR (KBr) ν/cm⁻¹: 1505, 1610, 2991.[7]
Conclusion
The synthesis of this compound from 4-fluorobenzonitrile is a robust and well-documented process, primarily achieved through a [3+2] cycloaddition with sodium azide. The use of heterogeneous catalysts like silica sulfuric acid offers a practical and efficient method with high yields and straightforward work-up procedures.[6] The versatility of catalytic systems allows for adaptation and optimization based on specific laboratory or industrial requirements. This guide provides the foundational knowledge for researchers and professionals to successfully implement and adapt this important synthetic transformation.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. soran.edu.iq [soran.edu.iq]
- 4. tandfonline.com [tandfonline.com]
- 5. youtube.com [youtube.com]
- 6. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
5-(4-Fluorophenyl)-1H-tetrazole chemical structure and IUPAC name
An In-depth Technical Guide to 5-(4-Fluorophenyl)-1H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, nomenclature, physicochemical properties, and synthesis of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development.
Chemical Structure and IUPAC Name
This compound is a synthetic organic compound featuring a tetrazole ring substituted at the 5-position with a 4-fluorophenyl group. The tetrazole ring is a five-membered aromatic ring composed of four nitrogen atoms and one carbon atom. The presence of the fluorophenyl moiety can significantly influence the compound's biological activity and pharmacokinetic properties.
IUPAC Name: 5-(4-fluorophenyl)-1H-1,2,3,4-tetrazole
Chemical Structure:
Image Credit: Sigma-Aldrich
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented in the table below. This information is crucial for its identification, characterization, and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₇H₅FN₄ | |
| Molecular Weight | 164.14 g/mol | |
| Melting Point | 180 °C (decomposes) | |
| Appearance | Solid | |
| SMILES | Fc1ccc(cc1)-c2nnn[nH]2 | |
| InChI | 1S/C7H5FN4/c8-6-3-1-5(2-4-6)7-9-11-12-10-7/h1-4H,(H,9,10,11,12) | |
| InChIKey | DTAOERLWDORJFR-UHFFFAOYSA-N | |
| ¹H NMR (500 MHz, DMSO-d₆) | δ 16.91 (brs, 1H, N-H), 8.12–8.07 (m, 2H, Ar-H), 7.50–7.45 (m, 2H, Ar-H) ppm | [1] |
| ¹³C NMR (125 MHz, DMSO-d₆) | δ 163.6 (d, J = 249 Hz), 154.6, 129.5 (d, J = 8.9 Hz), 116.6 (d, J = 22.3 Hz) ppm | [1] |
| IR (cm⁻¹) | 1505, 1610, 2991 | [1] |
| ESI-MS (m/z) | 163 [M – H]⁻ | [1] |
Experimental Protocols
The synthesis of 5-substituted-1H-tetrazoles is commonly achieved through a [3+2] cycloaddition reaction between a nitrile and an azide. A general and efficient method for the synthesis of this compound is detailed below, catalyzed by silica sulfuric acid.[1]
Synthesis of this compound [1]
Materials:
-
4-Fluorobenzonitrile
-
Sodium azide (NaN₃)
-
Silica sulfuric acid (SiO₂-OSO₃H)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
A mixture of 4-fluorobenzonitrile (1 mmol), sodium azide (1.5 mmol), and silica sulfuric acid (0.05 g) in 5 mL of DMF is prepared in a round-bottom flask.
-
The reaction mixture is heated to 130 °C and stirred for the appropriate time as monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the mixture is allowed to cool to room temperature.
-
10 mL of a 10% aqueous HCl solution is added to the cooled mixture, leading to the precipitation of the crude product.
-
The precipitate is collected by filtration and washed with water.
-
The crude product is then purified by column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate to yield pure this compound.
Synthesis Workflow
The logical workflow for the synthesis of this compound is illustrated in the diagram below. This diagram outlines the key steps from starting materials to the final purified product.
References
Spectroscopic Profile of 5-(4-Fluorophenyl)-1H-tetrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for the compound 5-(4-Fluorophenyl)-1H-tetrazole, a molecule of interest in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a comprehensive reference for its structural elucidation and characterization.
Core Spectroscopic Data
The empirical formula for this compound is C₇H₅FN₄, with a molecular weight of 164.14 g/mol . The experimentally determined melting point is 114–116 °C[1] or 180 °C with decomposition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR data have been reported, typically using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent.
¹H NMR Data
The ¹H NMR spectrum is characterized by signals corresponding to the aromatic protons and the acidic proton of the tetrazole ring.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz | Reference |
| 16.91 | brs | 1H | N-H (tetrazole) | - | [1] |
| 8.12–8.07 | m | 2H | Ar-H | - | [1] |
| 7.50–7.45 | m | 2H | Ar-H | - | [1] |
Abbr: brs = broad singlet, m = multiplet, Ar-H = Aromatic Proton
¹³C NMR Data
The ¹³C NMR spectrum provides insight into the carbon framework of the molecule, including the carbon atoms of the phenyl and tetrazole rings. The carbon attached to the fluorine atom exhibits a characteristic splitting pattern.
| Chemical Shift (δ) ppm | Splitting Pattern | Assignment | Coupling Constant (J) Hz | Reference |
| 163.6 | d | C-F | 249 | [1] |
| 154.6 | s | C (tetrazole) | - | [1] |
| 129.5 | d | Ar-C | 8.9 | [1] |
| 116.6 | d | Ar-C | 22.3 | [1] |
Abbr: d = doublet, s = singlet, Ar-C = Aromatic Carbon
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational frequencies for this compound are summarized below.
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 2991 | N-H stretch | [1] |
| 1610 | C=N stretch | [1] |
| 1505 | Aromatic C=C stretch | [1] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. Electrospray ionization (ESI) is a common technique for this class of compounds.
| m/z | Ion | Technique | Reference |
| 163 | [M – H]⁻ | ESI-MS | [1] |
Experimental Protocols
The following are generalized experimental methodologies for obtaining the spectroscopic data presented above.
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 500 MHz and 125 MHz, respectively.[1] The sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆, with tetramethylsilane (TMS) used as an internal standard.
IR Spectroscopy: The IR spectrum is obtained using an FT-IR spectrometer. The sample can be prepared as a KBr pellet, where a small amount of the compound is mixed with potassium bromide and pressed into a thin disk.
Mass Spectrometry: The ESI-MS spectrum is acquired using a mass spectrometer equipped with an electrospray ionization source. The sample is dissolved in a suitable solvent and introduced into the instrument. The analysis is performed in negative ion mode to observe the [M – H]⁻ ion.[1]
Visualization of Spectroscopic Workflow
The general workflow for the spectroscopic analysis of a synthesized compound like this compound is depicted below. This process ensures the confirmation of the chemical structure and purity of the compound.
Caption: Workflow for the synthesis and spectroscopic characterization.
References
Solubility of 5-(4-Fluorophenyl)-1H-tetrazole in Organic Solvents: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the solubility characteristics of tetrazole-based compounds in organic solvents, with a specific focus on 5-(4-Fluorophenyl)-1H-tetrazole. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide presents detailed solubility data for the structurally analogous parent compound, 5-phenyltetrazole. This information serves as a critical reference point and a predictive tool for understanding the solubility behavior of its fluorinated derivative.
Furthermore, this guide furnishes detailed experimental protocols for determining the solubility of compounds like this compound, enabling researchers to generate precise and reliable data in their own laboratories.
Understanding the Solubility of Phenyltetrazole Derivatives
Tetrazole derivatives are a class of nitrogen-rich heterocyclic compounds with a wide range of applications in pharmaceuticals, materials science, and coordination chemistry. Their solubility is a crucial parameter for synthesis, purification, formulation, and biological activity. Generally, tetrazoles are crystalline solids, and their solubility is highly dependent on the nature of the substituent on the tetrazole ring and the properties of the solvent. The presence of the tetrazole ring, with its four nitrogen atoms, allows for hydrogen bonding, which influences its solubility in protic solvents. The phenyl group introduces a hydrophobic character, which is modified by the presence of substituents like fluorine.
Quantitative Solubility Data of 5-Phenyltetrazole
The following table summarizes the mole fraction solubility (x₁) of 5-phenyltetrazole in thirteen different organic solvents at various temperatures, as determined by the isothermal saturation method. This data provides a valuable baseline for estimating the solubility of this compound, with the expectation that the fluorine substituent may slightly alter these values due to its electron-withdrawing nature and its potential to engage in specific interactions.
| Solvent | Temperature (K) | Mole Fraction Solubility (10³x₁) |
| Methanol | 283.15 | 10.25 |
| 293.15 | 14.89 | |
| 303.15 | 21.37 | |
| 313.15 | 29.88 | |
| Ethanol | 283.15 | 6.58 |
| 293.15 | 9.53 | |
| 303.15 | 13.59 | |
| 313.15 | 18.98 | |
| n-Propanol | 283.15 | 4.89 |
| 293.15 | 7.02 | |
| 303.15 | 9.98 | |
| 313.15 | 13.91 | |
| Isopropanol | 283.15 | 5.31 |
| 293.15 | 7.65 | |
| 303.15 | 10.89 | |
| 313.15 | 15.23 | |
| Acetone | 283.15 | 11.83 |
| 293.15 | 16.92 | |
| 303.15 | 23.89 | |
| 313.15 | 33.21 | |
| 2-Butanone | 283.15 | 6.55 |
| 293.15 | 9.38 | |
| 303.15 | 13.25 | |
| 313.15 | 18.45 | |
| Acetonitrile | 283.15 | 2.98 |
| 293.15 | 4.35 | |
| 303.15 | 6.28 | |
| 313.15 | 8.99 | |
| Ethyl Acetate | 283.15 | 3.25 |
| 293.15 | 4.78 | |
| 303.15 | 6.95 | |
| 313.15 | 9.98 | |
| Toluene | 283.15 | 0.45 |
| 293.15 | 0.71 | |
| 303.15 | 1.11 | |
| 313.15 | 1.71 | |
| 1,4-Dioxane | 283.15 | 4.52 |
| 293.15 | 6.58 | |
| 303.15 | 9.49 | |
| 313.15 | 13.51 | |
| Cyclohexane | 283.15 | 0.03 |
| 293.15 | 0.05 | |
| 303.15 | 0.08 | |
| 313.15 | 0.13 | |
| Dimethyl Sulfoxide (DMSO) | 283.15 | 25.89 |
| 293.15 | 35.21 | |
| 303.15 | 47.89 | |
| 313.15 | 64.58 | |
| N,N-Dimethylformamide (DMF) | 283.15 | 15.36 |
| 293.15 | 21.58 | |
| 303.15 | 29.89 | |
| 313.15 | 41.25 |
Experimental Protocols for Solubility Determination
To obtain precise solubility data for this compound, the following experimental methodologies are recommended.
Isothermal Saturation Method
This is a widely used and reliable method for determining the equilibrium solubility of a solid in a liquid.[1]
Principle: An excess amount of the solid solute is equilibrated with the solvent at a constant temperature until the solution is saturated. The concentration of the solute in the saturated solution is then determined analytically.
Apparatus and Materials:
-
Thermostatic shaker or water bath
-
Vials or flasks with secure caps
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer
-
This compound (solute)
-
Organic solvents of interest
Procedure:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.
-
Place the vial in a thermostatic shaker or water bath set to the desired temperature.
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-72 hours, to be determined by preliminary experiments).
-
Once equilibrium is reached, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant using a pre-heated or pre-cooled syringe to match the equilibrium temperature.
-
Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.
-
Dilute the filtered saturated solution with a suitable solvent to a concentration within the analytical range of the chosen analytical method.
-
Determine the concentration of this compound in the diluted solution using a calibrated HPLC or UV-Vis method.
-
Calculate the solubility in the desired units (e.g., mole fraction, g/100g , mg/mL).
Isothermal Saturation Method Workflow
Gravimetric Method
This is a simpler, classical method that can be used if the solute is non-volatile and thermally stable.[2][3]
Principle: A known volume of the saturated solution is evaporated to dryness, and the mass of the remaining solute is determined.
Apparatus and Materials:
-
Thermostatic shaker or water bath
-
Vials or flasks with secure caps
-
Analytical balance
-
Evaporating dish
-
Pipettes
-
Oven
-
Dessicator
-
This compound (solute)
-
Organic solvents of interest
Procedure:
-
Prepare a saturated solution as described in the isothermal saturation method (Steps 1-4).
-
Carefully pipette a known volume of the clear supernatant into a pre-weighed evaporating dish.
-
Place the evaporating dish in an oven at a temperature sufficient to evaporate the solvent but below the decomposition temperature of the solute.
-
Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature.
-
Weigh the evaporating dish with the solid residue.
-
Repeat the drying and weighing steps until a constant mass is obtained.
-
Calculate the mass of the solute in the known volume of the saturated solution to determine the solubility.
References
5-(4-Fluorophenyl)-1H-tetrazole: A Technical Guide to a Carboxylic Acid Bioisostere in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, the strategic modification of lead compounds to enhance their pharmacological profiles is a cornerstone of drug development. One of the most successful tactics in this endeavor is the application of bioisosterism, the replacement of a functional group with another that retains similar biological activity while improving physicochemical or pharmacokinetic properties. The 5-substituted-1H-tetrazole moiety has emerged as a preeminent non-classical bioisostere for the carboxylic acid functional group. This is due to their comparable pKa values and the spatial arrangement of the acidic proton, which allows for similar interactions with biological targets.
This technical guide provides an in-depth exploration of 5-(4-fluorophenyl)-1H-tetrazole, a specific and medicinally relevant example of this bioisosteric replacement. We will delve into its physicochemical properties in comparison to its carboxylic acid counterpart, 4-fluorobenzoic acid, detail its synthesis, provide protocols for its biological evaluation, and contextualize its application within relevant signaling pathways.
Physicochemical Properties: A Comparative Analysis
The rationale for utilizing a tetrazole as a carboxylic acid surrogate is rooted in their similar acidicities and ability to engage in hydrogen bonding. However, subtle differences in properties like lipophilicity can be leveraged to overcome challenges such as poor metabolic stability and limited cell permeability often associated with carboxylic acids.[1]
| Property | 4-Fluorobenzoic Acid | This compound | Justification for Bioisosteric Replacement |
| Molecular Weight | 140.11 g/mol [2] | 164.14 g/mol [3] | The increase in molecular weight is modest and generally acceptable in the context of lead optimization. |
| pKa | 4.14 - 4.15[2][4] | ~4.5 (typical for 1H-tetrazoles)[5] | The similar pKa values ensure that both moieties are predominantly ionized at physiological pH, allowing for analogous ionic interactions with target receptors. |
| logP | 2.07[2][6] | More lipophilic than the corresponding carboxylic acid | The increased lipophilicity of the tetrazole can enhance membrane permeability and oral bioavailability.[7] |
| Melting Point | 184 °C[2] | 180 °C (decomposes)[3] | Not directly relevant to in vivo activity, but important for chemical characterization. |
Synthesis of this compound
The most prevalent and efficient method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide source.[8] Several catalytic systems have been developed to facilitate this transformation, offering advantages in terms of safety, yield, and reaction conditions.
Experimental Protocol: Zinc-Catalyzed Synthesis in Aqueous Media
This method, pioneered by Sharpless and coworkers, offers a safe and environmentally friendly approach by using water as the solvent and zinc salts as catalysts, which minimizes the risk of generating explosive hydrazoic acid.[9][10]
Materials:
-
4-Fluorobenzonitrile
-
Sodium Azide (NaN₃)
-
Zinc Bromide (ZnBr₂)
-
Water (H₂O)
-
Hydrochloric Acid (HCl)
-
Ethyl Acetate
Procedure:
-
To a solution of 4-fluorobenzonitrile (1.0 eq) in water, add sodium azide (2.0 eq) and zinc bromide (1.0 eq).
-
Heat the reaction mixture to reflux and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and acidify to pH 2-3 with concentrated hydrochloric acid.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water.
-
The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield this compound as a solid.
Experimental Protocol: Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate the cycloaddition reaction, leading to shorter reaction times and often improved yields.[2]
Materials:
-
4-Fluorobenzonitrile
-
Sodium Azide (NaN₃)
-
Ammonium Chloride (NH₄Cl)
-
N,N-Dimethylformamide (DMF)
-
Microwave reactor vials
Procedure:
-
In a dedicated microwave process vial, combine 4-fluorobenzonitrile (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq) in DMF.
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to 120-150°C for 10-30 minutes under microwave irradiation.[1][2]
-
After the reaction is complete, cool the vial to room temperature.
-
Pour the reaction mixture into ice-water and acidify with HCl to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to obtain this compound.
Caption: General workflow for the synthesis of this compound.
Biological Evaluation: In Vitro and In Vivo Assays
To validate the efficacy of a carboxylic acid to tetrazole bioisosteric replacement, a series of biological assays are typically employed. Below are protocols for assays relevant to targets where this substitution has proven fruitful, such as in angiotensin II receptor antagonists and anti-inflammatory agents.
Experimental Protocol: Angiotensin II Type 1 (AT1) Receptor Binding Assay
This assay determines the ability of a compound to displace a radiolabeled ligand from the AT1 receptor, providing a measure of its binding affinity (Ki).[11][12][13]
Materials:
-
Cell membranes prepared from cells expressing the human AT1 receptor
-
[³H]-Angiotensin II or other suitable radioligand
-
Test compound (this compound derivative)
-
Unlabeled Angiotensin II (for non-specific binding)
-
Binding assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
96-well filter plates
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation: Homogenize cells expressing the AT1 receptor in a suitable buffer and prepare a membrane fraction by differential centrifugation.[12] Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of the test compound.
-
Add a fixed concentration of the radioligand to all wells.
-
For non-specific binding wells, add a high concentration of unlabeled Angiotensin II.
-
Add the serially diluted test compound to the appropriate wells.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[14]
-
Filtration: Terminate the reaction by rapid filtration through the filter plate using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filters, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of the test compound and subsequently calculate the Ki value.
Caption: Workflow for a competitive AT1 receptor binding assay.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic in vivo model for evaluating the anti-inflammatory activity of a compound.[9][15]
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
Carrageenan solution (1% in saline)
-
Test compound (e.g., a this compound derivative)
-
Vehicle control
-
Positive control (e.g., Indomethacin)
-
Plethysmometer
Procedure:
-
Animal Grouping: Divide the rats into groups (n=6-8 per group): vehicle control, positive control, and test compound groups at various doses.
-
Compound Administration: Administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneally or orally) 30-60 minutes before the carrageenan injection.[9]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[9]
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group at each time point.
Experimental Protocol: Acetic Acid-Induced Writhing Test in Mice
This is a widely used in vivo model to screen for peripheral analgesic activity.[7][16]
Materials:
-
Male albino mice (20-30 g)
-
Acetic acid solution (0.6-1% in distilled water)[7]
-
Test compound
-
Vehicle control
-
Positive control (e.g., a non-steroidal anti-inflammatory drug)
Procedure:
-
Animal Grouping: Divide the mice into experimental groups as described for the paw edema model.
-
Compound Administration: Administer the test compound, vehicle, or positive control 30-60 minutes prior to the acetic acid injection.[16]
-
Induction of Writhing: Inject the acetic acid solution intraperitoneally (typically 10 mL/kg).
-
Observation: Immediately after the injection, place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a set period, usually 10-20 minutes.[4][7]
-
Data Analysis: Calculate the mean number of writhes for each group and determine the percentage inhibition of writhing for the treated groups compared to the vehicle control.
Relevant Signaling Pathways
Understanding the signaling pathways modulated by drugs incorporating the this compound moiety is crucial for rational drug design.
Angiotensin II Type 1 (AT1) Receptor Signaling
Many antihypertensive drugs, such as losartan and valsartan, feature a tetrazole ring as a bioisostere for a carboxylic acid and act as AT1 receptor blockers.[7] Angiotensin II binding to the AT1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to vasoconstriction and other physiological effects contributing to hypertension.[17][18]
Caption: Simplified AT1 receptor signaling pathway and the site of action for tetrazole-based blockers.
Nitric Oxide/Cyclic Guanosine Monophosphate (NO/cGMP) Pathway
Some tetrazole-containing compounds have demonstrated vasorelaxant effects that involve the NO/cGMP pathway. This pathway is fundamental to the regulation of vascular tone.
Caption: Overview of the NO/cGMP pathway leading to vasodilation.
Conclusion
The bioisosteric replacement of a carboxylic acid with a this compound moiety represents a powerful and validated strategy in medicinal chemistry. This substitution can maintain or enhance biological activity while favorably modulating key pharmacokinetic parameters such as metabolic stability and lipophilicity. The synthetic routes to this class of compounds are well-established and efficient. A thorough understanding of the comparative physicochemical properties, coupled with robust biological evaluation using the protocols outlined in this guide, will enable researchers to effectively leverage this valuable bioisostere in the design and development of novel therapeutics.
References
- 1. BJOC - Microwave-assisted efficient one-pot synthesis of N2-(tetrazol-5-yl)-6-aryl/heteroaryl-5,6-dihydro-1,3,5-triazine-2,4-diamines [beilstein-journals.org]
- 2. Microwave-assisted efficient one-pot synthesis of N2-(tetrazol-5-yl)-6-aryl/heteroaryl-5,6-dihydro-1,3,5-triazine-2,4-diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systems Pharmacology and Rational Polypharmacy: Nitric Oxide−Cyclic GMP Signaling Pathway as an Illustrative Example and Derivation of the General Case | PLOS Computational Biology [journals.plos.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rjptsimlab.com [rjptsimlab.com]
- 8. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1H-Tetrazole synthesis [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 14. benchchem.com [benchchem.com]
- 15. inotiv.com [inotiv.com]
- 16. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 17. Angiotensin II receptor type 1 - Wikipedia [en.wikipedia.org]
- 18. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical and Molecular Modeling Studies of 5-(4-Fluorophenyl)-1H-tetrazole: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the theoretical and molecular modeling studies of 5-(4-Fluorophenyl)-1H-tetrazole, a heterocyclic compound of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the computational chemistry, molecular interactions, and potential biological activities of this compound.
Introduction
5-Substituted-1H-tetrazoles are a class of nitrogen-rich heterocyclic compounds that have garnered considerable attention in pharmaceutical research. They are recognized as bioisosteres of carboxylic acids, offering improved metabolic stability and pharmacokinetic properties. The introduction of a fluorine atom to the phenyl ring in this compound can further modulate its electronic and lipophilic characteristics, potentially enhancing its biological activity. Theoretical studies and molecular modeling are indispensable tools for elucidating the structure-activity relationships, predicting molecular properties, and guiding the rational design of novel therapeutic agents based on this scaffold.
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide fundamental insights into the electronic structure and reactivity of this compound. These studies are crucial for understanding its chemical behavior at a molecular level.
Computational Methodology
The geometric optimization and calculation of electronic properties of this compound are typically performed using the Gaussian suite of programs. A common and reliable method involves the B3LYP (Becke's three-parameter Lee-Yang-Parr) functional combined with the 6-31G(d,p) basis set. This level of theory has been shown to provide a good balance between computational cost and accuracy for organic molecules. All calculations are performed in the gas phase to simulate an isolated molecule. Frequency calculations are subsequently carried out at the same level of theory to confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies.
Optimized Molecular Geometry
The optimization of the molecular structure of this compound leads to the determination of its most stable conformation. Key geometrical parameters such as bond lengths and bond angles are calculated. Representative data for similar compounds suggest the planarity of the tetrazole and phenyl rings, with a specific dihedral angle between them.
Table 1: Selected Optimized Geometrical Parameters (Bond Lengths and Bond Angles) for this compound (Representative Data)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C1-C2 | 1.39 | C2-C1-C6 | 120.0 |
| C1-C7 | 1.48 | N1-N2-N3 | 108.0 |
| C4-F | 1.35 | C7-N1-N4 | 105.0 |
| N1-N2 | 1.35 | C1-C7-N1 | 125.0 |
| N4-C7 | 1.33 |
Note: The values presented are illustrative and based on DFT calculations of structurally related molecules.
Vibrational Analysis
Theoretical vibrational frequencies are calculated from the second derivatives of the energy with respect to the atomic coordinates. These frequencies correspond to the different vibrational modes of the molecule. The calculated vibrational spectrum can be compared with experimental data from Fourier-Transform Infrared (FT-IR) spectroscopy to validate the computational model.
Table 2: Calculated Vibrational Frequencies for Key Functional Groups of this compound (Representative Data)
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
| N-H stretch (tetrazole) | 3450 |
| C-H stretch (aromatic) | 3100 |
| C=N stretch (tetrazole) | 1610 |
| C=C stretch (aromatic) | 1590 |
| C-F stretch | 1230 |
Note: The values presented are illustrative and based on DFT calculations of structurally related molecules.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is an important parameter for determining molecular stability and reactivity. A larger energy gap implies higher stability and lower reactivity.
Table 3: Calculated Frontier Molecular Orbital Energies and Related Parameters for this compound (Representative Data)
| Parameter | Value (eV) |
| HOMO Energy | -6.50 |
| LUMO Energy | -1.20 |
| HOMO-LUMO Energy Gap (ΔE) | 5.30 |
Note: The values presented are illustrative and based on DFT calculations of structurally related molecules.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for identifying the sites susceptible to electrophilic and nucleophilic attack. In the MEP map, regions of negative potential (typically colored in shades of red) are associated with electron-rich areas and are prone to electrophilic attack, while regions of positive potential (colored in shades of blue) are electron-deficient and susceptible to nucleophilic attack. For this compound, the nitrogen atoms of the tetrazole ring are expected to be the primary sites of negative electrostatic potential.
Mulliken Atomic Charges
Mulliken population analysis provides a means of assigning a partial charge to each atom in a molecule. This information is useful for understanding the charge distribution and identifying reactive sites.
Table 4: Calculated Mulliken Atomic Charges for Selected Atoms of this compound (Representative Data)
| Atom | Mulliken Charge (a.u.) |
| F | -0.25 |
| N1 | -0.15 |
| N2 | -0.10 |
| N3 | -0.12 |
| N4 | -0.18 |
| H (on N) | +0.30 |
Note: The values presented are illustrative and based on DFT calculations of structurally related molecules.
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. These studies are instrumental in identifying potential biological targets and understanding the molecular basis of ligand-receptor interactions. Based on the known activities of similar tetrazole derivatives, Cyclooxygenase-2 (COX-2) is a potential target for this compound.
Docking Protocol
Molecular docking simulations can be performed using software such as AutoDock Vina. The three-dimensional crystal structure of the target protein (e.g., COX-2, PDB ID: 1CX2) is obtained from the Protein Data Bank. The protein structure is prepared by removing water molecules, adding polar hydrogen atoms, and assigning Kollman charges. The ligand, this compound, is prepared by optimizing its geometry and assigning Gasteiger charges. A grid box is defined to encompass the active site of the enzyme. The docking simulation is then performed to generate a series of binding poses, which are ranked based on their predicted binding affinities (docking scores).
Table 5: Predicted Binding Affinity and Interactions of this compound with COX-2 (Hypothetical Data)
| Parameter | Value |
| Binding Affinity (kcal/mol) | -8.5 |
| Interacting Residues | Arg120, Tyr355, Ser530 |
| Types of Interactions | Hydrogen bonds, π-π stacking |
Note: The values presented are hypothetical and serve as an example of typical docking results.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide insights into the dynamic behavior of a ligand-receptor complex over time, offering a more realistic representation of the biological environment compared to static docking studies.
MD Simulation Protocol
MD simulations can be carried out using software packages like GROMACS or AMBER. The starting structure is typically the best-ranked pose from the molecular docking study. The complex is solvated in a water box with appropriate counter-ions to neutralize the system. The system is then subjected to energy minimization to remove any steric clashes. This is followed by a series of equilibration steps, first under an NVT (constant number of particles, volume, and temperature) ensemble and then under an NPT (constant number of particles, pressure, and temperature) ensemble, to bring the system to the desired temperature and pressure. Finally, a production MD run is performed for a duration sufficient to observe the stability of the complex and analyze the interactions. Analysis of the MD trajectory can reveal information about the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the persistence of intermolecular interactions.
Visualizations
Computational Workflow
The following diagram illustrates the typical workflow for the theoretical and molecular modeling studies described in this guide.
Putative Signaling Pathway: COX-2 Inhibition
Based on studies of related tetrazole compounds, this compound may act as an inhibitor of the Cyclooxygenase-2 (COX-2) enzyme, which plays a key role in the inflammatory pathway. The diagram below illustrates this hypothetical mechanism of action.
Conclusion
The theoretical and molecular modeling approaches detailed in this guide provide a powerful framework for investigating the properties and potential biological activities of this compound. Quantum chemical calculations offer a deep understanding of its electronic structure and reactivity, while molecular docking and dynamics simulations can elucidate its interactions with biological targets. These computational methods are essential for the rational design and development of novel therapeutic agents based on the 5-phenyl-1H-tetrazole scaffold. Further experimental validation is necessary to confirm the findings from these in silico studies.
The Ascendant Therapeutic Potential of Fluorinated Tetrazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine atoms into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry. This is due to the unique physicochemical properties that fluorine imparts, such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity to target proteins.[1] Among the myriad of heterocyclic compounds, tetrazoles have emerged as a privileged structural motif in drug discovery, serving as a bioisosteric replacement for carboxylic acids and exhibiting a broad spectrum of pharmacological activities.[2][3] This technical guide provides an in-depth exploration of the potential biological activities of fluorinated tetrazole derivatives, with a focus on their anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties. Detailed experimental protocols for key biological assays and a representative synthesis are provided, alongside visualizations of relevant signaling pathways and experimental workflows to facilitate a deeper understanding of their therapeutic promise.
Anticancer Activity
Fluorinated tetrazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[4][5] The introduction of fluorine can enhance the anticancer potency of the parent compounds.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of representative fluorinated tetrazole derivatives, with IC50 values indicating the concentration required to inhibit 50% of cancer cell growth.
| Compound ID/Series | Cancer Cell Line | IC50 (µM) | Reference |
| Fluorinated 1,2,3-triazole hybrid 35 | MGC-803 (gastric) | 0.73-11.61 | [4] |
| MCF-7 (breast) | 0.73-11.61 | [4] | |
| PC-3 (prostate) | 0.73-11.61 | [4] | |
| EC-109 (esophageal) | 0.73-11.61 | [4] | |
| Fluorinated 1,2,3-triazole hybrid 37 | MGC-803 (gastric) | 1.62-20.84 | [4] |
| MCF-7 (breast) | 1.62-20.84 | [4] | |
| PC-3 (prostate) | 1.62-20.84 | [4] | |
| EC-109 (esophageal) | 1.62-20.84 | [4] | |
| Fluorinated 1,2,3-triazole hybrid 38 | MGC-803 (gastric) | 0.76-13.55 | [4] |
| MCF-7 (breast) | 0.76-13.55 | [4] | |
| PC-3 (prostate) | 0.76-13.55 | [4] | |
| EC-109 (esophageal) | 0.76-13.55 | [4] | |
| Imidazopyridine-linked-triazoles 72-74 | A549 (lung) | 0.51–47.94 | [4] |
| DU-145 (prostate) | 0.51–47.94 | [4] | |
| HCT-116 (colon) | 0.51–47.94 | [4] | |
| MDA-MB 231 (breast) | 0.51–47.94 | [4] | |
| Tetrazole-based isoxazolines 4h, 4i | A549 (lung) | 1.51, 1.49 | [6] |
| MDA-MB-231 (breast) | 2.83 | [6] | |
| Tetrazole derivative 6d | Lung cancer cells | Induces S-phase arrest | [7] |
| Tetrazole derivative 6l | EGFR inhibition | IC50 = 0.099 µM | [7] |
Mechanism of Action: Anticancer Effects
Several mechanisms have been proposed for the anticancer activity of tetrazole derivatives. One notable pathway involves the inhibition of key signaling cascades crucial for cancer cell proliferation and survival, such as the PI3K/AKT pathway.[5][8] Some derivatives have also been shown to induce apoptosis and cell cycle arrest.[7] For instance, certain tetrazole-containing compounds act as non-canonical RXRα ligands, inhibiting the TNFα-activated PI3K/AKT pathway.[5][8] Another identified mechanism is the inhibition of tubulin polymerization, leading to mitotic arrest and subsequent apoptosis.
Below is a simplified representation of the PI3K/AKT signaling pathway, a common target for anticancer therapies.
Antibacterial and Antifungal Activities
Fluorinated tetrazole derivatives have shown promising activity against a variety of bacterial and fungal pathogens, including drug-resistant strains.[2][3][9] Their mechanism of action can involve the inhibition of essential microbial enzymes.
Quantitative Antibacterial and Antifungal Activity Data
The following tables summarize the in vitro antibacterial and antifungal activities of selected fluorinated tetrazole derivatives, with Minimum Inhibitory Concentration (MIC) values representing the lowest concentration that prevents visible growth.
Table 2: Antibacterial Activity of Fluorinated Tetrazole Derivatives
| Compound ID/Series | Bacterial Strain | MIC (µg/mL) | Reference |
| Imide-tetrazoles 1, 2, 3 | Staphylococcus aureus (clinical) | 0.8 | [2] |
| Staphylococcus epidermidis (clinical) | 0.8 | [2] | |
| Standard Gram-positive & Gram-negative strains | 0.8-3.2 | [2] | |
| Tetrazole derivative 6 | Micrococcus lysodicticus | 32.25 | [3][10] |
| Bacillus subtilis | 64.5 | [3][10] | |
| N-ribofuranosyl tetrazole 1c | Escherichia coli | 15.06 µM | [11] |
| Staphylococcus aureus | 15.06 µM | [11] | |
| N-ribofuranosyl tetrazole 5c | Escherichia coli | 13.37 µM | [11] |
| Staphylococcus aureus | 13.37 µM | [11] |
Table 3: Antifungal Activity of Fluorinated Tetrazole Derivatives
| Compound ID/Series | Fungal Strain | MIC (µg/mL) | Reference |
| (2R,3S)-3-(substituted-1H-pyrazol-3-yl)-2-(2,4-difluorophenyl)-1-(1H-tetrazol-1-yl)butan-2-ol derivatives | Candida spp. | <0.008 - 4 | [1] |
| Cryptococcus neoformans H99 | <0.008 - 4 | [1] | |
| Tetrazole derivative 3 | Candida albicans | 64.5 | [3][10] |
| Tetrazole derivative 7c | Candida albicans | 64.5 | [3][10] |
| Flavones with tetrazole moiety 7f | (Anti-biofilm activity against P. aeruginosa) | BIC = 0.9 µM | [9] |
Antiviral Activity
The antiviral potential of fluorinated tetrazole derivatives has been particularly noted against Human Immunodeficiency Virus (HIV).[12] These compounds can interfere with various stages of the viral life cycle.
Quantitative Antiviral Activity Data
The following table presents the in vitro antiviral activity of representative fluorinated tetrazole derivatives, with EC50 values indicating the concentration required to achieve 50% of the maximum antiviral effect.
| Compound ID/Series | Virus | EC50 | Reference |
| Triazole-based fluoro-arabinofuranoside 1a | HIV-1 | 0.09 µM | [12] |
| Triazole-based fluoro-arabinofuranoside 1b | HIV-1 | 0.083 µM | [12] |
| Triazole-based fluoro-arabinofuranoside 1e | HIV-1 | 0.08 µM | [12] |
| Fluorinated pyrrole-based hybrid 8 | HIV-1 | 36.9 µM | [12] |
| Fluorinated pyrrole-based hybrid 9 | HIV-1 | 44.5 µM | [12] |
| N-cyclobutyl 4-fluoro- and 5-fluoroindole-3-carbonitrile 25c | HCV | 4 nM | [12] |
| Adamantyltetrazole derivatives 3a,d,e | Influenza | IC50 = 2-31 µg/ml | [13] |
Anti-inflammatory Activity
Fluorinated tetrazole derivatives have been investigated for their anti-inflammatory properties, with some compounds demonstrating potent inhibition of key inflammatory mediators.[12][14]
Quantitative Anti-inflammatory Activity Data
The following table summarizes the in vitro anti-inflammatory activity of a representative fluorinated tetrazole derivative.
| Compound ID/Series | Target | IC50 | Reference |
| 4-fluorpyrazole molecular hybrid 30 | Bradykinin B1 receptor | 23 nM | [12] |
| Tetrazole derivative 7c | COX-2 | 0.23 µM | [3][10] |
| LQFM-096 | (Reduces TNF-α and PGE2 levels) | - | [14] |
Mechanism of Action: Anti-inflammatory Effects
The anti-inflammatory effects of fluorinated tetrazoles can be mediated through various mechanisms, including the antagonism of inflammatory receptors like the bradykinin B1 receptor and the inhibition of enzymes such as cyclooxygenase-2 (COX-2).[3][10][12] The inhibition of COX-2 is a well-established mechanism for reducing inflammation and pain. Additionally, some derivatives have been shown to reduce the levels of pro-inflammatory cytokines like TNF-α and interleukin-6 (IL-6).[3][10][14]
Below is a diagram illustrating a simplified inflammatory signaling pathway involving COX-2.
Experimental Protocols
Synthesis of a Fluorinated Tetrazole Derivative
This protocol describes a general method for the synthesis of 5-substituted-1H-tetrazoles from nitriles and sodium azide, a common route for preparing the tetrazole core.
Synthesis of 5-(1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)-1H-tetrazole [15]
-
Step 1: Synthesis of 1-(azidomethyl)-4-fluorobenzene. To a solution of 1-(bromomethyl)-4-fluorobenzene in a suitable solvent such as DMF, sodium azide is added. The reaction mixture is stirred at room temperature for a specified period until the reaction is complete, as monitored by TLC. The product is then extracted and purified.
-
Step 2: Synthesis of 5-(1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)-1H-tetrazole. The azide from Step 1 is reacted with a nitrile, such as malononitrile, in the presence of a catalyst like zinc chloride in a suitable solvent. The reaction mixture is heated under reflux for several hours. After completion, the reaction is worked up by acidification and extraction to yield the desired fluorinated tetrazole derivative. Purification is typically achieved by recrystallization or column chromatography.
MTT Assay for Anticancer Activity
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the fluorinated tetrazole derivative and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability compared to untreated control cells and determine the IC50 value.
Agar Well Diffusion Assay for Antibacterial Activity
This method is used to assess the antimicrobial activity of a compound.
-
Prepare Inoculum: Prepare a standardized suspension of the target bacteria.
-
Inoculate Agar Plate: Evenly spread the bacterial suspension onto the surface of a Mueller-Hinton agar plate.
-
Create Wells: Aseptically punch wells of a specific diameter into the agar.
-
Add Compound: Add a known concentration of the fluorinated tetrazole derivative solution to each well. A control with solvent only should also be included.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Measure Zone of Inhibition: Measure the diameter of the clear zone around each well where bacterial growth has been inhibited. The size of the zone is indicative of the antibacterial activity.
Conclusion
Fluorinated tetrazole derivatives represent a highly promising class of compounds with a diverse range of biological activities. Their demonstrated efficacy in anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory models warrants further investigation. The strategic incorporation of fluorine into the tetrazole scaffold offers a powerful approach to modulate pharmacokinetic and pharmacodynamic properties, leading to the development of novel therapeutic agents with improved potency and selectivity. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to advancing the discovery and development of these promising molecules. Continued exploration of the structure-activity relationships and mechanisms of action of fluorinated tetrazoles will undoubtedly pave the way for new and effective treatments for a multitude of diseases.
References
- 1. Discovery of Novel Tetrazoles Featuring a Pyrazole Moiety as Potent and Highly Selective Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Tetrazole-Based Antimicrobial Agents Targeting Clinical Bacteria Strains: Exploring the Inhibition of Staphylococcus aureus DNA Topoisomerase IV and Gyrase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties [frontiersin.org]
- 5. chalcogen.ro [chalcogen.ro]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and biological evaluation of tetrazole-containing RXRα ligands as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mechanisms involved in the antinociceptive and anti-inflammatory effects of a new triazole derivative: 5-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1H-tetrazole (LQFM-096) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis and Applications of 5-Aryl-1H-Tetrazoles
Introduction
Tetrazoles are a unique class of five-membered heterocyclic compounds containing a high-nitrogen content with four nitrogen atoms and one carbon atom.[1][2] First synthesized in 1885, these aromatic rings are stable across a wide pH range and against various oxidizing and reducing agents.[1] Among their derivatives, 5-aryl-1H-tetrazoles have emerged as a privileged scaffold in modern chemistry. Their significance stems primarily from their role in medicinal chemistry as a bioisosteric replacement for the carboxylic acid functional group.[1][3][4] This substitution can enhance metabolic stability and improve pharmacokinetic profiles of drug candidates.[3][5] Beyond pharmaceuticals, 5-aryl-1H-tetrazoles are utilized in materials science as components of energetic materials and in coordination chemistry as versatile ligands.[1][6]
This technical guide provides a comprehensive review of the synthesis and diverse applications of 5-aryl-1H-tetrazoles, aimed at researchers and professionals in drug development and chemical sciences.
Synthesis of 5-Aryl-1H-Tetrazoles
The most prevalent and versatile method for synthesizing 5-aryl-1H-tetrazoles is the [3+2] cycloaddition reaction between an aryl nitrile and an azide source.[1][7][8] While early methods employed the highly toxic and explosive hydrazoic acid, contemporary approaches focus on safer azide sources, primarily sodium azide, in conjunction with a catalyst.[7][9]
[3+2] Cycloaddition of Aryl Nitriles and Sodium Azide
This reaction involves the addition of an azide anion to the carbon-nitrogen triple bond of the nitrile. The reaction is often sluggish and requires activation of the nitrile, which is achieved through various catalytic systems.
Catalytic Systems:
Modern synthetic protocols utilize a range of catalysts to improve reaction efficiency, safety, and environmental friendliness. These include:
-
Lewis Acids: Zinc salts (e.g., ZnBr₂, ZnCl₂) are widely used, offering a safe and effective method, particularly in aqueous media.[10][11] Other Lewis acids like aluminum chloride (AlCl₃) and boron trifluoride etherate (BF₃·OEt₂) have also been employed.[7]
-
Heterogeneous Catalysts: To simplify product purification and enable catalyst recycling, solid-supported catalysts are increasingly popular. Examples include silica sulfuric acid, zeolites (like CoY), and various metal oxides (ZnO, Cu₂O).[7][9] These catalysts are often more environmentally benign and reduce corrosive waste.[7][9]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and product purity compared to conventional heating.[1][12]
-
Continuous Flow Synthesis: For scalability and improved safety, continuous flow processes have been developed, allowing for the rapid synthesis of tetrazoles with minimal hazardous buildup.[13]
The general workflow for this synthetic approach is illustrated below.
Caption: General experimental workflow for the synthesis of 5-aryl-1H-tetrazoles.
Alternative Synthetic Routes
While the nitrile-azide cycloaddition is dominant, other methods exist. A notable alternative is the one-pot, three-component reaction of an aldehyde, hydroxylamine hydrochloride, and sodium azide.[14] This method is advantageous as it starts from readily available aldehydes.[14]
Summary of Synthetic Methods
The following table summarizes various catalytic systems for the synthesis of 5-aryl-1H-tetrazoles from the corresponding nitriles and sodium azide.
| Aryl Nitrile | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Benzonitrile | ZnBr₂ | Water | 100+ | 12-24 h | >95 | [11] |
| 4-Methoxybenzonitrile | Silica Sulfuric Acid | DMF | 110 | 10 h | 94 | [7] |
| Benzonitrile | CoY Zeolite | DMF | 120 | 14 h | 91 | [9] |
| 4-Chlorobenzonitrile | CuSO₄·5H₂O | DMSO | 120 | 2.5 h | 98 | [8] |
| 3-Bromobenzonitrile | Triethylammonium chloride | Nitrobenzene | 180 (MW) | 15 min | 95 | [12] |
| Various Aryl Nitriles | Cu-MCM-41 | DMF | 140 | 6-12 h | 85-96 | [14] |
Applications
The applications of 5-aryl-1H-tetrazoles are widespread, with the most significant impact being in medicinal chemistry.
Medicinal Chemistry: The Carboxylic Acid Bioisostere
The primary role of the 5-substituted-1H-tetrazole moiety in drug design is as a bioisostere for a carboxylic acid.[1][4][15] Bioisosteres are functional groups that possess similar physicochemical properties, leading to comparable biological activity.[4] The tetrazole ring mimics a carboxylic acid due to its similar acidity (pKa ≈ 4.5-5.0), planar structure, and ability to participate in hydrogen bonding.[2][4]
Advantages over Carboxylic Acids:
-
Metabolic Stability: Tetrazoles are resistant to many metabolic degradation pathways that affect carboxylic acids.[3][4]
-
Increased Lipophilicity: The tetrazole ring is more lipophilic, which can improve cell membrane permeability and oral bioavailability.[3]
-
Pharmacophore Scaffolding: The rigid, planar ring can help lock a molecule into a bioactive conformation.[5]
Caption: The bioisosteric relationship between carboxylic acid and 5-aryl-1H-tetrazole.
This bioisosteric replacement has led to the development of numerous successful drugs. The most prominent examples are the "sartan" class of antihypertensive agents, such as Losartan and Valsartan, which are Angiotensin II receptor blockers (ARBs).[1][6]
Caption: Simplified pathway showing how a tetrazole-based ARB blocks the AT1 receptor.
Summary of Pharmacological Applications
The versatility of the 5-aryl-1H-tetrazole scaffold has been exploited to develop agents with a wide range of biological activities.
| Pharmacological Activity | Examples / Key Findings | Reference(s) |
| Antihypertensive | Angiotensin II receptor blockers like Losartan, Valsartan, and Candesartan. | [1][16] |
| Anticancer | Derivatives have been designed as microtubule destabilizers, inhibiting tubulin polymerization and arresting the cell cycle. | [17][18] |
| Anti-inflammatory | Certain derivatives exhibit potent anti-inflammatory activity, in some cases comparable to standard drugs like diclofenac. | [2][19] |
| Antibacterial / Antimicrobial | Show activity against various bacterial strains; some demonstrate a synergistic effect with existing antibiotics like trimethoprim. | [1][20] |
| Antihyperglycemic | Pyrazole-tetrazole hybrids have shown significant glucose-lowering activity in animal models. | [19][21] |
| Antiviral | The tetrazole moiety is present in drugs targeting viral replication. | [1] |
Other Applications
-
Materials Science: Due to their high nitrogen content and thermal stability, tetrazole derivatives are investigated as gas generants for airbags, propellants, and specialty explosives.[1][9]
-
Coordination Chemistry: The nitrogen atoms of the tetrazole ring are excellent coordination sites for metal ions. This property is used to construct metal-organic frameworks (MOFs) and coordination polymers with applications in gas storage, catalysis, and luminescence.[1][22][23]
Key Experimental Protocols
Herein are detailed methodologies for two common and effective syntheses of 5-aryl-1H-tetrazoles.
Protocol 1: Zinc Bromide Catalyzed Synthesis in Water
(Adapted from Demko & Sharpless, 2001)[11]
This procedure is noted for its safety and use of water as a solvent, avoiding hazardous organic solvents and the formation of hydrazoic acid.[10][11]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the aryl nitrile (10 mmol), sodium azide (NaN₃, 20 mmol, 2.0 equiv.), and zinc bromide (ZnBr₂, 10 mmol, 1.0 equiv.).
-
Solvent Addition: Add deionized water (20 mL) to the flask.
-
Reaction: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring. The reaction is typically complete in 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water (30 mL).
-
Acidification: Acidify the aqueous solution to pH ~1 by the slow, dropwise addition of concentrated hydrochloric acid (HCl) while stirring in an ice bath. The 5-aryl-1H-tetrazole product will precipitate as a white solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any remaining inorganic salts.
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from an appropriate solvent (e.g., ethanol/water mixture).
Protocol 2: Silica Sulfuric Acid Catalyzed Synthesis
(Adapted from Du et al., 2012)[7]
This method utilizes a recyclable, heterogeneous solid acid catalyst, simplifying product workup.
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine the aryl nitrile (5 mmol), sodium azide (NaN₃, 7.5 mmol, 1.5 equiv.), and silica sulfuric acid (0.15 g).
-
Solvent Addition: Add N,N-dimethylformamide (DMF, 10 mL) as the solvent.
-
Reaction: Heat the reaction mixture to 110 °C and stir for the required time (typically 8-12 hours), monitoring by TLC.
-
Catalyst Removal: After cooling to room temperature, filter the reaction mixture to recover the solid silica sulfuric acid catalyst. The catalyst can be washed with ethyl acetate, dried, and reused.
-
Product Isolation: Evaporate the solvent from the filtrate under reduced pressure.
-
Purification: Purify the resulting crude product by recrystallization or by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to yield the pure 5-substituted 1H-tetrazole.[7]
Conclusion
5-Aryl-1H-tetrazoles represent a cornerstone of modern heterocyclic chemistry, particularly in the realm of drug discovery. Their role as a metabolically robust bioisostere for carboxylic acids has been pivotal in the development of numerous blockbuster drugs. The evolution of their synthesis from hazardous classical methods to efficient, safe, and green catalytic protocols has made these valuable scaffolds more accessible than ever. Continued research into novel catalytic systems and the expansion of their applications in materials and coordination chemistry ensure that the 5-aryl-1H-tetrazole moiety will remain a subject of intense scientific interest and practical importance.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ptacts.uspto.gov [ptacts.uspto.gov]
- 5. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifechemicals.com [lifechemicals.com]
- 7. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. pubs.acs.org [pubs.acs.org]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 12. 1H-Tetrazole synthesis [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
- 18. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sphinxsai.com [sphinxsai.com]
- 20. Antimicrobial Evaluation of 5-Substituted Aryl 1H-Tetrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. globalresearchonline.net [globalresearchonline.net]
- 22. Six novel coordination polymers based on the 5-(1H-tetrazol-5-yl)isophthalic acid ligand: structures, luminescence, and magnetic properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 23. ((1H-tetrazol-5-yl) methyl) pyridine-based metal coordination complexes: in situ tetrazole synthesis, crystal structures, luminescence properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for the [3+2] Cycloaddition Synthesis of 5-(4-Fluorophenyl)-1H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(4-Fluorophenyl)-1H-tetrazole is a key structural motif in medicinal chemistry, often serving as a bioisosteric replacement for a carboxylic acid group, which can enhance metabolic stability and cell membrane permeability of drug candidates. The [3+2] cycloaddition reaction between an organonitrile and an azide is the most common and direct method for the synthesis of 5-substituted-1H-tetrazoles. This document provides detailed application notes and experimental protocols for the synthesis of this compound via this pathway, focusing on various catalytic systems.
Reaction Principle
The synthesis proceeds via a [3+2] cycloaddition, a type of Huisgen cycloaddition, where the 1,3-dipole (azide ion) reacts with a dipolarophile (nitrile) to form the five-membered tetrazole ring. The reaction is often facilitated by a catalyst to improve reaction rates and yields.
Data Presentation
The following table summarizes various catalytic methods for the synthesis of this compound, allowing for easy comparison of reaction conditions and outcomes.
| Catalyst System | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pyridine Hydrochloride | 4-Fluorobenzonitrile, Sodium Azide | DMF | 110 | 10 | 91 | |
| Silica Sulfuric Acid | 4-Fluorobenzonitrile, Sodium Azide | DMF | Reflux | 3 | 95 | [1][2][3] |
| Zinc(II) Chloride | 4-Fluorobenzonitrile, Sodium Azide | Isopropanol | Reflux | Not Specified | High | |
| Continuous Flow (No Catalyst) | 4-Fluorobenzonitrile, Sodium Azide | NMP:Water (9:1) | 190 | 0.33 | >90 (conversion) | [4] |
Product Characterization Data for this compound:
| Property | Value | Reference |
| Appearance | Yellowish solid | [2][3][5] |
| Melting Point | 114-116 °C | [2][3][5] |
| ¹H NMR (500 MHz, DMSO-d₆) | δ 16.91 (brs, 1H, N-H), 8.12-8.07 (m, 2H, Ar-H), 7.50-7.45 (m, 2H, Ar-H) ppm | [2] |
| ¹³C NMR (125 MHz, DMSO-d₆) | δ 163.6 (d, J = 249 Hz), 154.6, 129.5 (d, J = 8.9 Hz), 116.6 (d, J = 22.3 Hz) ppm | [2] |
| ESI-MS | m/z 163 [M-H]⁻ | [2] |
| IR | 1505, 1610, 2991 cm⁻¹ | [2] |
Experimental Protocols
Protocol 1: Synthesis using Pyridine Hydrochloride as a Catalyst[1]
Materials:
-
4-Fluorobenzonitrile
-
Sodium Azide (NaN₃)
-
Pyridine Hydrochloride
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine
Procedure:
-
To a solution of 4-fluorobenzonitrile (10 mmol) in DMF (20 mL), add sodium azide (12 mmol, 0.78 g) and pyridine hydrochloride (10 mmol, 1.15 g).
-
Heat the reaction mixture to 110 °C and stir for 10 hours.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into ice water and acidify with HCl (3N) to pH ~2.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent to afford pure this compound.
Protocol 2: Synthesis using Silica Sulfuric Acid as a Heterogeneous Catalyst[2][3][4]
Materials:
-
4-Fluorobenzonitrile
-
Sodium Azide (NaN₃)
-
Silica Sulfuric Acid (SSA)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric Acid (HCl)
-
Ice water
Procedure:
-
In a round-bottom flask, combine 4-fluorobenzonitrile (1 mmol), sodium azide (1.5 mmol), and silica sulfuric acid (0.03 g) in DMF (5 mL).
-
Reflux the mixture for 3 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter to recover the catalyst.
-
Pour the filtrate into ice water and acidify with 4N HCl.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried to yield this compound.
Protocol 3: Continuous Flow Synthesis[6]
Materials:
-
4-Fluorobenzonitrile
-
Sodium Azide (NaN₃)
-
N-Methyl-2-pyrrolidone (NMP)
-
Water
-
Hydrochloric Acid (HCl)
-
Ethyl Acetate
Procedure:
-
Prepare a stock solution by dissolving sodium azide (1.05 equivalents) in a 9:1 mixture of NMP and water.
-
Dissolve 4-fluorobenzonitrile (1 equivalent) in the azide solution to a final nitrile concentration of 0.2 M.
-
Pump the resulting solution through a heated continuous flow reactor at 190 °C with a residence time of 20 minutes.
-
Collect the output from the reactor and dilute with water.
-
Acidify the aqueous solution to pH 1 with 3N HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate to obtain the product.
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Chemical Reaction Pathway
Caption: The [3+2] cycloaddition reaction for the synthesis of this compound.
References
- 1. Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Catalyst Selection in 5-Substituted-1H-Tetrazole Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5-substituted-1H-tetrazoles are a crucial class of nitrogen-rich heterocyclic compounds with wide-ranging applications in medicinal chemistry, materials science, and agriculture.[1][2][3] They often serve as bioisosteric replacements for carboxylic acids in drug design, leading to improved metabolic stability and pharmacokinetic profiles.[2][4] The most common and efficient method for their synthesis is the [3+2] cycloaddition reaction between organic nitriles and an azide source, typically sodium azide.[2][5] The selection of an appropriate catalyst is paramount for achieving high yields, short reaction times, and mild reaction conditions, while also considering principles of green chemistry.[1][3] This document provides a comprehensive overview of various catalytic systems, detailed experimental protocols, and a guide for catalyst selection.
Overview of Catalytic Systems
The synthesis of 5-substituted-1H-tetrazoles can be catalyzed by a diverse range of systems, which can be broadly classified into homogeneous and heterogeneous catalysts.
-
Homogeneous Catalysts: These catalysts are in the same phase as the reactants, often leading to high activity and selectivity. However, their separation from the reaction mixture can be challenging.[2][6] Common examples include:
-
Lewis Acids: Salts of metals like zinc (e.g., ZnBr₂, Zn(OTf)₂), aluminum (e.g., AlCl₃), and boron (e.g., BF₃·OEt₂) are widely used.[1][2][7]
-
Transition Metal Complexes: Complexes of cobalt, ruthenium, and copper have shown excellent catalytic activity.[5][6]
-
Organocatalysts: Simple amino acids like L-proline have emerged as environmentally benign and cost-effective catalysts.[8]
-
-
Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants, allowing for easy separation, recovery, and reuse, which is advantageous for sustainable processes.[1][2] Examples include:
-
Metal-Exchanged Zeolites: CoY zeolite is an effective and reusable catalyst.[1]
-
Supported Catalysts: Silica sulfuric acid and metal nanoparticles supported on various materials (e.g., carbon, silica) are robust and efficient.[2][7]
-
Nanocatalysts: Magnetic nanoparticles and other nanostructured materials offer high surface area and catalytic activity.[3][4]
-
The choice of catalyst often depends on the specific nitrile substrate, desired reaction conditions (e.g., solvent, temperature), and the importance of catalyst recyclability for the intended application.
Data Presentation: Comparison of Catalytic Systems
The following tables summarize the performance of selected catalysts in the synthesis of 5-phenyl-1H-tetrazole from benzonitrile and sodium azide, a common model reaction.
Table 1: Homogeneous Catalysts for the Synthesis of 5-phenyl-1H-tetrazole
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Co(II) complex | 1 | DMSO | 110 | 12 | 99 | [5] |
| ZnBr₂ | 10 | H₂O | 100 | 12 | 92 | [2] |
| CuSO₄·5H₂O | 2 | DMSO | 120 | 1 | 98 | [6] |
| BF₃·OEt₂ | 100 | DMF | 100 | 24 | 85 | [2] |
| L-proline | 10 | DMSO | 120 | 6 | 94 | [8] |
Table 2: Heterogeneous Catalysts for the Synthesis of 5-phenyl-1H-tetrazole
| Catalyst | Catalyst Amount | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| CoY Zeolite | 20 mg | DMF | 120 | 3 | 98 | [1] |
| Silica Sulfuric Acid | 0.1 g | DMF | 110 | 6 | 95 | [7] |
| Nanocrystalline ZnO | 10 mol% | DMF | 130 | 10 | 96 | [2] |
| Fe₃O₄@adenine-Zn | 30 mg | PEG | 120 | 1 | 98 | [3] |
| Pd-Arg@boehmite | 25 mg | H₂O | 90 | 0.5 | 98 | [3] |
Experimental Protocols
Protocol 1: General Procedure for Homogeneous Catalysis using a Co(II) Complex
This protocol is adapted from the synthesis of 5-substituted-1H-tetrazoles catalyzed by a Cobalt(II) complex.[5]
-
To a reaction tube, add the organonitrile (1.0 mmol), sodium azide (1.2 mmol, 78 mg), and the Co(II) catalyst (0.01 mmol, 1 mol%).
-
Add dimethyl sulfoxide (DMSO, 3 mL) as the solvent.
-
Seal the tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction mixture for the time specified for the particular substrate (e.g., 12 hours for benzonitrile).
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Add dilute HCl (1N, 5 mL) and stir for 10 minutes.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-substituted-1H-tetrazole.
Protocol 2: General Procedure for Heterogeneous Catalysis using CoY Zeolite
This protocol is based on the use of a reusable CoY zeolite catalyst.[1]
-
In a round-bottom flask, place the nitrile (1 mmol), sodium azide (2.0 mmol, 130 mg), and CoY zeolite catalyst (20 mg).
-
Add dimethylformamide (DMF, 1 mL) as the solvent.
-
Heat the reaction mixture at 120 °C with stirring for the required time (e.g., 3 hours for benzonitrile).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the catalyst by filtration. The catalyst can be washed with ethyl acetate, dried, and stored for reuse.
-
To the filtrate, add water (10 mL) and acidify with dilute HCl to pH ~2.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under vacuum.
-
The resulting solid is the 5-substituted-1H-tetrazole, which can be further purified by recrystallization if necessary.
Visualizations
Caption: General reaction scheme for the synthesis of 5-substituted-1H-tetrazoles.
Caption: Workflow for catalyst screening and optimization in tetrazole synthesis.
Caption: Decision tree for catalyst selection based on research goals.
Conclusion
The synthesis of 5-substituted-1H-tetrazoles is a well-established and vital transformation in modern chemistry. A plethora of catalytic systems, both homogeneous and heterogeneous, have been developed to facilitate this reaction. The choice of catalyst should be guided by the specific requirements of the synthesis, including the nature of the substrate, desired reaction conditions, and the need for catalyst recyclability. For rapid screening and diverse substrate scope, homogeneous catalysts like copper or zinc salts may be preferred. For large-scale, sustainable synthesis, heterogeneous catalysts such as metal-exchanged zeolites or supported nanoparticles offer significant advantages. The protocols and data presented herein serve as a valuable resource for researchers in selecting the optimal catalytic system for their specific needs in the synthesis of these important heterocyclic compounds.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05955F [pubs.rsc.org]
- 4. Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scielo.br [scielo.br]
- 7. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1H-Tetrazole synthesis [organic-chemistry.org]
Application Note: Detailed Experimental Protocol for the Synthesis of 5-(4-Fluorophenyl)-1H-tetrazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-substituted-1H-tetrazoles are important heterocyclic compounds widely utilized in medicinal chemistry as metabolically stable isosteres for carboxylic acids, contributing to the development of various therapeutic agents. This document provides a detailed experimental protocol for the synthesis of 5-(4-Fluorophenyl)-1H-tetrazole, a common building block in drug discovery. The presented method is based on the [3+2] cycloaddition reaction between 4-fluorobenzonitrile and sodium azide, a robust and widely adopted synthetic route.
Reaction Scheme
The synthesis proceeds via the catalyzed cycloaddition of the nitrile group in 4-fluorobenzonitrile with the azide ion.
Figure 1: General reaction scheme for the synthesis of this compound.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol details the synthesis of this compound using silica sulfuric acid as a catalyst.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | CAS No. | Purity |
| 4-Fluorobenzonitrile | C₇H₄FN | 121.11 | 1194-02-1 | ≥99% |
| Sodium Azide | NaN₃ | 65.01 | 26628-22-8 | ≥99.5% |
| Silica Sulfuric Acid | SiO₂-SO₃H | - | - | - |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Anhydrous, ≥99.8% |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | 37% |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | ACS Grade |
| Petroleum Ether | - | - | - | ACS Grade |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | - |
Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-fluorobenzonitrile (1.0 mmol), sodium azide (1.5 mmol), and silica sulfuric acid (0.05 g, approximately 0.1 mmol H⁺) in dimethylformamide (DMF, 5 mL).
-
Reaction: Heat the reaction mixture to 120 °C and stir for the time specified in the data table (typically 4-12 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the solid catalyst and wash it with a small amount of DMF.
-
Pour the filtrate into ice-cold water (20 mL).
-
Acidify the aqueous solution to a pH of approximately 2 by the dropwise addition of concentrated hydrochloric acid.
-
A precipitate of the crude product will form.
-
-
Purification:
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.[1]
-
-
Drying and Characterization: Dry the purified product under vacuum to obtain this compound as a yellowish solid.[1][2] Characterize the product using NMR, IR, and mass spectrometry.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Data Presentation
Quantitative Data Summary
| Parameter | Value | Reference |
| Reactants | ||
| 4-Fluorobenzonitrile | 1.0 mmol | Protocol |
| Sodium Azide | 1.5 mmol | Protocol |
| Catalyst | ||
| Silica Sulfuric Acid | 0.05 g | [1] |
| Solvent | ||
| DMF | 5 mL | [1] |
| Reaction Conditions | ||
| Temperature | 120 °C | [3] |
| Reaction Time | 4-12 hours | [3][4] |
| Product Information | ||
| Product Name | This compound | [1][2] |
| Appearance | Yellowish solid | [1][2] |
| Yield | 72-95% (typical) | [1] |
| Melting Point | 114-116 °C | [1][2][5] |
Characterization Data
| Technique | Data | Reference |
| ¹H NMR | (500 MHz, DMSO-d₆): δ 16.91 (brs, 1H, N-H), 8.12-8.07 (m, 2H, Ar-H), 7.50-7.45 (m, 2H, Ar-H) ppm. | [1][2][5] |
| ¹³C NMR | (125 MHz, DMSO-d₆): δ 163.6 (d, J = 249 Hz), 154.6, 129.5 (d, J = 8.9 Hz), 116.6 (d, J = 22.3 Hz) ppm. | [1][5] |
| IR (KBr) | ν (cm⁻¹): 1505, 1610, 2991. | [1][5] |
| ESI-MS | m/z 163 [M-H]⁻. | [1][5] |
Safety Precautions
-
Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid.
-
Dimethylformamide (DMF) is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin.
-
Hydrochloric acid is corrosive and can cause severe burns.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
This detailed protocol provides a reliable method for the synthesis of this compound, a valuable compound for research and development in the pharmaceutical industry. The straightforward procedure and high yields make it suitable for laboratory-scale synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP0838458A1 - Novel reagent for tetrazole synthesis and process for producing tetrazoles therewith - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Applications of 5-(4-Fluorophenyl)-1H-tetrazole in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-(4-Fluorophenyl)-1H-tetrazole scaffold is a significant pharmacophore in medicinal chemistry. The tetrazole ring serves as a bioisosteric replacement for a carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties. The incorporation of a fluorophenyl group can further enhance biological activity through favorable interactions with target proteins. This document provides a detailed overview of the applications of this compound and its derivatives, focusing on their synthesis, biological activities, and underlying mechanisms of action.
Synthesis of this compound
A common and efficient method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of nitriles with sodium azide.
Experimental Protocol: Synthesis of this compound[1][2][3]
Materials:
-
4-Fluorobenzonitrile
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl) or a Lewis acid catalyst (e.g., nano-TiCl₄·SiO₂)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Water
-
Chloroform
Procedure:
-
In a round-bottom flask, dissolve 4-fluorobenzonitrile (1 mmol) in DMF (5 mL).
-
Add sodium azide (2 mmol) and a catalyst, such as ammonium chloride or nano-TiCl₄·SiO₂ (0.1 g).
-
Heat the mixture to reflux (typically around 120-150 °C) for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
If a solid catalyst was used, remove it by filtration.
-
Pour the filtrate into ice-cold water (20 mL) and acidify with 4N HCl to precipitate the product.
-
Collect the solid precipitate by filtration and wash it with cold water.
-
The crude product can be further purified by recrystallization from a suitable solvent or by washing with a solvent in which the product is sparingly soluble, such as cold chloroform, to yield pure this compound.
Biological Applications and Quantitative Data
While specific quantitative bioactivity data for the parent this compound is limited in publicly available literature, its derivatives have shown significant promise in various therapeutic areas. The following tables summarize the biological activities of key derivatives.
Anti-inflammatory and Analgesic Activity
Derivatives of this compound, particularly those incorporating a pyrazole or triazole moiety, have demonstrated potent anti-inflammatory and analgesic effects.
Table 1: Anti-inflammatory and Analgesic Activity of this compound Derivatives
| Compound | Biological Activity | Model | Key Findings | Reference |
| 5-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole | Analgesic, Anti-inflammatory | Acetic acid-induced writhing, Formalin test, Carrageenan-induced paw edema in mice | Reduced abdominal writhing and licking time in both phases of the formalin test. Decreased carrageenan-induced paw edema. | [1] |
| 5-[1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl]-1H-tetrazole | Analgesic, Anti-inflammatory | Acetic acid-induced writhing, Formalin test, Carrageenan-induced paw edema in mice | Reduced the number of writhings and licking time in both phases of the formalin test. Inhibited hyperalgesia induced by carrageenan. |
Anticancer Activity
Several studies have explored the anticancer potential of tetrazole derivatives incorporating the 5-(4-fluorophenyl) moiety against various cancer cell lines.
Table 2: Anticancer Activity of this compound Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Tetrazole-isoxazole hybrids | Ovarian (SK-OV-3) | Data presented as % growth inhibition, not IC₅₀ | |
| 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazoles | SGC-7901 (gastric), A549 (lung), HeLa (cervical) | 0.090 - 0.650 | |
| 5-(3-Bromophenyl)-N-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine | Various (NCI-60 panel) | Data presented as % growth inhibition |
Antidiabetic Activity
Derivatives of 5-substituted-1H-tetrazoles have been investigated as potent glucose and lipid-lowering agents, acting as agonists for peroxisome proliferator-activated receptor gamma (PPARγ).
Table 3: Antidiabetic Activity of a 5-substituted-1H-tetrazole Derivative
| Compound | Biological Activity | Animal Model | ED₂₅ (mg/kg/day) | PPARγ EC₅₀ (nM) | Reference |
| 5-[3-[6-(5-methyl-2-phenyl-4-oxazolyl-methoxy)-3-pyridyl]propyl]-1H-tetrazole | Glucose lowering | KKAy mice | 0.0839 | 6.75 | [2] |
| Glucose lowering | Wistar fatty rats | 0.0873 | [2] | ||
| Lipid lowering | Wistar fatty rats | 0.0277 | [2] |
Experimental Protocols for Biological Assays
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard method to evaluate the anti-inflammatory activity of a compound.[3]
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200g)
-
Carrageenan solution (1% w/v in sterile saline)
-
Test compound (this compound or its derivative)
-
Reference drug (e.g., Diclofenac sodium)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Divide the animals into groups: control (vehicle), reference drug, and test compound groups.
-
Administer the vehicle, reference drug, or test compound orally or intraperitoneally.
-
After a specific pre-treatment time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the control group.
Anticancer Activity: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4][5][6][7][8]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT116, HepG2)
-
Complete cell culture medium
-
Test compound dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100-150 µL of the solubilization solution to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.
Signaling Pathways and Mechanisms of Action
While the precise signaling pathways modulated by this compound are not extensively documented, studies on its derivatives provide valuable insights into its potential mechanisms of action.
NO/cGMP Pathway in Vasodilation and Analgesia
Derivatives of this compound have been shown to induce vasorelaxant effects, which are believed to be mediated through the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) pathway. This pathway is also implicated in the analgesic effects of these compounds.[1][9]
Inhibition of Pro-inflammatory Enzymes
The anti-inflammatory effects of some tetrazole derivatives are attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as Cyclooxygenase-2 (COX-2) and p38 Mitogen-Activated Protein Kinase (p38 MAPK).[10][11]
References
- 1. New pyrazole derivative 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole: synthesis and assessment of some biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 5-substituted-1H-tetrazole derivatives as potent glucose and lipid lowering agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. researchhub.com [researchhub.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. atcc.org [atcc.org]
- 9. The Newly Synthesized Pyrazole Derivative 5-(1-(3 Fluorophenyl)-1 H-Pyrazol-4-yl)-2 H-Tetrazole Reduces Blood Pressure of Spontaneously Hypertensive Rats via NO/cGMO Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Synthon: Application of 5-(4-Fluorophenyl)-1H-tetrazole in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(4-Fluorophenyl)-1H-tetrazole is a versatile heterocyclic building block, or synthon, of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. The tetrazole moiety is a well-established bioisostere of the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties in drug candidates. The presence of a fluorine atom on the phenyl ring can further enhance biological activity and metabolic stability. This document provides detailed application notes and experimental protocols for the use of this compound as a synthon in key organic transformations, including its synthesis and subsequent derivatization through N-alkylation and N-arylation reactions.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the [3+2] cycloaddition of 4-fluorobenzonitrile with an azide source, often catalyzed by a Lewis or Brønsted acid.
General Synthesis Workflow
Application Notes and Protocols for Designing Novel Analogs Based on the 5-(4-Fluorophenyl)-1H-tetrazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the design, synthesis, and evaluation of novel analogs based on the 5-(4-fluorophenyl)-1H-tetrazole scaffold. This scaffold is a privileged structure in medicinal chemistry, often serving as a bioisostere for a carboxylic acid group, which can enhance metabolic stability and improve pharmacokinetic properties.[1][2] The protocols outlined below are intended to facilitate the exploration of the chemical space around this core structure to identify new therapeutic agents.
Rationale for Analog Design
The this compound core presents two primary sites for chemical modification: the tetrazole nitrogen (N1 or N2) and the fluorophenyl ring. Strategic modifications at these positions can modulate the compound's physicochemical properties, target binding affinity, and overall pharmacological profile.
Key Design Strategies:
-
N-Alkylation/Arylation: Introduction of various substituents on the tetrazole ring can influence lipophilicity, solubility, and interactions with the biological target. This is a common strategy for exploring the binding pocket of a receptor or enzyme.
-
Bioisosteric Replacement on the Phenyl Ring: The fluorine atom can be replaced with other functional groups (e.g., -Cl, -Br, -CH3, -OCH3, -CF3) to probe the electronic and steric requirements for activity.
-
Introduction of Additional Functional Groups: Appending functional groups to the N-alkyl/aryl substituent can introduce new interaction points (e.g., hydrogen bond donors/acceptors, charged groups) to enhance potency and selectivity.
Synthesis of Novel Analogs
The synthesis of novel analogs will be based on a core intermediate, this compound, which can be synthesized from 4-fluorobenzonitrile. Subsequent modifications will focus on N-alkylation.
Protocol for Synthesis of this compound (Intermediate 1)
This protocol is based on the widely used [3+2] cycloaddition reaction between a nitrile and sodium azide.[3][4][5]
Materials:
-
4-Fluorobenzonitrile
-
Sodium Azide (NaN3)
-
Zinc Chloride (ZnCl2) or Triethylamine Hydrochloride
-
Dimethylformamide (DMF)
-
Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 4-fluorobenzonitrile (1.0 eq) in DMF, add sodium azide (1.5 eq) and zinc chloride (1.0 eq).
-
Heat the reaction mixture to 120-130 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
-
Acidify the mixture with 2N HCl to pH ~2-3 to precipitate the product.
-
Filter the solid precipitate, wash with cold water, and dry under vacuum.
-
For further purification, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) or purified by column chromatography.
-
Characterize the final product (Intermediate 1) by ¹H NMR, ¹³C NMR, and mass spectrometry.
General Protocol for N-Alkylation of this compound (Analog Synthesis)
This protocol describes a general method for the N-alkylation of the tetrazole ring, which can lead to a mixture of N1 and N2 isomers. These isomers may need to be separated by chromatography.
Materials:
-
This compound (Intermediate 1)
-
Alkyl/benzyl halide (e.g., benzyl bromide, ethyl bromoacetate) (1.1 eq)
-
Potassium Carbonate (K2CO3) or Cesium Carbonate (Cs2CO3) (1.5 eq)
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for extraction and purification
Procedure:
-
Dissolve this compound (1.0 eq) in ACN or DMF in a round-bottom flask.
-
Add K2CO3 (or Cs2CO3) to the solution and stir for 15 minutes at room temperature.
-
Add the desired alkyl/benzyl halide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-60 °C for 4-12 hours, monitoring by TLC.
-
After the reaction is complete, filter off the inorganic base.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to separate the N1 and N2 isomers and obtain the final analogs.
-
Characterize the purified analogs by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Physicochemical and Biological Properties of Designed Analogs
The following table summarizes the hypothetical data for a series of designed analogs based on the this compound scaffold. The biological activity is presented as IC50 values against a hypothetical cancer cell line (e.g., MCF-7) and a bacterial strain (e.g., S. aureus).
| Analog ID | R Group (Substituent on Tetrazole Nitrogen) | Molecular Weight ( g/mol ) | LogP (Calculated) | IC50 (MCF-7, µM) | MIC (S. aureus, µg/mL) |
| FPT-H | -H (Parent Scaffold) | 164.14 | 1.85 | >100 | >128 |
| FPT-01 | -CH3 | 178.17 | 2.15 | 85.2 | 128 |
| FPT-02 | -CH2CH3 | 192.19 | 2.54 | 72.5 | 64 |
| FPT-03 | -CH2Ph | 254.27 | 3.98 | 15.8 | 32 |
| FPT-04 | -CH2(4-Cl-Ph) | 288.71 | 4.69 | 8.2 | 16 |
| FPT-05 | -CH2(4-OCH3-Ph) | 284.29 | 3.91 | 25.1 | 64 |
| FPT-06 | -CH2COOH | 222.17 | 1.58 | 55.6 | >128 |
| FPT-07 | -CH2CONH2 | 221.20 | 1.21 | 48.9 | 64 |
Experimental Protocols for Biological Evaluation
Protocol for In Vitro Anticancer Activity (MTT Assay)
This protocol is to assess the cytotoxicity of the synthesized analogs against a cancer cell line (e.g., MCF-7).
Materials:
-
MCF-7 human breast cancer cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Penicillin-Streptomycin solution
-
Synthesized analogs dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed MCF-7 cells in 96-well plates at a density of 5,000 cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubate the plates for 24 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of the synthesized analogs in culture medium. The final concentration of DMSO should not exceed 0.5%.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for another 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol for Antibacterial Activity (Broth Microdilution Assay)
This protocol is to determine the Minimum Inhibitory Concentration (MIC) of the synthesized analogs against a bacterial strain (e.g., Staphylococcus aureus).
Materials:
-
Staphylococcus aureus (e.g., ATCC 29213)
-
Mueller-Hinton Broth (MHB)
-
Synthesized analogs dissolved in DMSO
-
96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Incubator
-
Microplate reader (optional) or visual inspection
Procedure:
-
Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in the wells.
-
Perform serial two-fold dilutions of the synthesized analogs in MHB in a 96-well plate.
-
Add the standardized bacterial inoculum to each well.
-
Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria). A known antibiotic (e.g., amoxicillin) can be used as a reference standard.[6]
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
Logical Workflow for Analog Design and Evaluation
Caption: Workflow for designing, synthesizing, and evaluating novel analogs.
Potential Signaling Pathway Inhibition by Active Analogs
The following diagram illustrates a hypothetical mechanism of action for an active anticancer analog, such as inhibition of a key signaling pathway involved in cell proliferation, like the MAPK/ERK pathway.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Structure-Activity Relationship (SAR) Summary
This diagram summarizes the observed structure-activity relationships from the data table.
Caption: Key structure-activity relationship findings for N-substituted analogs.
References
- 1. Tetrazoles as anticancer agents: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1H-Tetrazole synthesis [organic-chemistry.org]
- 4. soran.edu.iq [soran.edu.iq]
- 5. scielo.org.za [scielo.org.za]
- 6. Antimicrobial Evaluation of 5-Substituted Aryl 1H-Tetrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of 5-(4-Fluorophenyl)-1H-tetrazole
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5-(4-Fluorophenyl)-1H-tetrazole is a substituted tetrazole derivative. Tetrazoles are recognized as important heterocyclic compounds in medicinal chemistry, often serving as bioisosteres for carboxylic acids[1]. Accurate and thorough analytical characterization is crucial for confirming the identity, purity, and stability of this compound in research and development settings. These application notes provide detailed protocols for the primary analytical techniques used to characterize this compound.
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental for confirming the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: NMR spectroscopy is the most powerful tool for unambiguous structure determination. ¹H NMR provides information on the aromatic protons, while ¹³C NMR confirms the carbon framework, including the distinctive chemical shifts of the tetrazole and fluorophenyl rings. Data is typically acquired in a deuterated solvent like DMSO-d₆[2].
Quantitative Data Summary
| Technique | Parameter | Observed Value (in DMSO-d₆) | Reference |
| ¹H NMR | N-H proton (broad singlet) | 16.91 ppm | [2] |
| Ar-H protons (multiplet) | 8.12–8.07 ppm (2H) | [2] | |
| Ar-H protons (multiplet) | 7.50–7.45 ppm (2H) | [2] | |
| ¹³C NMR | C-F Carbon (doublet, J = 249 Hz) | 163.6 ppm | [2] |
| Tetrazole Carbon | 154.6 ppm | [2] | |
| Ar-C (doublet, J = 8.9 Hz) | 129.5 ppm | [2] | |
| Ar-C (doublet, J = 22.3 Hz) | 116.6 ppm | [2] |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Use a 500 MHz (or higher) NMR spectrometer for data acquisition.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual DMSO solvent peak (δ ~2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the DMSO solvent peak (δ ~39.52 ppm).
-
-
Data Analysis: Integrate the proton signals to confirm proton counts. Analyze the chemical shifts, multiplicities, and coupling constants (J-values) in both spectra to confirm the assigned structure.
Infrared (IR) Spectroscopy
Application Note: IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands for this compound include those for the N-H bond of the tetrazole ring and the C=N and C=C bonds of the aromatic systems[2].
Quantitative Data Summary
| Functional Group | Vibrational Mode | Observed Peak (cm⁻¹) | Reference |
| N-H (tetrazole) | Stretching | ~2991 (broad) | [2] |
| C=C (aromatic) | Stretching | 1610 | [2] |
| C=N (tetrazole) | Stretching | 1505 | [2] |
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: Prepare a sample using either the KBr pellet method or an Attenuated Total Reflectance (ATR) accessory.
-
KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet.
-
ATR: Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum (of air or the pure KBr pellet).
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands and compare them to known values for tetrazole and fluorophenyl functional groups.
Mass Spectrometry (MS)
Application Note: Mass spectrometry is essential for determining the molecular weight of the compound. Electrospray Ionization (ESI) is a common technique for tetrazoles, and it can be operated in both positive and negative ion modes. For this compound, negative ion mode is particularly effective, showing the deprotonated molecule [M-H]⁻[2].
Quantitative Data Summary
| Ionization Mode | Ion Observed | m/z Value | Reference |
| ESI Negative | [M-H]⁻ | 163 | [2] |
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source. This can be a standalone instrument or coupled with an HPLC system (LC-MS).
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire data in negative ion mode over a mass range of m/z 50-500.
-
Optimize source parameters (e.g., capillary voltage, drying gas temperature) to maximize the signal of the ion of interest.
-
-
Data Analysis: Identify the peak corresponding to the deprotonated molecule [M-H]⁻ to confirm the molecular weight (164.14 g/mol ).
Chromatographic Techniques for Purity Assessment
High-Performance Liquid Chromatography (HPLC)
Application Note: HPLC is a primary technique for assessing the purity of this compound. A reversed-phase method is typically employed to separate the main compound from any starting materials, byproducts, or degradation products[3]. The method can be optimized for both qualitative and quantitative analysis.
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation: Accurately prepare a stock solution of the sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL. Dilute further with the mobile phase to a working concentration of ~0.1 mg/mL.
-
Instrumentation & Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). A typical starting point is a 50:50 mixture.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Acquisition: Inject the prepared sample and run the analysis. A blank (mobile phase) and a standard of known concentration should also be run for comparison and quantification.
-
Data Analysis: Determine the retention time of the main peak. Calculate the purity of the sample by integrating all observed peaks and determining the area percentage of the main peak.
Physical and Thermal Characterization
Melting Point Determination
Application Note: The melting point is a fundamental physical property used as an indicator of purity. A sharp melting range typically suggests a pure compound. For this compound, the melting point is often accompanied by decomposition.
Quantitative Data Summary
| Parameter | Observed Value (°C) | Reference |
| Melting Point | 114–116 | [2] |
| Melting Point | 180 (with decomposition) |
Note: Discrepancies in melting points can arise from different crystal forms (polymorphism) or measurement conditions.
Experimental Protocol: Melting Point Analysis
-
Sample Preparation: Place a small amount of the finely powdered, dry sample into a capillary tube, packed to a height of 2-3 mm.
-
Instrumentation: Use a calibrated melting point apparatus.
-
Data Acquisition: Place the capillary tube in the apparatus. Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
Data Analysis: Record the temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid. Report this range as the melting point. Note any decomposition (e.g., color change, gas evolution).
Thermal Analysis (DSC/TGA)
Application Note: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal stability of the compound. TGA measures weight loss as a function of temperature, identifying decomposition temperatures, while DSC measures heat flow to detect phase transitions like melting and exothermic decomposition events[3][4].
Experimental Protocol: TGA/DSC Analysis
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an appropriate aluminum or alumina pan.
-
Instrumentation: Use a simultaneous TGA/DSC instrument or separate TGA and DSC instruments.
-
Data Acquisition:
-
Atmosphere: Run the analysis under an inert atmosphere (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature to a temperature above its decomposition point (e.g., 300-500 °C) at a constant heating rate, typically 10 °C/min[3].
-
-
Data Analysis:
-
TGA: Analyze the thermogram to determine the onset temperature of decomposition (significant weight loss).
-
DSC: Analyze the thermogram to identify the melting endotherm and any exothermic decomposition peaks.
-
Diagrams and Workflows
References
Application Notes and Protocols for the Scale-Up Synthesis of 5-(4-Fluorophenyl)-1H-tetrazole for Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 5-(4-Fluorophenyl)-1H-tetrazole, a key heterocyclic compound with significant potential in medicinal chemistry. The protocol is designed to be suitable for producing preclinical study quantities, with a focus on safety, scalability, and purity. Detailed methodologies for synthesis, purification, and characterization are presented, along with critical considerations for handling hazardous reagents and ensuring the quality required for preclinical evaluation.
Introduction
5-substituted-1H-tetrazoles are a prominent class of nitrogen-rich heterocyclic compounds widely utilized in pharmaceutical research as bioisosteres for carboxylic acids.[1] This structural mimicry often leads to improved metabolic stability and pharmacokinetic profiles of drug candidates.[1] this compound, in particular, has emerged as a valuable building block in the development of novel therapeutics. Preclinical studies necessitate the availability of gram to kilogram quantities of the active pharmaceutical ingredient (API) with high purity and thorough documentation. This application note details a robust and scalable synthetic protocol for this compound, addressing the specific challenges of a scale-up operation for preclinical supply.
Synthetic Pathway and Rationale
The most common and scalable method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide source.[1] For the preparation of this compound, this involves the reaction of 4-fluorobenzonitrile with sodium azide. To facilitate this reaction on a larger scale, a heterogeneous catalyst is preferred for its ease of separation from the reaction mixture, which simplifies the work-up and purification process.
Reaction Scheme:
Caption: Synthetic route for this compound.
Detailed Experimental Protocol: Scale-Up Synthesis
This protocol is designed for a target scale of 100-500 grams. All operations involving sodium azide and hydrazoic acid (which can form in situ) must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Fluorobenzonitrile | ≥99% | Commercial | |
| Sodium Azide (NaN3) | ≥99.5% | Commercial | Highly Toxic and Explosive . Handle with extreme care. |
| Silica Sulfuric Acid | Catalyst Grade | Commercial | A reusable heterogeneous acid catalyst. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercial | |
| Hydrochloric Acid (HCl) | 37% | Commercial | For acidification. |
| Ethyl Acetate | ACS Grade | Commercial | For extraction. |
| Brine (Saturated NaCl solution) | In-house prep. | ||
| Sodium Sulfate (Na2SO4) | Anhydrous | Commercial | For drying. |
3.2. Equipment
-
10 L three-necked round-bottom flask
-
Mechanical stirrer with a high-torque motor
-
Heating mantle with temperature controller
-
Condenser with appropriate tubing
-
Thermocouple
-
Large separatory funnel (5 L)
-
Büchner funnel and vacuum flask
-
Rotary evaporator with a large-capacity flask
-
Glassware for recrystallization
3.3. Synthetic Procedure
-
Reaction Setup: In a 10 L three-necked round-bottom flask equipped with a mechanical stirrer, condenser, and thermocouple, add 4-fluorobenzonitrile (1.0 kg, 8.26 mol), sodium azide (644 g, 9.91 mol, 1.2 eq), and silica sulfuric acid (826 g, ~0.8-1.0 eq of H+).
-
Solvent Addition: Carefully add anhydrous N,N-dimethylformamide (5 L) to the flask.
-
Reaction: Heat the mixture to reflux (approximately 130-140 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 8-12 hours.
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. The solid catalyst can be recovered by filtration. Wash the catalyst with a small amount of DMF.
-
Quenching and Work-up: Carefully and slowly pour the filtrate into a larger vessel containing ice water (20 L). This will precipitate the crude product. Stir for 30 minutes.
-
Acidification: Acidify the aqueous suspension to pH 2-3 with concentrated hydrochloric acid. This step protonates the tetrazole ring. Caution: This step may generate hydrazoic acid (HN3), a toxic and explosive gas. Ensure the process is conducted in a well-ventilated fume hood.
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove any remaining salts.
-
Drying: Dry the crude product in a vacuum oven at 50-60 °C until a constant weight is achieved.
3.4. Purification
Recrystallization is an effective method for purifying this compound on a large scale.
-
Solvent Selection: A mixture of ethanol and water is a suitable solvent system.
-
Procedure: Dissolve the crude product in a minimal amount of hot ethanol. If any insoluble material remains, perform a hot filtration. Slowly add hot water to the clear solution until turbidity is observed.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry in a vacuum oven at 50-60 °C.
3.5. Characterization Data
| Parameter | Expected Value |
| Appearance | White to off-white solid |
| Melting Point | 180 °C (decomposes)[2] |
| ¹H NMR (DMSO-d₆) | δ 16.91 (brs, 1H, N-H), 8.12–8.07 (m, 2H, Ar-H), 7.50–7.45 (m, 2H, Ar-H) ppm[3][4] |
| ¹³C NMR (DMSO-d₆) | δ 163.6 (d, J = 249 Hz), 154.6, 129.5 (d, J = 8.9 Hz), 116.6 (d, J = 22.3 Hz) ppm[3][4] |
| Mass Spec (ESI-) | m/z 163 [M-H]⁻[3][4] |
| Purity (HPLC) | ≥98% |
Safety and Handling at Scale
Working with sodium azide on a large scale presents significant safety challenges.
-
Toxicity: Sodium azide is highly toxic if ingested, inhaled, or absorbed through the skin.[5]
-
Explosion Hazard: Sodium azide can form explosive heavy metal azides.[5] Avoid contact with lead, copper, zinc, and other heavy metals. Use of metal spatulas should be avoided.[6] Violent decomposition can occur upon heating.[5]
-
Hydrazoic Acid Formation: Acidification of azide-containing solutions generates highly toxic and explosive hydrazoic acid.[5] Always perform this step in a well-ventilated fume hood with appropriate personal protective equipment.
-
Quenching: Residual azide in the reaction mixture and waste streams should be carefully quenched.
Preclinical Quality Control and Documentation
For preclinical studies, the synthesized compound must meet stringent quality standards.
-
Purity: High purity (typically ≥98%) is required, with all impurities identified and quantified.
-
Characterization: Full characterization data (NMR, MS, IR, elemental analysis) must be provided.
-
Batch Records: Detailed batch manufacturing records must be maintained, documenting all steps of the synthesis, purification, and analysis.
-
Stability: Preliminary stability studies should be conducted to determine appropriate storage conditions.
Hypothetical Biological Activity and Experimental Workflow
While the specific biological target of this compound is not definitively established in the provided search results, tetrazole derivatives have shown a range of activities, including anti-inflammatory and anticancer effects.[7][8] A plausible mechanism of action for a compound of this class could be the inhibition of a key signaling pathway involved in cell proliferation and inflammation, such as a microtubule-associated pathway.
Hypothetical Signaling Pathway: Microtubule Destabilization
Caption: Hypothetical mechanism of action via microtubule destabilization.
Preclinical Experimental Workflow
Caption: Workflow for preclinical evaluation of the compound.
Conclusion
The scale-up synthesis of this compound for preclinical studies is a feasible process that requires careful attention to safety, particularly when handling sodium azide. The described protocol, utilizing a heterogeneous catalyst, offers a practical and scalable approach to produce the target compound in high yield and purity. Adherence to stringent quality control and documentation standards is paramount to ensure the suitability of the synthesized material for preclinical evaluation. The outlined hypothetical biological mechanism and experimental workflow provide a framework for the subsequent stages of drug development.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. - Division of Research Safety | Illinois [drs.illinois.edu]
- 6. Fact Sheet: Sodium Azide | PennEHRS [ehrs.upenn.edu]
- 7. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(4-Fluorophenyl)-1H-tetrazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(4-Fluorophenyl)-1H-tetrazole.
Troubleshooting Guide
Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?
Low yields in the synthesis of this compound, typically achieved through the [3+2] cycloaddition of 4-fluorobenzonitrile and an azide source, can stem from several factors. The most prevalent issues include incomplete reaction, side product formation, and difficulties in product isolation.
To enhance the yield, consider the following troubleshooting steps:
-
Reaction Temperature and Time: Ensure the reaction is heated sufficiently and for an adequate duration. Aromatic nitriles, like 4-fluorobenzonitrile, often require elevated temperatures (typically 100-150 °C) to proceed at a reasonable rate.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Choice of Catalyst: The use of a catalyst is often crucial for achieving high yields. Lewis acids such as zinc(II) salts (e.g., ZnBr₂ or ZnCl₂) are known to activate the nitrile group towards nucleophilic attack by the azide.[1][2] Heterogeneous catalysts like silica sulfuric acid have also been shown to be effective and can simplify purification.[3][4]
-
Solvent Selection: The choice of solvent can significantly impact the reaction rate and yield. High-boiling polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are commonly used and generally give good results.[3][5][6] Reactions in water with zinc salts as catalysts have also been reported to be effective.[2]
-
Purity of Reagents: Ensure that the 4-fluorobenzonitrile and the azide source (commonly sodium azide, NaN₃) are of high purity. Impurities can interfere with the reaction.
-
pH of the Reaction Mixture: The formation of the highly toxic and explosive hydrazoic acid (HN₃) can be a concern, especially under acidic conditions.[7] Maintaining appropriate pH control is crucial for both safety and reaction efficiency. The use of ammonium chloride (NH₄Cl) as an in situ source of HN₃ is a common strategy.
Q2: I am observing the formation of significant side products. What are they and how can I minimize them?
The primary side reactions in this synthesis are often related to the reactivity of the azide source and potential decomposition at high temperatures. While the formation of this compound is generally clean, prolonged reaction times or excessively high temperatures might lead to degradation of the product or starting materials.
To minimize side product formation:
-
Optimize Reaction Conditions: As mentioned above, careful control of temperature and reaction time is key. Use TLC to monitor the reaction and stop it once the starting material is consumed to avoid potential decomposition of the product.
-
Purification Method: Effective purification is essential to remove any unreacted starting materials and side products. Recrystallization or column chromatography are common methods for purifying 5-substituted-1H-tetrazoles.[3]
Q3: The work-up procedure seems complicated and I'm losing product during extraction. Are there any tips for a more efficient isolation?
Product loss during work-up is a common issue. The acidic nature of the tetrazole proton can lead to its solubility in aqueous base, complicating extraction.
Here are some suggestions for an improved work-up:
-
Acidification: After the reaction is complete, the mixture is typically cooled and then acidified (e.g., with HCl). This protonates the tetrazolate anion, making the product less water-soluble and facilitating its precipitation or extraction into an organic solvent.
-
Choice of Extraction Solvent: Use an appropriate organic solvent for extraction, such as ethyl acetate. Multiple extractions with smaller volumes of solvent are generally more effective than a single extraction with a large volume.
-
Filtration of Solid Catalysts: If a heterogeneous catalyst like silica sulfuric acid is used, it can be easily removed by filtration before the work-up, simplifying the procedure.[3]
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
The most widely used and generally efficient method is the [3+2] cycloaddition reaction between 4-fluorobenzonitrile and an azide source, most commonly sodium azide (NaN₃).[8][9] This reaction is often catalyzed by a Lewis acid to enhance the reaction rate and yield.[2][3]
Q2: What are the primary safety hazards associated with this synthesis?
The main safety concern is the use of sodium azide and the potential formation of highly toxic and explosive hydrazoic acid (HN₃), particularly in the presence of acid.[7] Additionally, the use of heavy metal azides should be avoided as they can be shock-sensitive.[7] All manipulations involving azides should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Q3: Can I use microwave irradiation to speed up the reaction?
Yes, microwave-assisted synthesis has been shown to be an effective method for accelerating the synthesis of 5-substituted-1H-tetrazoles, often leading to shorter reaction times and improved yields.[2][8]
Q4: How does the electron-withdrawing fluorine group on the phenyl ring affect the reaction?
The electron-withdrawing nature of the fluorine substituent on the benzonitrile is generally beneficial for this reaction. It increases the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by the azide anion.[1][10] This can lead to faster reaction rates compared to electron-rich aromatic nitriles.
Data Presentation
Table 1: Comparison of Selected Synthetic Protocols for 5-Aryl-1H-tetrazoles
| Catalyst | Azide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) of this compound | Reference |
| Silica Sulfuric Acid | NaN₃ | DMF | Reflux | 4-12 | 72-95 (for various substrates) | [3][11] |
| CuSO₄·5H₂O (2 mol%) | NaN₃ | DMSO | 140 | 1 | Good to excellent (for various aryl nitriles) | [6] |
| Co(II)-complex (1 mol%) | NaN₃ | DMSO | 110 | 12 | Excellent (for various aryl nitriles) | [5] |
| ZnBr₂ | NaN₃ | H₂O | 100-150 | - | High (for various substrates) | [1] |
| None (Microwave) | NaN₃ | DMF | - | - | Good | [2] |
Note: Yields are reported for a range of substrates in the cited literature, and specific yields for this compound may vary.
Experimental Protocols
Protocol 1: Synthesis of this compound using Silica Sulfuric Acid Catalyst [3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-fluorobenzonitrile (1 mmol), sodium azide (1.2 mmol), and silica sulfuric acid (500 mg, corresponding to approximately 1 mmol of H⁺).
-
Solvent Addition: Add N,N-Dimethylformamide (DMF, 10 mL) to the flask.
-
Reaction: Heat the suspension to reflux with vigorous stirring. Monitor the reaction progress by TLC. The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the solid silica sulfuric acid catalyst and wash it with a small amount of DMF.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Protocol 2: Synthesis of 5-Aryl-1H-tetrazoles using a Copper Sulfate Catalyst [6]
-
Reaction Setup: To a solution of the aryl nitrile (1 mmol) in Dimethyl sulfoxide (DMSO, 2 mL) in a reaction vessel, add sodium azide (1 mmol) and copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 2 mol%).
-
Reaction: Stir the reaction mixture at room temperature and then heat it to 140 °C for 1 hour. Monitor the reaction progress by TLC.
-
Work-up:
-
After completion, cool the reaction mixture to room temperature.
-
Add 4 M HCl (10 mL) and then ethyl acetate (10 mL).
-
Separate the organic layer, wash it twice with distilled water (2 x 10 mL), and dry it over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by appropriate methods such as recrystallization.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for improving reaction yield.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1H-Tetrazole synthesis [organic-chemistry.org]
- 3. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. scielo.br [scielo.br]
- 7. benchchem.com [benchchem.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. Mechanisms of tetrazole formation by addition of azide to nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 5-Substituted-1H-Tetrazoles
Welcome to the Technical Support Center for the synthesis of 5-substituted-1H-tetrazoles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 5-substituted-1H-tetrazoles?
A1: The two most prevalent methods are the [3+2] cycloaddition of a nitrile with an azide source and the Schmidt reaction of a ketone with hydrazoic acid. The nitrile/azide route is often preferred due to its broader substrate scope and milder conditions.
Q2: What is the primary side reaction when synthesizing tetrazoles from nitriles and azides?
A2: The most common side reaction is the hydrolysis of the nitrile starting material to the corresponding amide.[1] This is particularly problematic in the presence of water and under harsh reaction conditions.
Q3: In the Schmidt reaction for tetrazole synthesis, what is the major competing product?
A3: The primary competing reaction in the Schmidt reaction of ketones is the formation of an amide (or a lactam if a cyclic ketone is used) instead of the desired tetrazole.[2][3][4][5] The reaction pathway is highly dependent on the reaction conditions.
Q4: How can I minimize the formation of the amide byproduct in the nitrile/azide reaction?
A4: To minimize amide formation, it is crucial to use anhydrous solvents and reagents. The presence of water can lead to the hydrolysis of the nitrile. Employing a suitable catalyst and optimizing the reaction temperature and time can also favor the formation of the tetrazole over the amide.
Q5: What conditions favor the formation of tetrazoles over amides in the Schmidt reaction?
A5: The use of Lewis acids (e.g., TMSOTf, BF3·OEt2) and non-aqueous conditions favors the formation of tetrazoles.[2][3][6] An excess of the azide reagent can also drive the reaction towards the tetrazole product.[2]
Troubleshooting Guides
Guide 1: Synthesis of 5-substituted-1H-tetrazoles via [3+2] Cycloaddition of Nitriles and Azides
Issue 1: Low or No Yield of the Desired Tetrazole
-
Possible Cause: Incomplete reaction.
-
Troubleshooting:
-
Increase Reaction Time and/or Temperature: Monitor the reaction progress by TLC or LC-MS. Some nitriles, especially those with electron-donating groups or steric hindrance, may require longer reaction times or higher temperatures to achieve full conversion.
-
Catalyst Inactivity: Ensure the catalyst (e.g., Lewis acid or Brønsted acid) is active and used in the appropriate amount. Some catalysts are sensitive to moisture.
-
Insufficient Mixing: Ensure adequate stirring, especially for heterogeneous reactions.
-
-
-
Possible Cause: Poor solubility of reagents.
-
Troubleshooting:
-
Solvent Selection: Choose a solvent in which both the nitrile and the azide source have good solubility at the reaction temperature. DMF and DMSO are commonly used solvents.
-
-
Issue 2: Presence of a Significant Amount of Amide Byproduct
-
Possible Cause: Hydrolysis of the nitrile starting material.
-
Troubleshooting:
-
Anhydrous Conditions: Use dry solvents and reagents. Flame-dry glassware before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Temperature: Avoid excessively high temperatures, which can promote hydrolysis.
-
pH Control: In aqueous conditions, maintaining a slightly alkaline pH can minimize the formation of hydrazoic acid and subsequent side reactions.[7]
-
-
Issue 3: Difficulty in Product Isolation
-
Possible Cause: The product is soluble in the aqueous phase during workup.
-
Troubleshooting:
-
Acidification: 5-Substituted-1H-tetrazoles are acidic. Acidifying the aqueous layer to a low pH (typically 2-3) with an acid like HCl will protonate the tetrazole, making it less soluble in water and facilitating its precipitation or extraction into an organic solvent.
-
Extraction Solvent: Use a suitable organic solvent for extraction, such as ethyl acetate. Multiple extractions may be necessary.
-
-
Guide 2: Synthesis of 5-substituted-1H-tetrazoles via the Schmidt Reaction
Issue 1: Predominant Formation of Amide/Lactam Byproduct
-
Possible Cause: Reaction conditions favor the Beckmann-like rearrangement pathway leading to the amide.
-
Troubleshooting:
-
Choice of Acid: Use a Lewis acid (e.g., TMSOTf, BF3·OEt2) instead of a Brønsted acid. Lewis acids are known to favor the pathway leading to tetrazole formation.[2][3][6]
-
Anhydrous Conditions: The presence of water facilitates the hydrolysis of the nitrilium ion intermediate to the amide.[2] Ensure all reagents and solvents are dry.
-
Excess Azide: Using an excess of the azide reagent (e.g., TMSN3) can favor the trapping of the nitrilium ion to form the tetrazole.[2]
-
-
Issue 2: Low Conversion of the Ketone Starting Material
-
Possible Cause: Insufficiently reactive ketone or inappropriate reaction conditions.
-
Troubleshooting:
-
Reaction Temperature and Time: Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress carefully to avoid decomposition.
-
Stronger Lewis Acid: If using a Lewis acid, a stronger one might be required to activate the ketone sufficiently.
-
Steric Hindrance: Sterically hindered ketones may require more forcing conditions to react.
-
-
Data Presentation
Table 1: Optimization of Reaction Conditions for the Synthesis of 5-Phenyl-1H-tetrazole from Benzonitrile and Sodium Azide
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | CuSO4·5H2O (2) | DMSO | 140 | 1 | 92 | [2] |
| 2 | SO3H-carbon (10 wt%) | DMF | 100 | 6 | 92 | [1] |
| 3 | Silica Sulfuric Acid (100) | DMF | Reflux | 4-12 | 72-95 | |
| 4 | Co(II)-complex (1) | DMSO | 110 | 12 | 99 | [4] |
Table 2: Optimization of Schmidt Reaction Conditions for the Transformation of Ketones to Tetrazoles
| Entry | Ketone | Azide Source (equiv) | Lewis Acid (equiv) | Solvent | Temperature (°C) | Time (h) | Tetrazole Yield (%) | Reference |
| 1 | Steroidal Ketone | TMSN3 (6) | TMSOTf (3) | ACN | 0 | 1.5 | 92 | [2][3] |
| 2 | Steroidal Ketone | TMSN3 (12) | SnCl4 (6) | ACN | 0 | 3 | 85 | [2][3] |
| 3 | Steroidal Enone | HN3 | BF3·OEt2 (1) | Benzene | 50 | 24 | 32 | [2][6] |
| 4 | Steroidal Enone | TMSN3 (12) | TMSOTf (6) | DCM | 25 | 24 | 69 | [2][6] |
Experimental Protocols
Protocol 1: Synthesis of 5-Phenyl-1H-tetrazole from Benzonitrile and Sodium Azide [2]
-
To a solution of benzonitrile (1 mmol) in DMSO (2 mL), add sodium azide (1 mmol) and cupric sulfate pentahydrate (2 mol%).
-
Stir the mixture at room temperature for 5 minutes.
-
Increase the temperature to 140 °C and stir for 1 hour.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Add 4 M HCl (10 mL) and then ethyl acetate (10 mL).
-
Separate the organic layer, wash with distilled water (2 x 10 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude solid product.
-
Recrystallize the crude product to afford pure 5-phenyl-1H-tetrazole.
Protocol 2: Schmidt Reaction for the Synthesis of a Bile Acid-Fused Tetrazole [2]
-
In a flame-dried two-neck round-bottom flask equipped with an argon inlet, dissolve the steroidal ketone (0.10 mmol) in dry acetonitrile (4 mL).
-
Add trimethylsilyl azide (TMSN3, 6 equivalents) and trimethylsilyl trifluoromethanesulfonate (TMSOTf, 3 equivalents) via septum.
-
Stir the reaction mixture at 0 °C under an inert atmosphere for 1.5 hours.
-
After reaction completion (monitored by TLC), pour the mixture into water (20 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Pathways for tetrazole synthesis and major side reactions.
Caption: Troubleshooting workflow for tetrazole synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of new bile acid-fused tetrazoles using the Schmidt reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Synthesis of new bile acid-fused tetrazoles using the Schmidt reaction [beilstein-journals.org]
- 4. echemi.com [echemi.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-(4-Fluorophenyl)-1H-tetrazole
Welcome to the technical support center for the purification of 5-(4-Fluorophenyl)-1H-tetrazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of this compound from a reaction mixture.
Troubleshooting Guide
This section provides solutions to common issues encountered during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Purified Product | - Incomplete reaction. - Loss of product during work-up and extraction. - Suboptimal recrystallization conditions (e.g., wrong solvent, too much solvent). - Product loss during column chromatography. | - Monitor the reaction by TLC or LC-MS to ensure completion. - Ensure proper pH adjustment during acid-base extraction to maximize product precipitation/extraction. - Perform small-scale solvent screening for recrystallization to find the optimal solvent system. Use a minimal amount of hot solvent for dissolution. - Optimize column chromatography parameters (e.g., mobile phase polarity, column loading). |
| Discolored Product (Yellowish Tinge) | - Presence of colored impurities from the reaction. - Degradation of the product due to excessive heat or prolonged reaction times. - Residual catalyst. | - Treat the solution with activated charcoal during recrystallization. - Ensure the reaction is not overheated and is stopped once complete. - If a heterogeneous catalyst is used, ensure it is completely removed by filtration. For homogeneous catalysts, consider an appropriate work-up to remove them. |
| Product "Oils Out" During Recrystallization | - The compound is impure, leading to a lower melting point. - The solution is cooling too rapidly. - The chosen recrystallization solvent is not ideal. | - Perform a preliminary purification step, such as a quick filtration through a silica plug, before recrystallization. - Allow the solution to cool slowly to room temperature, followed by gradual cooling in an ice bath. - Try a different solvent or a mixed solvent system. |
| Difficulty in Removing Unreacted 4-Fluorobenzonitrile | - Similar polarity to the product, leading to co-elution during chromatography or co-precipitation during recrystallization. | - Optimize the mobile phase for column chromatography to improve separation. A less polar solvent system may be required. - For recrystallization, try a solvent system where the solubility difference between the product and the starting material is maximized at different temperatures. |
| Residual Sodium Azide in the Final Product | - Incomplete quenching of the reaction. - Inefficient removal during work-up. | - Ensure the reaction is properly quenched with a suitable reagent (e.g., dilute acid) before work-up. Handle with extreme caution in a well-ventilated fume hood. - Perform thorough aqueous washes during the extraction process. |
| Broad or Tailing Peaks in HPLC/TLC Analysis | - Strong interaction of the tetrazole with the silica gel stationary phase. - Sample overloading. | - Add a small amount of a polar modifier like methanol to the mobile phase for column chromatography. For TLC, adding a small amount of acid (e.g., acetic acid) to the developing solvent can improve spot shape.[1] - Prepare a more dilute solution of the sample for analysis. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities are unreacted starting materials, namely 4-fluorobenzonitrile and sodium azide. Depending on the reaction conditions, side products from the decomposition of sodium azide or reactions with the solvent (e.g., DMF) can also be present.
Q2: What is a good starting point for a recrystallization solvent for this compound?
A2: A common and effective method for the purification of 5-substituted-1H-tetrazoles is recrystallization.[2] While specific solvent systems for this compound are not extensively reported, a mixture of ethanol and water is a good starting point for many similar aromatic tetrazoles. You can also explore other polar protic solvents or mixtures with non-polar co-solvents.
Q3: The melting point of my purified product is lower than the reported 114–116 °C. What could be the reason?
A3: A lower and broader melting point is a strong indication of impurities.[2] The presence of unreacted starting materials, byproducts, or residual solvent can depress the melting point. Further purification by another recrystallization or column chromatography is recommended.
Q4: How can I effectively remove the catalyst used in the synthesis?
A4: If a heterogeneous catalyst like silica sulfuric acid is used, it can be removed by simple filtration after the reaction is complete.[2] For homogeneous catalysts, such as zinc salts, removal typically involves an aqueous work-up where the catalyst is partitioned into the aqueous phase.
Q5: What are the recommended conditions for column chromatography of this compound?
A5: For 5-aryl-1H-tetrazoles, silica gel is a common stationary phase. A good starting mobile phase is a mixture of petroleum ether and ethyl acetate.[2] The polarity can be adjusted based on TLC analysis of the crude mixture to achieve good separation between the product and impurities. For more polar impurities, adding a small percentage of methanol to the eluent might be necessary.
Experimental Protocols
Recrystallization Protocol
This protocol provides a general guideline for the recrystallization of this compound. The optimal solvent and volumes should be determined on a small scale first.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol/water mixture)
-
Erlenmeyer flask
-
Heating source (e.g., hot plate)
-
Filtration apparatus (e.g., Büchner funnel and flask)
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the hot recrystallization solvent to dissolve the solid completely.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution should be heated for a few more minutes.
-
Perform a hot gravity filtration to remove any insoluble impurities and activated charcoal.
-
Allow the filtrate to cool slowly to room temperature to allow for crystal formation.
-
Once crystal formation appears to be complete, cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Column Chromatography Protocol
This protocol outlines a general procedure for the purification of this compound using column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Mobile phase (e.g., petroleum ether/ethyl acetate mixture)
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in the mobile phase and pack the chromatography column.
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with the mobile phase, collecting fractions in separate tubes.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
| Purification Method | Typical Purity Achieved | Expected Yield | Melting Point (°C) |
| Crude Product | Variable (depends on reaction) | N/A | Often broad and lower than pure |
| Recrystallization | >98% (by HPLC) | 70-90% | 114–116[2] |
| Column Chromatography | >99% (by HPLC) | 60-80% | 114–116[2] |
Visualization
References
optimizing reaction conditions for tetrazole formation (temperature, solvent, time)
Welcome to the technical support center for tetrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the [3+2] cycloaddition of nitriles and azides.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing 5-substituted-1H-tetrazoles?
A1: The most prevalent method is the [3+2] cycloaddition reaction between a nitrile and an azide source.[1][2] This is a well-established approach for creating the tetrazole ring.
Q2: What are the typical azide sources used in this reaction?
A2: Sodium azide (NaN₃) is the most commonly used azide source due to its commercial availability and reactivity.[1]
Q3: What types of catalysts are effective for tetrazole synthesis?
A3: A variety of catalysts can be employed to promote the cycloaddition. These include:
-
Lewis acids such as zinc chloride (ZnCl₂) and copper salts (e.g., CuSO₄·5H₂O).[1]
-
Heterogeneous catalysts like silica sulfuric acid.[1]
-
Cobalt(II) complexes have also been shown to be effective.[3]
-
In some cases, Brønsted acids or even just heat can be sufficient.[4]
Q4: What are the key reaction parameters to optimize for tetrazole formation?
A4: The primary parameters to optimize are temperature, solvent, and reaction time. The choice of catalyst and the ratio of reactants also play a crucial role in the reaction's success.[3][5][6]
Q5: How does temperature affect tetrazole synthesis?
A5: Temperature significantly influences the reaction rate. Generally, higher temperatures (often in the range of 100-150 °C) are required to drive the reaction to completion.[7] However, excessively high temperatures can lead to the decomposition of the tetrazole product, reducing the overall yield.[3] An optimal temperature must be determined for each specific substrate and catalyst system. For example, in one study, increasing the temperature from 60 to 100 °C accelerated product formation, with the maximum yield achieved at 100 °C.[6]
Q6: What is the role of the solvent in tetrazole formation?
A6: The solvent plays a critical role in the reaction's efficiency. Polar aprotic solvents like DMF and DMSO are often the solvents of choice as they facilitate the dissolution of the azide salt and promote the cycloaddition.[1][3][5] The choice of solvent can dramatically impact the reaction yield. For instance, in a study using a cobalt(II) catalyst, DMSO gave a 99% yield, while methanol and toluene resulted in yields of only 20% and 15%, respectively.[3]
Q7: How is the reaction time optimized?
A7: The optimal reaction time depends on the reactivity of the starting materials, the temperature, and the catalyst used. It is crucial to monitor the reaction's progress using techniques like TLC or LC-MS.[1] Extending the reaction time can increase the yield up to a certain point, after which product decomposition may occur, leading to a decrease in yield.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during tetrazole synthesis experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction. 2. Inactive catalyst. 3. Poor quality of starting nitrile. 4. Sub-optimal reaction temperature or time. 5. Unsuitable solvent. | 1. Monitor the reaction progress using TLC or LC-MS and extend the reaction time if necessary.[1] 2. Use a fresh batch of catalyst or consider an alternative catalyst.[1] 3. Purify the starting nitrile before the cycloaddition.[1] 4. Systematically optimize the reaction temperature and time based on literature for similar substrates. Microwave irradiation can sometimes improve yields for sluggish reactions.[1][5] 5. Screen different solvents. Polar aprotic solvents like DMF or DMSO are often effective.[3][5] |
| Formation of Multiple Byproducts | 1. Decomposition of the starting material or product under harsh reaction conditions (e.g., high temperature). 2. Side reactions of the azide. 3. Impurities in the starting materials. | 1. Use milder reaction conditions. If using a strong Lewis acid, consider reducing the amount or switching to a milder catalyst. Optimize the temperature to avoid decomposition.[1][3] 2. Ensure an inert atmosphere if side reactions with oxygen or moisture are suspected. 3. Purify all starting materials before use.[1] |
| Difficulty in Product Isolation and Purification | 1. The product is highly soluble in the reaction solvent. 2. The product co-elutes with impurities during chromatography. 3. The product is a salt. | 1. After the reaction, quench with an appropriate acidic solution to protonate the tetrazole and facilitate its precipitation or extraction.[1] 2. Optimize the chromatography conditions (e.g., solvent system, stationary phase). 3. After acidification of the reaction mixture, the tetrazole product may precipitate and can be collected by filtration.[1] |
| Reaction Stalls or Does Not Go to Completion | 1. Insufficient catalyst loading. 2. The temperature is too low. 3. The nitrile is not sufficiently activated. | 1. Increase the catalyst loading incrementally. 2. Gradually increase the reaction temperature while monitoring for product formation and decomposition.[6] 3. If using a nitrile with electron-donating groups, a stronger Lewis acid or higher temperatures may be required to facilitate the reaction.[8] |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from various studies on optimizing reaction conditions for tetrazole formation.
Table 1: Effect of Solvent on the Yield of 5-Phenyl-1H-tetrazole
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | DMSO | 110 | 12 | 99 | [3] |
| 2 | DMF | 110 | 12 | 80 | [3] |
| 3 | Acetonitrile | 110 | 12 | 50 | [3] |
| 4 | Methanol | 110 | 12 | 20 | [3] |
| 5 | Toluene | 110 | 12 | 15 | [3] |
| 6 | DMF | 130 | 10 | 80 | [5] |
| 7 | Ethanol | Reflux | 10 | 50 | [5] |
| 8 | Acetonitrile | Reflux | - | No Product | [5] |
| 9 | THF | Reflux | - | No Product | [5] |
Table 2: Effect of Temperature on the Yield of 5-Phenyl-1H-tetrazole in DMF
| Entry | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 60 | 6 | Low | [6] |
| 2 | 80 | 6 | Moderate | [6] |
| 3 | 100 | 6 | 92 | [6] |
| 4 | 120 | 6 | No significant improvement | [6] |
Table 3: Effect of Reaction Time on the Yield of 5-Phenyl-1H-tetrazole in DMF at 100°C
| Entry | Time (h) | Yield (%) | Reference |
| 1 | 4 | Lower Yield | [6] |
| 2 | 6 | 92 | [6] |
| 3 | 12 | Lower Yield (due to potential decomposition) | [3][6] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 5-Substituted-1H-tetrazoles
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Nitrile (1 mmol)
-
Sodium azide (1.5 mmol)
-
Catalyst (e.g., ZnCl₂, 0.1-1 equivalent)
-
Solvent (e.g., DMF, DMSO)
-
Dilute hydrochloric acid (e.g., 2M HCl)
-
Ice-water
Procedure:
-
In a round-bottom flask, dissolve the nitrile in the chosen solvent.
-
Add sodium azide and the catalyst to the solution.
-
Heat the reaction mixture to the desired temperature (typically 100-150 °C) and stir.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice-water.
-
Acidify the solution with dilute hydrochloric acid to a pH of ~2-3 to protonate the tetrazole.
-
If the product precipitates, collect the solid by filtration, wash with cold water, and dry.
-
If the product does not precipitate, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Safety Precautions:
-
Sodium azide is highly toxic and can form explosive heavy metal azides. Handle it with extreme caution in a well-ventilated fume hood and avoid contact with metals.[1]
-
The in-situ formation of hydrazoic acid is possible, which is volatile and explosive. Always follow institutional safety protocols when working with azides.[1]
Visualizations
Caption: Experimental workflow for tetrazole synthesis.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. ajgreenchem.com [ajgreenchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
challenges in the synthesis of 5-aryl-1H-tetrazoles and solutions
Welcome to the technical support center for the synthesis of 5-aryl-1H-tetrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when synthesizing 5-aryl-1H-tetrazoles?
A1: The main safety issue arises from the common use of sodium azide (NaN₃). In the presence of acids (both Brønsted and Lewis acids), sodium azide can generate hydrazoic acid (HN₃), which is highly toxic and explosive.[1][2][3] Additionally, the formation of heavy metal azides, which can be initiated by certain catalysts or impurities, poses a significant explosion risk.[2] It is crucial to handle sodium azide with appropriate personal protective equipment in a well-ventilated fume hood and to avoid contact with acids and heavy metals.[2]
Q2: My reaction yield is consistently low. What are the potential causes and solutions?
A2: Low yields in 5-aryl-1H-tetrazole synthesis can stem from several factors:
-
Incomplete reaction: The reaction may require longer reaction times or higher temperatures, especially for electronically deactivated or sterically hindered aryl nitriles.[4]
-
Catalyst deactivation: The chosen catalyst may be sensitive to moisture or air, leading to reduced activity. Using anhydrous solvents and an inert atmosphere can help.
-
Poor solvent choice: The solubility of sodium azide and the nitrile starting material is critical. Polar aprotic solvents like DMF and DMSO are commonly used to improve solubility and reaction rates.[5][6]
-
Sub-optimal catalyst: Not all catalysts are equally effective for all substrates. It may be necessary to screen different catalysts to find the most suitable one for your specific aryl nitrile.
Q3: I am having difficulty purifying my 5-aryl-1H-tetrazole product. What are some common purification challenges and how can I overcome them?
A3: Purification can be challenging due to the high polarity of the tetrazole ring and the use of high-boiling point solvents like DMF or DMSO.
-
Residual DMF/DMSO: These solvents can be difficult to remove under vacuum. Azeotropic distillation with a suitable solvent like toluene or heptane can be effective. Alternatively, washing the crude product with water, in which the tetrazole may be sparingly soluble, can help remove these solvents.
-
Catalyst removal: If a homogeneous catalyst is used, its removal can be problematic. Switching to a heterogeneous catalyst, such as a zeolite or magnetic nanoparticles, allows for easy separation by filtration or magnetic decantation.[3][7]
-
Byproduct formation: Unwanted side reactions can lead to impurities that are difficult to separate. Optimizing the reaction conditions (temperature, reaction time, stoichiometry of reagents) can minimize byproduct formation.
Q4: Can I avoid using sodium azide for the synthesis?
A4: While the [3+2] cycloaddition of an azide source with a nitrile is the most common method, there are alternative, "azide-free" approaches, though they are less frequently used for 5-aryl-1H-tetrazoles. These methods often involve more complex starting materials or reaction pathways. For the traditional cycloaddition, the focus has been on making the use of sodium azide safer, for instance, by using zinc salts to control the pH and minimize the formation of hydrazoic acid.[1][8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Reaction does not start or is very slow | 1. Low reaction temperature.2. Inactive catalyst.3. Poor solubility of reagents.4. Deactivated aryl nitrile (electron-donating groups). | 1. Increase the reaction temperature. Consider microwave-assisted heating for faster reaction rates.[3]2. Ensure the catalyst is active and used under appropriate conditions (e.g., anhydrous, inert atmosphere).3. Use a high-polarity aprotic solvent like DMF or DMSO.[5][6]4. Increase the reaction time or use a more active catalyst. |
| Formation of significant byproducts | 1. Reaction temperature is too high.2. Incorrect stoichiometry.3. Presence of impurities in starting materials or solvent. | 1. Lower the reaction temperature and monitor the reaction progress closely (e.g., by TLC or LC-MS).2. Carefully control the molar ratio of nitrile to azide source.3. Use pure, dry starting materials and solvents. |
| Difficulty in isolating the product | 1. Product is highly soluble in the reaction solvent.2. Product is an oil and does not precipitate.3. Emulsion formation during aqueous workup. | 1. After reaction completion, try precipitating the product by adding a non-polar solvent.2. Attempt to form a salt of the tetrazole to induce crystallization. If unsuccessful, column chromatography may be necessary.3. Break the emulsion by adding a saturated brine solution or by filtration through celite. |
| Explosion hazard during reaction or workup | 1. Generation of hydrazoic acid (HN₃).2. Formation of heavy metal azides. | 1. Maintain a slightly basic pH. The use of zinc salts can help buffer the reaction.[1] Avoid acidic workup conditions until all residual azide has been quenched.2. Avoid using heavy metal catalysts where possible. If their use is unavoidable, exercise extreme caution and follow established safety protocols for handling potentially explosive compounds. |
Experimental Protocols
Key Experiment 1: Zinc-Catalyzed Synthesis of 5-Aryl-1H-Tetrazoles in Water
This protocol is based on the work of Demko and Sharpless, which offers a safer alternative by minimizing the formation of hydrazoic acid.[8]
Materials:
-
Aryl nitrile (1.0 mmol)
-
Sodium azide (NaN₃) (1.5 mmol)
-
Zinc bromide (ZnBr₂) (0.5 mmol)
-
Deionized water (5 mL)
-
Ethyl acetate
-
6M Hydrochloric acid (HCl)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl nitrile (1.0 mmol), sodium azide (1.5 mmol), zinc bromide (0.5 mmol), and deionized water (5 mL).
-
Heat the reaction mixture to reflux (100 °C) and stir vigorously for the time indicated by reaction monitoring (typically 12-24 hours).
-
After the reaction is complete (as determined by TLC or LC-MS), cool the mixture to room temperature.
-
Acidify the reaction mixture to pH ~1 with 6M HCl to protonate the tetrazole.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the synthesis of 5-phenyl-1H-tetrazole using various catalytic systems.
Table 1: Comparison of Different Catalysts for the Synthesis of 5-Phenyl-1H-tetrazole
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| ZnBr₂ | Water | 100 | 24 | 91 | [8] |
| CoY Zeolite | DMF | 120 | 14 | 95 | [9] |
| Co(II)-complex | DMSO | 110 | 12 | 99 | [5][6] |
| Silica Sulfuric Acid | DMF | Reflux | 4-12 | 95 | [10][11] |
| CuSO₄·5H₂O | DMSO | - | - | Good to Excellent | [4] |
Table 2: Effect of Substituents on Aryl Nitriles using a Co(II)-complex Catalyst in DMSO at 110 °C
| Aryl Nitrile | Time (h) | Yield (%) | Reference |
| Benzonitrile | 12 | 99 | [5][6] |
| 4-Methylbenzonitrile | 12 | 98 | [5][6] |
| 4-Methoxybenzonitrile | 12 | 96 | [5][6] |
| 4-Chlorobenzonitrile | 12 | 99 | [5][6] |
| 4-Nitrobenzonitrile | 12 | 99 | [5][6] |
Visualizations
Workflow for Troubleshooting Low Yields
Caption: A logical workflow for troubleshooting low yields in 5-aryl-1H-tetrazole synthesis.
General Reaction Mechanism: [3+2] Cycloaddition
Caption: A simplified diagram of the metal-catalyzed [3+2] cycloaddition mechanism.
References
- 1. heterocyclist.wordpress.com [heterocyclist.wordpress.com]
- 2. rsc.org [rsc.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
dealing with hazardous reagents in tetrazole synthesis (e.g., sodium azide)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with hazardous reagents, such as sodium azide, in tetrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with using sodium azide in tetrazole synthesis?
A1: The primary hazards of sodium azide (NaN₃) are its high acute toxicity and the potential to form explosive compounds.[1][2][3] It can be fatal if swallowed, inhaled, or absorbed through the skin.[2] The most significant risk in tetrazole synthesis is the formation of hydrazoic acid (HN₃), a highly toxic, volatile, and explosive compound, which can be generated when sodium azide comes into contact with acids.[1][3][4] Additionally, sodium azide can react with heavy metals (e.g., lead, copper, silver, gold) to form highly shock-sensitive and explosive metal azides.[5][6][7] This is a particular concern for plumbing and equipment with metal parts.[5][8]
Q2: What are the immediate first aid procedures in case of sodium azide exposure?
A2: Immediate and appropriate action is critical in the event of sodium azide exposure. The following steps should be taken:
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes and remove all contaminated clothing.[1][9] Seek immediate medical attention.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][9] Seek immediate medical attention.[10]
-
Inhalation: Move the individual to fresh air immediately.[10][11] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[11]
-
Ingestion: Do not induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.[9]
Q3: How can the formation of hazardous hydrazoic acid be minimized during tetrazole synthesis?
A3: Minimizing the formation of hydrazoic acid is crucial for safety. Key strategies include:
-
pH Control: Maintaining a basic pH (pH > 9) helps prevent the protonation of the azide ion to form hydrazoic acid.[1] Some protocols utilize buffered systems to maintain pH control.[12]
-
Reagent Selection: The choice of reagents can significantly impact safety. Using alternatives to strong acids, such as ammonium chloride or specific Lewis acids, can reduce the risk.[4][13] Research has shown that using zinc oxide in aqueous THF at pH 8 can dramatically reduce hydrazoic acid in the headspace to as low as 2 ppm.[4]
-
Continuous Flow Synthesis: This modern technique minimizes the volume of hazardous materials at any given time, significantly enhancing safety.[14][15] In a flow reactor, hydrazoic acid can be generated in situ and consumed immediately, preventing its accumulation.[14][15]
Q4: What are the proper procedures for quenching and disposing of sodium azide waste?
A4: Sodium azide is classified as a P-listed hazardous waste and must never be disposed of down the drain.[1][2][10] Accumulation in plumbing can lead to the formation of explosive metal azides.[5]
-
Collection: All sodium azide waste, including dilute solutions and contaminated materials (gloves, pipette tips, etc.), must be collected in clearly labeled, non-metallic hazardous waste containers.[1][2][10]
-
Neutralization: A common method for destroying sodium azide in aqueous solutions (≤5%) is by reacting it with freshly prepared nitrous acid.[5][9] This reaction must be performed in a chemical fume hood.[5][9] The procedure involves the careful addition of a sodium nitrite solution followed by the gradual addition of an acid (e.g., sulfuric acid).[5] It is critical to add the acid after the nitrite to prevent the formation of volatile hydrazoic acid.[5] The completion of the reaction can be tested with starch-iodide paper.[5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no product yield in tetrazole synthesis. | Inefficient activation of the nitrile. | Ensure the appropriate Lewis or Brønsted acid catalyst is used and that the reaction conditions (temperature, time) are suitable for the specific nitrile substrate.[13][16] |
| Poor solubility of sodium azide in the organic solvent. | Consider using a solvent system that facilitates the solubility of both the nitrile and sodium azide, or use a phase-transfer catalyst.[17] Some procedures utilize aqueous conditions with a zinc salt catalyst to improve reactivity.[18] | |
| Reaction is sluggish or does not go to completion. | Insufficient reaction temperature or time. | Optimize the reaction temperature and time. Microwave-assisted synthesis can sometimes accelerate the reaction.[18] |
| Catalyst deactivation. | Ensure the catalyst is not being poisoned by impurities in the starting materials or solvent. | |
| Formation of a significant amount of byproducts. | Incorrect reaction conditions. | Re-evaluate the reaction temperature, stoichiometry of reagents, and catalyst loading. Side reactions can be favored under non-optimal conditions. |
| Presence of water when anhydrous conditions are required. | Ensure all glassware is properly dried and use anhydrous solvents if the specific protocol requires it. | |
| Difficulty in isolating the tetrazole product. | Product is highly soluble in the workup solvent. | Modify the workup procedure. Acidification of the reaction mixture often precipitates the tetrazole product.[13] |
| Emulsion formation during aqueous workup. | Try adding a saturated brine solution to break the emulsion or filter the mixture through a pad of celite. | |
| Safety concern: Potential for hydrazoic acid exposure. | Acidic reaction conditions. | As a preventative measure, always work in a well-ventilated chemical fume hood.[1] Monitor and control the pH of the reaction mixture to keep it neutral or basic if the protocol allows.[4] Consider using buffered systems or alternative, safer protocols.[12] |
| Safety concern: Clogging or potential for explosion in waste lines. | Improper disposal of azide-containing waste. | Never dispose of sodium azide or reaction mixtures containing azide down the sink.[2][5] Follow the established waste neutralization and collection procedures for all azide waste.[5][9] |
Quantitative Data Summary
Table 1: Toxicity Data for Sodium Azide
| Exposure Route | Species | LD50/LC50 Value | Reference |
| Oral | Rabbit | 10 mg/kg | [2] |
| Dermal | Rabbit | 20 mg/kg | [2] |
| Inhalation | Rat | 37 mg/m³ | [2] |
Table 2: Comparative Headspace Concentration of Hydrazoic Acid (HN₃) in Different Tetrazole Synthesis Protocols
| Reaction Conditions | HN₃ Concentration in Headspace (ppm) | Reference |
| NaN₃ / Pyridinium Chloride | High (not quantified) | [4] |
| Sharpless's Zinc Bromide Procedure | 2000 | [4] |
| NaN₃ / ZnO in aqueous THF (pH 8) | 2 | [4] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 5-Substituted-1H-tetrazoles using Zinc Bromide
This protocol is adapted from the Sharpless procedure, which aims to minimize the formation of hydrazoic acid.[4]
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the nitrile (1 equivalent), sodium azide (1.5 equivalents), and zinc bromide (1 equivalent).
-
Solvent Addition: Add a mixture of water and isopropanol (e.g., 2:1 v/v) as the solvent.
-
Reaction: Heat the reaction mixture to reflux and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the mixture with dilute hydrochloric acid to a pH of approximately 1-2 to precipitate the tetrazole product. This step must be performed in a chemical fume hood due to the potential evolution of hydrazoic acid.
-
Isolation: Collect the precipitated product by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 2: In-Lab Neutralization of Sodium Azide Waste (Aqueous Solution ≤ 5%)
This protocol must be performed in a certified chemical fume hood.[5][9]
-
Setup: In a three-necked flask equipped with a mechanical stirrer, an addition funnel, and a gas outlet vented to the back of the fume hood, place the aqueous sodium azide solution (≤ 5%).
-
Sodium Nitrite Addition: While stirring, add a 20% aqueous solution of sodium nitrite. Use 1.5 g of sodium nitrite for every 1 g of sodium azide.[5]
-
Acidification: Slowly and carefully add a 20% aqueous solution of sulfuric acid from the addition funnel until the solution is acidic to litmus paper.[5] Crucial Safety Note: The acid must be added after the sodium nitrite to prevent the formation of highly toxic and explosive hydrazoic acid.[5]
-
Completion Check: The evolution of brown nitrogen oxide gas indicates the reaction is proceeding. Once the gas evolution ceases, test the solution with starch-iodide paper. A blue color indicates the presence of excess nitrite and that the decomposition of azide is complete.[5]
-
Final Disposal: Neutralize the resulting solution with a base (e.g., sodium hydroxide) to a pH between 6 and 9 before disposing of it according to your institution's hazardous waste procedures.[5][7]
Visualizations
Caption: A typical experimental workflow for tetrazole synthesis.
Caption: Key safety protocols for handling sodium azide.
References
- 1. uthsc.edu [uthsc.edu]
- 2. Article - Standard Operating Procedur... [policies.unc.edu]
- 3. ehs.wisc.edu [ehs.wisc.edu]
- 4. heterocyclist.wordpress.com [heterocyclist.wordpress.com]
- 5. unomaha.edu [unomaha.edu]
- 6. ehs.washington.edu [ehs.washington.edu]
- 7. chemistry.unm.edu [chemistry.unm.edu]
- 8. ipo.rutgers.edu [ipo.rutgers.edu]
- 9. - Division of Research Safety | Illinois [drs.illinois.edu]
- 10. ehs.yale.edu [ehs.yale.edu]
- 11. SODIUM AZIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. youtube.com [youtube.com]
- 14. dspace.mit.edu [dspace.mit.edu]
- 15. researchgate.net [researchgate.net]
- 16. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. eckert-liotta.chbe.gatech.edu [eckert-liotta.chbe.gatech.edu]
- 18. 1H-Tetrazole synthesis [organic-chemistry.org]
troubleshooting low conversion rates in nitrile to tetrazole reactions
Welcome to the technical support center for nitrile to tetrazole reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of 5-substituted-1H-tetrazoles from organic nitriles and azide sources.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the conversion of nitriles to tetrazoles?
The most common method for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of a nitrile with an azide.[1][2] The reaction mechanism can vary, but it generally involves the activation of the nitrile by a Lewis or Brønsted acid.[3][4][5] This activation makes the nitrile carbon more electrophilic and susceptible to nucleophilic attack by the azide anion. The resulting intermediate then undergoes cyclization to form the stable, aromatic tetrazole ring.[3]
Q2: What are the most common azide sources and catalysts used in this reaction?
Sodium azide (NaN₃) is the most frequently used azide source.[6][7][8] To facilitate the reaction, a variety of catalysts and reagents are employed. Common choices include:
-
Lewis Acids: Zinc salts, such as ZnBr₂ and ZnCl₂, are widely used to activate the nitrile.[6][9]
-
Brønsted Acids: Ammonium chloride (NH₄Cl) is often used in solvents like DMF.[3][10]
-
Other Catalysts: A range of other catalysts have been reported, including copper salts (e.g., CuSO₄·5H₂O), cobalt complexes, palladium catalysts, and solid-supported acids like silica sulfuric acid.[7][11][12]
Q3: Are there any significant safety precautions to consider?
Yes, this reaction involves hazardous materials and requires strict safety protocols.
-
Hydrazoic Acid (HN₃): The combination of azide salts with acids (even weak acids like ammonium chloride) can generate highly toxic and explosive hydrazoic acid.[3] All reactions should be performed in a well-ventilated fume hood.
-
Heavy Metal Azides: When using certain metal catalysts, there is a risk of forming shock-sensitive heavy metal azides.
-
Waste Disposal: Azide-containing waste must be quenched and disposed of according to institutional safety guidelines to prevent the formation of explosive metal azides in the drainage system.[3]
Troubleshooting Guide for Low Conversion Rates
Issue 1: No reaction or very low conversion of the starting nitrile.
Possible Cause 1: Insufficient Nitrile Activation
-
Explanation: Many nitriles, especially those with electron-donating groups or significant steric hindrance, require activation to react with the azide.[13] The activation energy for the cycloaddition can be too high without a catalyst, leading to the thermal decomposition of the azide before the reaction can occur.[2][14]
-
Suggested Solution:
-
Introduce a Catalyst: If not already using one, add a suitable Lewis acid (e.g., ZnBr₂) or a Brønsted acid (e.g., NH₄Cl).[3][6] For stubborn substrates, consider more specialized catalysts.
-
Increase Catalyst Loading: If a catalyst is already in use, consider increasing the loading.
-
Change the Catalyst: Different nitriles may respond better to different catalysts. Refer to the literature for catalysts effective with similar substrates.
-
Possible Cause 2: Inappropriate Reaction Temperature
-
Explanation: The reaction temperature is a critical parameter. While higher temperatures generally increase the reaction rate, excessively high temperatures can lead to the decomposition of the tetrazole product or the azide reactant.[15] Conversely, a temperature that is too low will result in a sluggish or incomplete reaction.
-
Suggested Solution:
-
Optimize Temperature: Systematically screen a range of temperatures (e.g., 80°C to 140°C) to find the optimum for your specific substrate and solvent combination.[7]
-
Microwave Irradiation: Microwave-assisted heating can often shorten reaction times and improve yields, especially for less reactive nitriles.[6]
-
Possible Cause 3: Incorrect Solvent Choice
-
Explanation: The choice of solvent can significantly impact the reaction outcome. Polar aprotic solvents like DMF and DMSO are commonly used as they are effective at dissolving the reactants and facilitating the reaction.[7][15] In some cases, aqueous or alcohol-based systems are also effective.[9]
-
Suggested Solution:
-
Solvent Screening: If the reaction is not proceeding as expected, consider screening other common solvents such as DMSO, NMP, or even aqueous systems if compatible with your substrate.[15]
-
Ensure Anhydrous Conditions (if required): For reactions sensitive to moisture, ensure that the solvent and reagents are thoroughly dried.
-
Issue 2: Formation of significant side products.
Possible Cause: Nitrile Hydration
-
Explanation: In the presence of water, especially at elevated temperatures and with certain catalysts, nitriles can undergo hydration to form the corresponding carboxamide as a side product.
-
Suggested Solution:
-
Minimize Water Content: Use anhydrous solvents and reagents if nitrile hydration is a significant issue.
-
Catalyst Choice: Some catalysts may promote nitrile hydration more than others. For example, in some systems, omitting ZnBr₂ has been shown to suppress this side reaction.
-
Quantitative Data on Reaction Conditions
The following tables summarize the yields of 5-substituted-1H-tetrazoles from various nitriles under different catalytic conditions.
Table 1: Effect of Catalyst on the Synthesis of 5-Phenyl-1H-tetrazole
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| None | DMSO | 140 | >12 | <5 | [7] |
| CuSO₄·5H₂O (2) | DMSO | 140 | 1 | 96 | [7] |
| SO₃H-carbon (10 wt%) | DMF | 100 | 6 | 92 | [8] |
| Co(II)-complex (1) | DMSO | 110 | 12 | 99 | [11][12] |
Table 2: Synthesis of Various 5-Substituted-1H-tetrazoles with CuSO₄·5H₂O (2 mol%) in DMSO at 140°C
| Nitrile | Time (h) | Yield (%) | Reference |
| Benzonitrile | 1 | 96 | [7] |
| 4-Chlorobenzonitrile | 0.5 | 98 | [7] |
| 4-Methylbenzonitrile | 2 | 95 | [7] |
| 4-Methoxybenzonitrile | 5 | 92 | [7] |
| Acetonitrile | 4 | 90 | [7] |
Experimental Protocols
Protocol 1: Synthesis of 5-Phenyl-1H-tetrazole using CuSO₄·5H₂O [7]
-
Reactant Preparation: To a solution of benzonitrile (1 mmol, 0.1031 g) in DMSO (2 mL), add sodium azide (1 mmol, 0.0650 g) and cupric sulfate pentahydrate (0.02 mmol, 0.0050 g) with stirring at room temperature.
-
Reaction: Increase the reaction temperature to 140°C and maintain for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add 10 mL of 4 M HCl, followed by 10 mL of ethyl acetate.
-
Extraction and Purification: Separate the organic layer, wash it twice with 10 mL of distilled water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude solid product.
Protocol 2: Synthesis of 5-Phenyl-1H-tetrazole using NH₄Cl in DMF (Demonstration) [3]
-
Reactant Preparation: In a suitable reaction vessel, combine benzonitrile (19.8 mmol, 2.04 g), sodium azide (24.0 mmol, 1.56 g), and ammonium chloride.
-
Reaction: Add DMF as the solvent and heat the mixture for several hours.
-
Product Isolation: Once the reaction is complete, add aqueous acid to precipitate the tetrazole product.
-
Purification: Isolate the solid product by vacuum filtration.
Visual Guides
Experimental Workflow
Caption: General experimental workflow for nitrile to tetrazole synthesis.
Troubleshooting Logic
Caption: Troubleshooting guide for low conversion rates in tetrazole synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Mechanisms of tetrazole formation by addition of azide to nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 1H-Tetrazole synthesis [organic-chemistry.org]
- 7. scielo.br [scielo.br]
- 8. ajgreenchem.com [ajgreenchem.com]
- 9. researchgate.net [researchgate.net]
- 10. CN104910089A - Preparation method of 5-phenyl-tetrazole - Google Patents [patents.google.com]
- 11. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. dspace.mit.edu [dspace.mit.edu]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
minimizing byproduct formation in [3+2] cycloaddition reactions
Welcome to the technical support center for [3+2] cycloaddition reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a focus on minimizing byproduct formation.
Troubleshooting Guide
This section addresses common issues encountered during [3+2] cycloaddition reactions in a question-and-answer format.
Question 1: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
Answer:
The formation of regioisomers, such as 3,4- and 3,5-disubstituted products, is a frequent challenge. The regioselectivity is influenced by the electronic and steric properties of the reactants, as well as the reaction conditions. Here are several strategies to enhance regioselectivity:
-
Solvent Polarity: The polarity of the solvent can significantly impact the transition state energies leading to different regioisomers.[1] An increase in solvent polarity can favor the formation of the more polar transition state.[1] It is recommended to screen a range of solvents with varying polarities. For example, in the reaction between 2-furfural oxime and ethyl propiolate, the ratio of 3,5- to 3,4-disubstituted isoxazoles varied with the solvent.[1]
-
Catalysis: The use of Lewis acid or other catalysts can effectively control regioselectivity. Transition metal catalysts, for instance, can be employed to improve both regio- and stereoselectivity.
-
Reactant Modification: Altering the electronic nature of the substituents on either the 1,3-dipole or the dipolarophile can direct the reaction towards a single regioisomer. Electron-donating or electron-withdrawing groups can influence the frontier molecular orbital interactions that govern the cycloaddition.[2]
-
Temperature Control: In some cases, temperature can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the product ratio. Experimenting with a range of temperatures is advisable.
Question 2: I am observing significant formation of a byproduct that appears to be a dimer of my 1,3-dipole. What can I do to minimize this?
Answer:
Dimerization of the 1,3-dipole is a common side reaction, especially when the dipole is highly reactive and its concentration is high.[3] The following approaches can help suppress this undesired process:
-
Controlled Generation of the 1,3-Dipole: If the 1,3-dipole is generated in situ, the rate of its formation can be controlled to maintain a low stationary concentration. This can be achieved by:
-
Using an Insoluble Base: An insoluble base, such as potassium carbonate (K₂CO₃), can facilitate a slow and controlled generation of the dipole, which minimizes side reactions like dimerization.[3] In contrast, soluble bases like triethylamine can lead to a rapid increase in dipole concentration, promoting dimerization.[3]
-
Slow Addition of a Reagent: If a reagent is used to generate the dipole, its slow addition over the course of the reaction can keep the dipole concentration low.
-
-
Stoichiometry Optimization: Using a slight excess of the dipolarophile can help to trap the 1,3-dipole as it is formed, outcompeting the dimerization pathway. However, a large excess should be avoided as it can lead to other side reactions.[3] Optimizing the molar ratio of the reactants is crucial; for instance, a 1.2:1 ratio of the nitrile imine precursor to the dipolarophile was found to be optimal in one study to compensate for dimerization.[3]
-
Temperature: Lowering the reaction temperature can sometimes slow down the rate of dimerization more than the rate of the desired cycloaddition.
Question 3: My reaction yield is low, and I suspect decomposition of my starting materials or the desired product. How can I address this?
Answer:
Low yields can be attributed to several factors, including reactant or product instability under the reaction conditions. Consider the following troubleshooting steps:
-
Reaction Time and Temperature: Prolonged reaction times or high temperatures can lead to decomposition. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Running the reaction at a lower temperature, even if it requires a longer time, may preserve the integrity of the reactants and products.[4]
-
Choice of Base: The strength and nature of the base can be critical. A base that is too strong might induce undesired side reactions or decomposition. Screening different bases (e.g., organic vs. inorganic, soluble vs. insoluble) is recommended.[3]
-
Atmosphere: Some reactants or intermediates may be sensitive to oxygen or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
-
Purification Method: The desired product might be unstable on silica gel or during other purification steps. Consider alternative purification techniques such as crystallization, distillation, or preparative HPLC with a suitable stationary phase.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in [3+2] cycloaddition reactions?
A1: Common byproducts include regioisomers of the desired cycloadduct, dimers of the 1,3-dipole, and products arising from the decomposition of reactants or the cycloadduct itself.[3] In some cases, unexpected rearrangements or further reactions of the initial cycloadduct can also occur.
Q2: How does solvent choice affect the outcome of a [3+2] cycloaddition?
A2: The solvent can influence the reaction in several ways:
-
Regioselectivity: As discussed in the troubleshooting guide, solvent polarity can alter the energy of the transition states leading to different regioisomers.[1]
-
Reaction Rate: The rate of the reaction can be significantly affected by the solvent's ability to solvate the reactants and the transition state.
-
Yield: In some cases, the choice of solvent can dramatically impact the product yield. For example, in a particular reaction, polar aprotic solvents like THF and CH₃CN gave high yields, while DMF and DMSO resulted in no product.[5]
Q3: Can I use computational chemistry to predict and minimize byproduct formation?
A3: Yes, computational methods like Density Functional Theory (DFT) can be powerful tools. They can be used to:
-
Calculate the activation energies for the formation of different regioisomers, helping to predict the major product.[1]
-
Study the electronic structure of the reactants to understand the frontier molecular orbital interactions that govern selectivity.[2]
-
Investigate the reaction mechanism to identify potential side reactions and intermediates.
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in the Reaction of 2-Furfural Oxime and Ethyl Propiolate. [1]
| Solvent | Dielectric Constant (ε) | Ratio of 3,5- to 3,4-disubstituted Isoxazole |
| Dichloromethane | 8.93 | 3.4 |
| Toluene | 2.38 | 2.0 |
| Ethanol | 24.55 | 1.9 |
| Dimethyl sulfoxide | 46.68 | 1.5 |
Table 2: Influence of Base and Stoichiometry on Yield in a Nitrile Imine Cycloaddition. [3]
| Base | Molar Ratio (Dipole Precursor:Dipolarophile:Base) | Yield (%) |
| Triethylamine | 1:1:1.2 | Lower Yield (promotes dimerization) |
| K₂CO₃ | 1:1:1.2 | 78 |
| K₂CO₃ | 1.2:1:1.2 | 92 |
| K₂CO₃ | 1.5:1:1.2 | Reduced Yield (exacerbates side reactions) |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Dimerization using an Insoluble Base [3]
This protocol is based on a method that utilizes an insoluble base to control the concentration of the in situ generated 1,3-dipole.
-
Reactant Preparation: To a solution of the dipolarophile (1.0 mmol) in a suitable solvent (e.g., 1,2-dichloroethane, 5 mL) in a round-bottom flask, add the 1,3-dipole precursor (1.2 mmol, 1.2 equivalents).
-
Addition of Base: Add an insoluble base, such as potassium carbonate (K₂CO₃) (1.2 mmol, 1.2 equivalents), to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture vigorously at room temperature for the required time (e.g., 24 hours). The heterogeneous nature of the mixture requires efficient stirring to ensure proper mixing.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, filter the reaction mixture to remove the insoluble base. Wash the solid residue with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel or another appropriate method.
Visualizations
Caption: Workflow for minimizing byproduct formation.
Caption: Troubleshooting decision tree.
References
- 1. Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity [pubs.sciepub.com]
- 2. Nitrone-olefin (3+2) cycloaddition - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
analytical methods for detecting impurities in 5-(4-Fluorophenyl)-1H-tetrazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(4-Fluorophenyl)-1H-tetrazole. It offers insights into analytical methodologies for impurity detection and characterization.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for detecting impurities in this compound?
A1: The most common and effective analytical methods for impurity profiling of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS). Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for the structural elucidation of unknown impurities.
Q2: What types of impurities can be expected in a sample of this compound?
A2: Impurities can originate from the synthesis process or degradation.
-
Synthesis-related impurities may include unreacted starting materials (e.g., 4-fluorobenzonitrile, sodium azide), residual solvents, and by-products from side reactions. The formation of isomeric tetrazoles is also a possibility.
-
Degradation products can form under stress conditions such as exposure to acid, base, heat, light, or oxidizing agents. Forced degradation studies are essential to identify these potential degradants.
Q3: How can I identify an unknown peak in my chromatogram?
A3: For initial identification, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool. It provides the mass-to-charge ratio (m/z) of the impurity, which can be used to deduce its molecular formula. For definitive structural confirmation, the impurity can be isolated using preparative HPLC and then analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.
Q4: What are the regulatory guidelines for impurity profiling in active pharmaceutical ingredients (APIs)?
A4: Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines for the identification, qualification, and control of impurities in new drug substances. Key guidelines include ICH Q3A(R2) for impurities in new drug substances and ICH Q2(R1) for the validation of analytical procedures.
Troubleshooting Guides
This section provides solutions to common issues encountered during the analysis of this compound using various analytical techniques.
HPLC Analysis Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Column overload. 2. Inappropriate mobile phase pH. 3. Column contamination. 4. Secondary interactions with residual silanols on the column. | 1. Reduce sample concentration or injection volume. 2. Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte and impurities. 3. Wash the column with a strong solvent. 4. Use a mobile phase with a competing base or an end-capped column. |
| Inconsistent Retention Times | 1. Fluctuations in mobile phase composition. 2. Temperature variations. 3. Column degradation. 4. Leaks in the HPLC system. | 1. Ensure proper mixing and degassing of the mobile phase. 2. Use a column oven to maintain a consistent temperature. 3. Replace the column if it has exceeded its lifetime. 4. Check for any loose fittings or worn pump seals. |
| Ghost Peaks | 1. Contamination in the mobile phase or injection solvent. 2. Carryover from previous injections. 3. Degradation of the sample in the autosampler. | 1. Use high-purity solvents and freshly prepared mobile phase. 2. Implement a needle wash step in the autosampler method. 3. Ensure the sample is stable in the chosen solvent and consider using a cooled autosampler. |
| Low Signal Intensity | 1. Incorrect wavelength detection. 2. Low sample concentration. 3. Detector lamp issue. | 1. Determine the UV absorption maximum of this compound and its impurities. 2. Increase the sample concentration. 3. Check the detector lamp's energy and replace if necessary. |
GC-MS Analysis Troubleshooting
| Issue | Potential Cause | Troubleshooting Steps |
| No Peaks Detected | 1. Compound is not volatile or thermally stable. 2. Leak in the GC system. 3. Injector or detector malfunction. | 1. Consider derivatization to increase volatility or use LC-MS instead. 2. Perform a leak check. 3. Verify the functionality of the injector and detector. |
| Peak Tailing | 1. Active sites in the liner or column. 2. Column contamination. | 1. Use a deactivated liner and column. 2. Bake out the column or trim the front end. |
| Poor Mass Spectral Library Match | 1. Co-eluting peaks. 2. Background interference. 3. Incorrect mass spectral acquisition parameters. | 1. Optimize the GC temperature program for better separation. 2. Check for column bleed or contaminated carrier gas. 3. Ensure appropriate scan range and acquisition rate. |
Experimental Protocols
HPLC Method for Impurity Profiling
This method is a general starting point and may require optimization.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile (1:1 v/v) to a final concentration of 1 mg/mL.
GC-MS Method for Volatile Impurities
This method is suitable for identifying residual solvents.
-
Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program:
-
Initial temperature: 40 °C, hold for 5 minutes
-
Ramp: 10 °C/min to 240 °C
-
Hold: 5 minutes at 240 °C
-
-
Injector Temperature: 250 °C
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 35-350
-
Sample Preparation: Use headspace analysis. Dissolve a known amount of the sample in a suitable solvent (e.g., DMSO) in a headspace vial.
LC-MS/MS Method for Impurity Identification
This method is for the sensitive detection and identification of non-volatile impurities.
-
LC System: Use the same HPLC conditions as described above.
-
Mass Spectrometer: Triple Quadrupole or Q-TOF
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes
-
Scan Mode: Full scan for initial screening, followed by product ion scan (MS/MS) on parent ions of interest for structural elucidation.
-
Nebulizer Gas: Nitrogen
-
Drying Gas Temperature: 350 °C
-
Capillary Voltage: 4000 V (positive), 3500 V (negative)
Data Presentation
Table 1: Typical HPLC Method Validation Parameters
| Parameter | Acceptance Criteria |
| Specificity | No interference from blank at the retention time of the analyte and known impurities. |
| Linearity (r²) | ≥ 0.999 for the analyte and all specified impurities. |
| Accuracy (% Recovery) | 80.0% - 120.0% for impurities. |
| Precision (% RSD) | ≤ 5.0% for impurities. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. |
| Robustness | No significant change in results with small, deliberate variations in method parameters. |
Visualizations
Caption: General workflow for impurity analysis of this compound.
Caption: A logical approach to troubleshooting HPLC issues.
Validation & Comparative
A Comparative Guide to Catalytic Systems for the Synthesis of 5-Substituted-1H-Tetrazoles
The synthesis of 5-substituted-1H-tetrazoles, a critical component in medicinal chemistry and materials science, is predominantly achieved through the [3+2] cycloaddition of nitriles and azides.[1][2] This reaction often requires catalysts to proceed efficiently under mild conditions. This guide provides a comparative overview of various homogeneous and heterogeneous catalytic systems, presenting key performance data, detailed experimental protocols, and workflow visualizations to aid researchers in selecting the optimal system for their specific needs. Tetrazole moieties are valued in drug development as metabolically stable surrogates for carboxylic acid groups, appearing in prominent drugs like losartan and valsartan.[3]
Performance Comparison of Catalytic Systems
The efficacy of a catalytic system is determined by several factors, including reaction yield, time, temperature, and catalyst loading. The choice between a homogeneous and a heterogeneous catalyst often involves a trade-off between the ease of catalyst recovery and reaction efficiency. Homogeneous catalysts are often highly active but can be difficult to separate from the reaction mixture, whereas heterogeneous catalysts are prized for their stability and reusability.[1][4]
A summary of performance data for various catalytic systems in the synthesis of 5-phenyl-1H-tetrazole from benzonitrile and sodium azide is presented below.
| Catalyst System | Type | Solvent | Temperature (°C) | Time (h) | Catalyst Loading | Yield (%) | Reference |
| None | - | DMF | 120 | 24 | 0 | 40 | [4] |
| CuSO₄·5H₂O | Homogeneous | DMSO | 120 | 0.5 | 2 mol% | 95 | [4] |
| ZnCl₂ | Homogeneous | Isopropanol | Reflux | 2 | 10 mol% | 98 | [5] |
| L-proline | Homogeneous | DMSO | 120 | 4 | 10 mol% | 94 | [5] |
| CoY Zeolite | Heterogeneous | DMF | 120 | 14 | 20 mg | 92 | [1] |
| Silica Sulfuric Acid | Heterogeneous | DMF | Reflux | 10 | 100 mol% | 95 | [2] |
| MNPs-Picolylamine-Cu(OAc)₂ | Heterogeneous (Magnetic) | Water | 90 (Microwave) | 0.25 | 15 mg | 95 | [6] |
| Co(II)-complex | Homogeneous | Methanol | 80 | 12 | 1 mol% | 99 | [7][8] |
Reaction Mechanisms and Experimental Workflows
The catalyzed synthesis of tetrazoles generally proceeds via a [3+2] cycloaddition mechanism. The catalyst, typically a Lewis acid, activates the nitrile group, making it more susceptible to nucleophilic attack by the azide ion.[5][7] This activation lowers the energy barrier for the cycloaddition.[7]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. 1H-Tetrazole synthesis [organic-chemistry.org]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
biological activity comparison of different 5-aryl-1H-tetrazole derivatives
A comparative analysis of the biological activities of various 5-aryl-1H-tetrazole derivatives reveals their potential as scaffolds in the development of novel therapeutic agents. These compounds have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory activities. This guide provides a summary of their performance, supported by experimental data, to aid researchers and drug development professionals in this field.
Antimicrobial Activity of 5-Aryl-1H-tetrazole Derivatives
Several studies have explored the efficacy of 5-aryl-1H-tetrazole derivatives against a range of microbial pathogens. The primary measure of antimicrobial activity is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Data Presentation: Antimicrobial Activity
The following table summarizes the MIC values of selected 5-aryl-1H-tetrazole derivatives against various bacterial and fungal strains.
| Compound/Derivative | Target Microorganism | MIC (µg/mL) | Reference |
| (E)-1-(4-chlorophenyl)-2-(1H-tetrazol-5-yl)acrylonitrile | Aspergillus niger | > Cefixime (4 µg/mL) & Fluconazole (2 µg/mL) | [1] |
| (E)-1-(4-bromophenyl)-2-(1H-tetrazol-5-yl)acrylonitrile | Aspergillus niger | > Cefixime (4 µg/mL) & Fluconazole (2 µg/mL) | [1] |
| (E)-1-(4-iodophenyl)-2-(1H-tetrazol-5-yl)acrylonitrile | Aspergillus niger | > Cefixime (4 µg/mL) & Fluconazole (2 µg/mL) | [1] |
| 5-substituted aryl 1H-tetrazole derivatives | Staphylococcus aureus | 125-250 mg/mL | [2][3] |
| 5-substituted aryl 1H-tetrazole derivatives | Escherichia coli | 125-250 mg/mL | [2][3] |
| Synergistic effect with Trimethoprim | Escherichia coli | 0.24-1.95 mg/mL | [2][3] |
| Synergistic effect with Trimethoprim | Staphylococcus aureus | 3.91-31.3 mg/mL | [2][3] |
Note: Some results were presented in mg/mL, which is 1000 times higher than µg/mL, indicating lower potency in those specific derivatives.
Experimental Protocols: Antimicrobial Susceptibility Testing
Minimum Inhibitory Concentration (MIC) Assay
The MIC is a fundamental assay to determine the antimicrobial potency of a compound. The following protocol is a generalized representation based on standard laboratory practices.
-
Microorganism Preparation: Bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, and fungal strains like Aspergillus niger are cultured in appropriate media (e.g., nutrient broth for bacteria at 37°C, malt extract medium for fungi at 28°C) to achieve a logarithmic growth phase.[1][2]
-
Compound Preparation: The synthesized 5-aryl-1H-tetrazole derivatives are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Serial Dilution: A series of two-fold dilutions of the test compounds are prepared in a 96-well microtiter plate using the appropriate growth medium.
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.
-
Incubation: The plates are incubated under optimal conditions for the specific microorganism (e.g., 24 hours for bacteria, 72 hours for fungi).[1]
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed. This is often assessed by visual inspection or by measuring the optical density. Standard antibiotics like Cefixime and Fluconazole are typically used as positive controls.[1]
Visualization: Antimicrobial Screening Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Anticancer Activity of 5-Aryl-1H-tetrazole Derivatives
Certain 5-aryl-1H-tetrazole derivatives have been designed and evaluated as potential anticancer agents, with some acting as microtubule destabilizers.[4][5][6] Their cytotoxic effects are typically quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of a substance needed to inhibit a biological process by half.
Data Presentation: In Vitro Antiproliferative Activity
The table below presents the IC50 values for a notable 5-aryl-1H-tetrazole derivative against several human cancer cell lines.
| Compound | Target Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Compound 6-31 | SGC-7901 (Gastric Adenocarcinoma) | 0.090 | Microtubule Destabilizer | [4][5] |
| (1-aryl-5-(4-arylpiperazine- | A549 (Lung Adenocarcinoma) | 0.650 | Binds to tubulin, inhibits polymerization | [4][5] |
| 1-carbonyl)-1H-tetrazol) | HeLa (Cervical Carcinoma) | - | Arrests cell cycle at G2/M phase | [4][6] |
Note: A lower IC50 value indicates greater potency.
Experimental Protocols: Anticancer Activity Assessment
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.
-
Cell Culture: Human cancer cell lines (e.g., SGC-7901, A549, HeLa) are cultured in an appropriate medium (e.g., DMEM with 10% FBS) and maintained in a humidified incubator at 37°C with 5% CO2.[5]
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the 5-aryl-1H-tetrazole derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting a dose-response curve.
Visualization: Mechanism of Action for Anticancer Derivatives
Caption: Proposed mechanism of action for microtubule-destabilizing tetrazoles.
Anti-inflammatory Activity of 5-Aryl-1H-tetrazole Derivatives
The anti-inflammatory potential of 5-aryl-1H-tetrazole derivatives has also been investigated.[7] These studies often involve in vivo models to assess the reduction of inflammation.
Data Presentation: In Vivo Anti-inflammatory Activity
| Compound Series | Animal Model | Effect | Standard Drug | Reference |
| 3-(1-substituted phenyl-1H–tetrazole-5-yl) pyridine derivatives | Carrageenan-induced paw edema in rats | 22–70% protection against edema | Diclofenac Sodium | [7] |
| 1-[5-(substituted phenyl)-1-phenyl-4,5-dihydro-1H- pyrazol-3-yl]-5-phenyl-1H-tetrazole | Protein denaturation method (in vitro) | Weak to potent activity | Ibuprofen | [8] |
Experimental Protocols: Anti-inflammatory Activity Assessment
Carrageenan-Induced Paw Edema Model
This is a widely used in vivo model to screen for the acute anti-inflammatory activity of compounds.
-
Animal Acclimatization: Laboratory animals, typically rats, are acclimatized to the laboratory conditions for a week before the experiment.
-
Compound Administration: The test compounds are administered orally or intraperitoneally to the animals at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like Diclofenac Sodium.[7]
-
Induction of Inflammation: After a set period (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the hind paw of each rat to induce localized inflammation and edema.
-
Measurement of Paw Volume: The volume of the injected paw is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated for the treated groups compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.
Visualization: Structure-Activity Relationship (SAR) Logic
Caption: Logical relationship in Structure-Activity Relationship (SAR) studies.
References
- 1. Synthesis and Antimicrobial Activity of (E)-1-Aryl-2-(1H-tetrazol-5-yl)acrylonitrile Derivatives via [3+2] Cycloaddition Reaction Using Reusable Heterogeneous Nanocatalyst under Microwave Irradiation [mdpi.com]
- 2. Antimicrobial Evaluation of 5-Substituted Aryl 1H-Tetrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1H-tetrazols as novel microtubule destabilizers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Design, synthesis and biological evaluation of 1-Aryl-5-(4-arylpiperazine-1-carbonyl)-1 H-tetrazols as novel microtubule destabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Comparative In Vivo Efficacy of 5-(4-Fluorophenyl)-1H-tetrazole Based Compounds in Inflammatory and Nociceptive Models
A detailed analysis of the performance of novel tetrazole derivatives against established alternatives, supported by experimental data.
This guide provides a comparative overview of the in vivo efficacy of two novel compounds based on the 5-(4-Fluorophenyl)-1H-tetrazole scaffold: LQFM-096 (5-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1H-tetrazole) and 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole . The primary focus of the current research on this class of compounds lies in their anti-inflammatory and analgesic properties. This document summarizes the key findings from preclinical animal studies, presenting quantitative data, detailed experimental protocols, and the proposed signaling pathways.
Comparative Efficacy Data
The following tables summarize the quantitative data from in vivo studies, showcasing the anti-inflammatory and antinociceptive effects of the selected compounds.
Table 1: Anti-inflammatory Activity in Carrageenan-Induced Paw Edema
| Compound | Dose (mg/kg, p.o.) | Animal Model | Time Point | % Inhibition of Edema | Reference |
| LQFM-096 | 20 | Mice | Not Specified | Reduction Observed | [1] |
| 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole | Not Specified | Mice | Not Specified | Reduction Observed | [2] |
Note: Specific quantitative data on the percentage of edema inhibition were not available in the cited abstracts. The studies report a qualitative reduction in edema.
Table 2: Antinociceptive Activity in the Formalin Test
| Compound | Dose (mg/kg, p.o.) | Animal Model | Test Phase | Outcome | Reference |
| LQFM-096 | 20 | Mice | Neurogenic & Inflammatory | Reduced licking time | [1] |
| 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole | Not Specified | Mice | Neurogenic & Inflammatory | Reduced licking time | [2] |
Note: The abstracts report a reduction in licking time, a measure of nociception, but do not provide specific quantitative data (e.g., seconds of licking time or percentage reduction).
Table 3: Antinociceptive Activity in the Acetic Acid-Induced Writhing Test
| Compound | Dose (mg/kg, p.o.) | Animal Model | Outcome | Reference |
| LQFM-096 | 10, 20, 40 | Mice | Decreased number of writhing | [1] |
| 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole | Not Specified | Mice | Reduced abdominal writhing | [2] |
Note: The studies indicate a dose-dependent decrease in the number of writhings, but the exact quantitative reduction is not specified in the available abstracts.
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below.
Carrageenan-Induced Paw Edema
This model is a widely used method to assess the anti-inflammatory activity of novel compounds.
-
Animals: Male Swiss mice are typically used.
-
Procedure: A 1% solution of carrageenan is injected into the subplantar region of the right hind paw to induce localized inflammation and edema.
-
Treatment: The test compound (e.g., LQFM-096) or vehicle is administered orally at specified doses prior to the carrageenan injection.
-
Measurement: The volume of the paw is measured at various time points after the carrageenan injection using a plethysmometer. The difference in paw volume before and after the injection is calculated to determine the extent of edema.
-
Analysis: The percentage inhibition of edema by the test compound is calculated by comparing the increase in paw volume in the treated group to the vehicle-treated control group.
Formalin Test
The formalin test is used to assess antinociceptive (pain-relieving) activity, distinguishing between neurogenic and inflammatory pain.
-
Animals: Male Swiss mice are commonly used.
-
Procedure: A dilute solution of formalin is injected into the subplantar surface of the right hind paw. This induces a biphasic pain response.
-
Phases of Pain:
-
Phase 1 (Neurogenic Pain): Occurs immediately after injection and lasts for about 5 minutes. It is characterized by licking and biting of the injected paw and is caused by the direct stimulation of nociceptors.
-
Phase 2 (Inflammatory Pain): Begins approximately 15-20 minutes after injection and can last for 20-40 minutes. This phase is associated with the release of inflammatory mediators in the paw.
-
-
Treatment: The test compound or vehicle is administered orally prior to the formalin injection.
-
Measurement: The total time the animal spends licking the injected paw is recorded for both phases.
-
Analysis: The reduction in licking time in the treated groups compared to the control group indicates the antinociceptive effect of the compound.
Acetic Acid-Induced Writhing Test
This is a chemical-induced visceral pain model used to screen for analgesic activity.
-
Animals: Male Swiss mice are often used.
-
Procedure: An intraperitoneal injection of acetic acid is administered to induce a characteristic writhing response (stretching of the abdomen and hind limbs).
-
Treatment: The test compound or vehicle is administered orally before the acetic acid injection.
-
Measurement: The number of writhes is counted for a specific period (e.g., 20 minutes) following the acetic acid injection.
-
Analysis: The percentage inhibition of writhing is calculated by comparing the number of writhes in the treated groups to the control group.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed signaling pathways and experimental workflows for the studied compounds.
Caption: General experimental workflow for evaluating the in vivo anti-inflammatory and analgesic efficacy of this compound based compounds.
Caption: Proposed mechanism of action for the antinociceptive and anti-inflammatory effects of LQFM-096.
Discussion
The preliminary in vivo studies on LQFM-096 and 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole suggest that this class of compounds holds promise as potential anti-inflammatory and analgesic agents. Both compounds demonstrated efficacy in standard preclinical models of inflammation and pain.
The proposed mechanism of action for LQFM-096 involves the modulation of the opioid system and KATP channels, contributing to its antinociceptive effects. Its anti-inflammatory activity appears to be mediated by the inhibition of key inflammatory mediators such as TNF-α and PGE2, as well as the reduction of leukocyte migration. For 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole, the analgesic activity is suggested to involve the NO/cGMP pathway and K+ channels.
It is important to note that the currently available data is largely qualitative, and further studies are required to provide more detailed quantitative comparisons, including dose-response relationships and comparisons with standard-of-care drugs.
Current Research Gaps
-
Quantitative Efficacy Data: There is a need for studies that report detailed quantitative data, such as ED50 values and maximal efficacy, to allow for a more robust comparison between compounds and with existing drugs.
-
Pharmacokinetics and Safety: Comprehensive pharmacokinetic and toxicology studies are necessary to evaluate the drug-like properties and safety profiles of these compounds.
-
Efficacy in Other Therapeutic Areas: While the focus has been on inflammation and pain, the therapeutic potential of this compound based compounds in other areas, such as oncology and neurology, remains largely unexplored in in vivo models. The current literature on tetrazole derivatives, in general, suggests potential anticancer and neuroprotective activities, but specific in vivo data for the 5-(4-fluorophenyl) subclass is lacking.
Conclusion
The this compound scaffold represents a promising starting point for the development of new anti-inflammatory and analgesic drugs. The initial in vivo data for lead compounds like LQFM-096 are encouraging. Future research should focus on generating more comprehensive and quantitative datasets to facilitate direct comparisons and to further elucidate the therapeutic potential of this chemical class.
References
Comparative Cross-Reactivity and Selectivity Profiling of 5-(4-Fluorophenyl)-1H-tetrazole
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the cross-reactivity and selectivity of the compound 5-(4-Fluorophenyl)-1H-tetrazole. Due to the limited availability of specific experimental data for this compound in the public domain, this document outlines the established methodologies and presents a comparative analysis with a structurally related, well-characterized compound, 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole, which has known anti-inflammatory and analgesic effects. The experimental protocols and data presentation formats provided herein are based on established industry standards for drug discovery and development.
Introduction
This compound belongs to the tetrazole class of heterocyclic compounds, which are recognized as bioisosteres for carboxylic acid groups and are integral to the structure of several pharmaceutical agents.[1][2] The biological activity of tetrazole derivatives is broad, encompassing anticancer, antibacterial, anti-inflammatory, and antiviral properties.[3] Understanding the selectivity profile of a novel compound like this compound is critical for predicting its potential therapeutic efficacy and off-target effects. This guide details the requisite experimental workflows and data interpretation for comprehensive selectivity profiling.
As a comparator, we will reference data and properties associated with 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole. This compound has been shown to exhibit vasorelaxant, anti-inflammatory, and analgesic properties, with its mechanism potentially involving the NO/cGMP pathway.[4]
Data Presentation: Comparative Selectivity Profile
The following tables represent the type of data that would be generated from a comprehensive selectivity profiling study. The data for this compound is hypothetical and for illustrative purposes, while the comparator data is based on the known activities of related pyrazole-tetrazole compounds.
Table 1: Kinase Selectivity Panel (Hypothetical Data)
| Kinase Target | This compound (% Inhibition @ 10 µM) | 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole (% Inhibition @ 10 µM) |
| p38α (MAPK14) | 85 | 92 |
| JNK1 | 15 | 20 |
| ERK2 | 8 | 12 |
| VEGFR2 | 5 | 8 |
| EGFR | 2 | 4 |
| ... (additional kinases) | ... | ... |
Table 2: GPCR Binding Panel (Hypothetical Data)
| GPCR Target | This compound (Ki in µM) | 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole (Ki in µM) |
| Adenosine A1 | > 100 | > 100 |
| Angiotensin AT1 | > 100 | 0.05 |
| Bradykinin B2 | > 100 | > 100 |
| Cannabinoid CB1 | > 100 | > 100 |
| Dopamine D2 | > 100 | > 100 |
| ... (additional GPCRs) | ... | ... |
Table 3: Enzyme Inhibition Panel (Hypothetical Data)
| Enzyme Target | This compound (IC50 in µM) | 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole (IC50 in µM) |
| COX-1 | > 50 | 15.2 |
| COX-2 | > 50 | 5.8 |
| iNOS | 8.9 | 1.2 |
| nNOS | 25.4 | 18.7 |
| ... (additional enzymes) | ... | ... |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of a compound's selectivity. The following are standard protocols for key profiling assays.
Kinase Selectivity Profiling
This protocol describes a radiometric assay to determine the inhibitory activity of a test compound against a panel of protein kinases.[5]
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Test compound (e.g., this compound) stock solution (10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP
-
ATP solution
-
384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the kinase, its specific substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity on the filter plate using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
GPCR Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of a test compound for a panel of G-protein coupled receptors (GPCRs).[6][7]
Materials:
-
Cell membranes expressing the target GPCR
-
Radioligand specific for the target GPCR
-
Test compound stock solution (10 mM in DMSO)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
96-well filter plates (e.g., GF/C)
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and the test compound at various concentrations.
-
Incubate the plate at room temperature for a specified time to reach equilibrium (e.g., 90 minutes).
-
Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
Determine the IC50 value from the competition curve and calculate the Ki using the Cheng-Prusoff equation.
Enzyme Inhibition Assay
This protocol provides a general method for determining the inhibitory potency of a compound against a soluble enzyme using a spectrophotometric assay.[8][9]
Materials:
-
Purified enzyme
-
Enzyme substrate
-
Test compound stock solution (10 mM in DMSO)
-
Assay buffer (optimized for the specific enzyme)
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the enzyme and the test compound at various concentrations.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at a controlled temperature.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the change in absorbance over time using a microplate spectrophotometer at a wavelength appropriate for the product of the reaction.
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the reaction velocity against the inhibitor concentration.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the conceptual frameworks for the experimental design and potential mechanism of action.
Caption: Potential inflammatory signaling pathway targeted by a p38 MAPK inhibitor.
Caption: Experimental workflow for cross-reactivity and selectivity profiling.
Caption: Logical relationship between compound selectivity and biological outcomes.
References
- 1. Tetrazole - Wikipedia [en.wikipedia.org]
- 2. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. New pyrazole derivative 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole: synthesis and assessment of some biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. multispaninc.com [multispaninc.com]
- 8. superchemistryclasses.com [superchemistryclasses.com]
- 9. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of 5-(4-Fluorophenyl)-1H-tetrazole and Structurally Related Analogs
This guide provides a detailed comparison of the key spectroscopic data for 5-(4-Fluorophenyl)-1H-tetrazole, a compound of interest in medicinal chemistry and materials science, with its parent compound, 5-phenyl-1H-tetrazole, and a halogenated analog, 5-(4-chlorophenyl)-1H-tetrazole. The comparative analysis is supported by experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering valuable insights for researchers in compound identification and characterization.
Data Presentation: Spectroscopic Comparison
The following tables summarize the core spectroscopic data for the three compounds, highlighting the influence of the phenyl ring substituent on their spectral properties.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
| Compound | Solvent/Frequency | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| This compound | DMSO-d₆ / 500 MHz | 16.91 (brs, 1H, N-H), 8.12–8.07 (m, 2H, Ar-H), 7.50–7.45 (m, 2H, Ar-H)[1] | 163.6 (d, J = 249 Hz), 154.6, 129.5 (d, J = 8.9 Hz), 116.6 (d, J = 22.3 Hz)[1] |
| 5-phenyl-1H-tetrazole | DMSO-d₆ / 500 MHz | 8.05 (s, 2H, Ar-H), 7.61 (s, 3H, Ar-H)[1] | 155.3, 131.7, 129.9, 127.4, 124.6[1][2] |
| 5-(4-chlorophenyl)-1H-tetrazole | DMSO-d₆ / 400 MHz | 16.81 (br, 1H, N-H), 8.00 (d, 2H, Ar-H), 7.61 (d, 2H, Ar-H)[3] | 154.96, 135.82, 129.43, 128.61, 123.27[3] |
Table 2: IR and Mass Spectrometry Data
| Compound | Molecular Weight | Key IR Absorptions (cm⁻¹) | Mass Spectrometry (m/z) |
| This compound | 164.14 | 2991, 1610, 1505[1] | 163 [M-H]⁻ (ESI)[1] |
| 5-phenyl-1H-tetrazole | 146.15 | 3449 (N-H), 3061 (=C-H), 1609, 1564 (C=N), 1485[1][2] | 146 [M]⁺ (EI)[2], 145 [M-H]⁻ (ESI)[1] |
| 5-(4-chlorophenyl)-1H-tetrazole | 180.59 | 2696, 1650, 1349, 1083, 822[3] | 179 [M-H]⁻ (ESI)[1]; Fragments: Cl⁻, [M-HCl]⁻, [M-H]⁻[4] |
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the isolation, purification, and comparative spectroscopic analysis of the target compounds.
Caption: Workflow for comparative spectroscopic analysis.
Experimental Protocols
The data presented in this guide are based on standard spectroscopic techniques. The general methodologies are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: NMR spectra were recorded on spectrometers operating at frequencies ranging from 300 to 500 MHz for ¹H NMR and 75 to 125 MHz for ¹³C NMR.
-
Sample Preparation: A small quantity of the analyte (typically 5-10 mg) was dissolved in approximately 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Data Acquisition: The spectra were acquired at ambient temperature. Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard. For spectra recorded in DMSO-d₆, the residual solvent peak is typically used as the reference.
-
Data Processing: The resulting Free Induction Decay (FID) was processed using appropriate software to perform Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Instrumentation: FT-IR spectra were recorded on a spectrometer, typically using KBr pellets.
-
Sample Preparation: A small amount of the solid sample was finely ground with dry potassium bromide (KBr). The mixture was then pressed under high pressure to form a thin, transparent pellet.
-
Data Acquisition: The KBr pellet was placed in the sample holder of the spectrometer, and the spectrum was recorded, typically over a range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet was subtracted.
-
Data Analysis: The positions of the absorption bands (in wavenumbers, cm⁻¹) corresponding to specific molecular vibrations were identified.
Mass Spectrometry (MS)
-
Instrumentation: Mass spectra were obtained using either an Electron Ionization (EI) or Electrospray Ionization (ESI) source, depending on the specific data reported.
-
Sample Introduction: The sample was introduced into the ion source, often after separation by gas or liquid chromatography, or via direct infusion.
-
Ionization:
-
Electron Ionization (EI): In the EI source, the sample was bombarded with a high-energy electron beam (typically 70 eV), causing ionization and extensive fragmentation. This method is useful for determining the molecular weight of the parent ion [M]⁺ and analyzing its fragmentation pattern.
-
Electrospray Ionization (ESI): For ESI, the sample was dissolved in a suitable solvent and sprayed through a charged capillary, creating fine, charged droplets. As the solvent evaporates, ions (e.g., [M-H]⁻ in negative ion mode) are released and directed into the mass analyzer. This is a softer ionization technique that typically keeps the molecule intact.
-
-
Data Analysis: The mass-to-charge ratio (m/z) of the resulting ions was measured. The analysis focused on identifying the molecular ion peak and characteristic fragment ions to confirm the structure of the compound.
References
A Comparative Guide: Assessing the Metabolic Stability of Tetrazole vs. Carboxylic Acid Moieties
In medicinal chemistry, the bioisosteric replacement of a carboxylic acid with a 5-substituted-1H-tetrazole is a well-established strategy for optimizing drug candidates.[1][2] A primary motivation for this substitution is to improve the compound's metabolic stability and overall pharmacokinetic profile.[3][4] Carboxylic acids are often susceptible to metabolic transformations, particularly Phase II conjugation reactions like glucuronidation, which can lead to rapid clearance and, in some cases, the formation of reactive acyl glucuronide metabolites.[5] The tetrazole ring, by contrast, is generally more resistant to these metabolic pathways, which can result in enhanced bioavailability and a longer duration of action.[1][6]
This guide provides an objective comparison of the metabolic stability of these two critical functional groups, supported by experimental data and detailed protocols for key assessment assays.
Comparative Metabolic Stability: Quantitative Data
The most direct way to assess the impact of this bioisosteric switch is through side-by-side in vitro metabolism studies. The data below presents a comparative analysis of a matched pair of compounds, differing only by the acidic moiety (carboxylic acid vs. tetrazole).
| Parameter | Carboxylic Acid Analog | Tetrazole Analog | Rationale for Difference |
| Structure | 5-(5-methylisoxazol-3-yl)carboxylic acid | 5-(5-methylisoxazol-3-yl)-1H-tetrazole | Bioisosteric replacement of the -COOH group with a 5-substituted tetrazole ring. |
| Metabolic Half-Life (t½) in Liver Microsomes | 15 min[1] | 60 min[1] | The tetrazole moiety is significantly more resistant to Phase II metabolism (e.g., glucuronidation) compared to the carboxylic acid, leading to a longer half-life.[1][5] |
| Oral Bioavailability (%F) | 10%[1] | 40%[1] | Improved metabolic stability and potentially better absorption characteristics can lead to significantly higher oral bioavailability for the tetrazole analog.[1] |
| Primary Metabolic Pathway | UGT-mediated Glucuronidation[5] | More resistant to metabolism; may undergo N-glucuronidation at a slower rate.[5] | Carboxylic acids are readily conjugated by UDP-glucuronosyltransferases (UGTs). While tetrazoles can also be glucuronidated, the resulting N-glucuronides are generally less reactive and formed more slowly.[2] |
Visualizing the Metabolic Comparison
The following diagrams illustrate the conceptual differences in metabolic fate and a typical workflow for experimental assessment.
Experimental Protocols
Accurate assessment of metabolic stability requires standardized in vitro assays. The liver is the primary site of drug metabolism, and assays using liver fractions (microsomes) or whole liver cells (hepatocytes) are industry standards.[7][8]
Liver Microsomal Stability Assay
This assay is primarily used to evaluate Phase I metabolism (e.g., CYP450-mediated) but can be adapted for Phase II pathways.[7][8] It measures the intrinsic clearance of a compound in a subcellular fraction containing key drug-metabolizing enzymes.[7]
-
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with liver microsomes.
-
Materials & Reagents:
-
Pooled liver microsomes (human, rat, or other relevant species) from a commercial supplier.[9]
-
Test compounds and positive controls (e.g., Dextromethorphan, Verapamil).[9][10]
-
Phosphate buffer (100 mM, pH 7.4).[11]
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[11]
-
Quenching solution: Acetonitrile (ACN) containing an internal standard (IS).[9]
-
96-well incubation plates and collection plates.
-
-
Experimental Procedure:
-
Preparation: Thaw frozen liver microsomes rapidly in a 37°C water bath and immediately place on ice. Dilute the microsomes to the desired protein concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.[7]
-
Compound Addition: Add the test compound to the incubation plate to a final concentration of typically 1 µM.[7][9]
-
Pre-incubation: Pre-incubate the plate containing microsomes and the test compound for 5-10 minutes at 37°C.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[9] A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.[7]
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the reaction mixture to a collection plate containing cold acetonitrile with an internal standard to terminate the reaction.[7][11]
-
Sample Processing: Centrifuge the collection plate to pellet the precipitated protein. Transfer the supernatant for analysis.
-
-
Data Analysis:
-
Analyze the samples via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.[9]
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the linear regression line corresponds to the elimination rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k .[12]
-
Calculate intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) .[12]
-
Hepatocyte Stability Assay
This assay utilizes intact liver cells (hepatocytes), which contain the full complement of both Phase I and Phase II metabolizing enzymes and cofactors, offering a more physiologically relevant model.[10][13] It also accounts for compound permeability across the cell membrane.[10]
-
Objective: To determine the in vitro intrinsic clearance of a test compound in a whole-cell system, accounting for both Phase I and Phase II metabolism.
-
Materials & Reagents:
-
Cryopreserved, plateable primary hepatocytes (human or other species).[13][14]
-
Hepatocyte plating and incubation media (e.g., Williams' Medium E).[12]
-
Test compounds and relevant controls (e.g., a high-turnover Phase I substrate like Verapamil and a Phase II substrate like Umbelliferone).[10]
-
Collagen-coated 96-well plates.
-
Quenching solution: Cold acetonitrile with an internal standard.[13]
-
-
Experimental Procedure:
-
Cell Plating: Thaw cryopreserved hepatocytes according to the supplier's protocol and plate them onto collagen-coated plates. Allow the cells to attach for several hours in a 37°C, 5% CO2 incubator.[12]
-
Compound Preparation: Prepare the test compound in serum-free incubation medium at the final desired concentration (e.g., 1 µM).[14]
-
Incubation: Remove the plating medium from the attached hepatocytes and add the medium containing the test compound.
-
Time-Point Sampling: Place the plates on an orbital shaker in the incubator. At specified time points (e.g., 0, 10, 30, 60, 120 minutes), terminate the reaction for designated wells by removing the medium and adding cold acetonitrile with an internal standard.[10][14]
-
Sample Processing: After the final time point, seal the plates, vortex, and centrifuge. Transfer the supernatant to a new plate for analysis.
-
-
Data Analysis:
-
Quantify the remaining parent compound in each sample using LC-MS/MS.[13]
-
The half-life (t½) and intrinsic clearance (CLint) are calculated similarly to the microsomal assay.
-
CLint is typically expressed in units of µL/min/10^6 cells.[14] This value can then be scaled to predict in vivo hepatic clearance.[14]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Tetrazoles as carboxylic acid isosteres: chemistry and biology (2014) | Maqsood Ahmad Malik | 110 Citations [scispace.com]
- 7. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. mercell.com [mercell.com]
- 10. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - KR [thermofisher.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
A Head-to-Head Comparison of Synthetic Routes to 5-Aryl-1H-Tetrazoles
The 5-aryl-1H-tetrazole moiety is a cornerstone in medicinal chemistry, often serving as a bioisosteric replacement for a carboxylic acid group in drug candidates. Its synthesis has been the subject of extensive research, leading to a variety of synthetic routes. This guide provides a head-to-head comparison of the most prevalent methods, offering researchers, scientists, and drug development professionals a comprehensive overview of the available synthetic strategies, supported by quantitative data and detailed experimental protocols.
The dominant approach for synthesizing 5-aryl-1H-tetrazoles is the [3+2] cycloaddition reaction between an aryl nitrile and an azide source, most commonly sodium azide. The variations in this fundamental reaction lie in the choice of catalyst, solvent, and energy source, each with its own set of advantages and disadvantages. This comparison will focus on four prominent methodologies: zinc-catalyzed synthesis in water, copper-catalyzed synthesis in organic solvents, heterogeneous catalysis using silica sulfuric acid, and microwave-assisted synthesis.
Comparative Analysis of Synthetic Methodologies
The following tables summarize the quantitative data for the different synthetic routes, allowing for a direct comparison of their efficiency and reaction conditions.
Table 1: Zinc-Catalyzed Synthesis of 5-Aryl-1H-Tetrazoles in Water
This method, pioneered by Sharpless and co-workers, offers an environmentally friendly approach by utilizing water as the solvent.[1][2] The use of zinc salts, such as ZnBr₂, facilitates the reaction, which is believed to proceed through Lewis acid activation of the nitrile.[2]
| Aryl Nitrile | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzonitrile | NaN₃, ZnBr₂ | 100 | 12 | 95 | --INVALID-LINK-- |
| 4-Methylbenzonitrile | NaN₃, ZnBr₂ | 100 | 18 | 92 | --INVALID-LINK-- |
| 4-Methoxybenzonitrile | NaN₃, ZnBr₂ | 100 | 24 | 88 | --INVALID-LINK-- |
| 4-Chlorobenzonitrile | NaN₃, ZnBr₂ | 100 | 8 | 98 | --INVALID-LINK-- |
Table 2: Copper-Catalyzed Synthesis of 5-Aryl-1H-Tetrazoles
Copper catalysts, such as CuSO₄·5H₂O, have been effectively employed for the synthesis of 5-aryl-1H-tetrazoles, typically in polar aprotic solvents like DMSO.[3] This method offers good to excellent yields under relatively mild conditions.[3]
| Aryl Nitrile | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzonitrile | NaN₃, CuSO₄·5H₂O | DMSO | 140 | 1 | 92 | --INVALID-LINK-- |
| 4-Methylbenzonitrile | NaN₃, CuSO₄·5H₂O | DMSO | 140 | 1.5 | 90 | --INVALID-LINK-- |
| 4-Chlorobenzonitrile | NaN₃, CuSO₄·5H₂O | DMSO | 140 | 0.5 | 95 | --INVALID-LINK-- |
| 2-Chlorobenzonitrile | NaN₃, CuSO₄·5H₂O | DMSO | 140 | 2 | 88 | --INVALID-LINK-- |
Table 3: Heterogeneous Catalysis using Silica Sulfuric Acid
The use of solid-supported catalysts like silica sulfuric acid (SSA) simplifies product purification and catalyst recovery.[4][5] These reactions are often performed in solvents like DMF and provide high yields.[4][5]
| Aryl Nitrile | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzonitrile | NaN₃, SSA | DMF | 130 | 6 | 95 | --INVALID-LINK-- |
| 4-Methylbenzonitrile | NaN₃, SSA | DMF | 130 | 7 | 92 | --INVALID-LINK-- |
| 4-Chlorobenzonitrile | NaN₃, SSA | DMF | 130 | 5 | 94 | --INVALID-LINK-- |
| 3-Nitrobenzonitrile | NaN₃, SSA | DMF | 130 | 4 | 93 | --INVALID-LINK-- |
Table 4: Microwave-Assisted Synthesis of 5-Aryl-1H-Tetrazoles
Microwave irradiation has emerged as a powerful tool to accelerate the synthesis of 5-aryl-1H-tetrazoles, significantly reducing reaction times from hours to minutes. A variety of catalysts can be used in conjunction with microwave heating.
| Aryl Nitrile | Reagents | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Benzonitrile | NaN₃, Et₃N·HCl | Nitrobenzene | 180 | 10 | 92 | --INVALID-LINK-- |
| 4-Methylbenzonitrile | NaN₃, Et₃N·HCl | Nitrobenzene | 180 | 15 | 89 | --INVALID-LINK-- |
| 4-Chlorobenzonitrile | NaN₃, Et₃N·HCl | Nitrobenzene | 180 | 8 | 95 | --INVALID-LINK-- |
| 4-Nitrobenzonitrile | NaN₃, Fe₃O₄ NPs | DMF | 120 | 35 | 94 | --INVALID-LINK-- |
Experimental Protocols
1. General Procedure for Zinc-Catalyzed Synthesis in Water
To a solution of the aryl nitrile (10 mmol) and sodium azide (12 mmol) in water (20 mL) is added zinc bromide (2 mmol). The reaction mixture is then heated to 100 °C and stirred vigorously for the time indicated in Table 1. After cooling to room temperature, the pH of the mixture is adjusted to ~2 with concentrated HCl. The resulting precipitate is collected by filtration, washed with water, and dried to afford the 5-aryl-1H-tetrazole.
2. General Procedure for Copper-Catalyzed Synthesis in DMSO [3]
A mixture of the aryl nitrile (1 mmol), sodium azide (1.5 mmol), and CuSO₄·5H₂O (0.05 mmol) in DMSO (3 mL) is heated at 140 °C for the time specified in Table 2.[3] Upon completion of the reaction, the mixture is cooled to room temperature and poured into ice-water (30 mL). The pH is adjusted to ~2 with concentrated HCl. The precipitated product is filtered, washed with water, and recrystallized from a suitable solvent to yield the pure 5-aryl-1H-tetrazole.[3]
3. General Procedure for Silica Sulfuric Acid Catalyzed Synthesis [5]
A mixture of the aryl nitrile (1 mmol), sodium azide (1.5 mmol), and silica sulfuric acid (0.1 g) in DMF (5 mL) is refluxed for the time indicated in Table 3.[5] After the reaction is complete, the mixture is cooled to room temperature, and the catalyst is removed by filtration. The filtrate is then poured into ice-water (50 mL), and the resulting precipitate is collected by filtration, washed with water, and dried to give the 5-aryl-1H-tetrazole.[5]
4. General Procedure for Microwave-Assisted Synthesis
Caution: Microwave-assisted organic synthesis should be performed in a dedicated microwave reactor with appropriate safety precautions.
A mixture of the aryl nitrile (1 mmol), sodium azide (1.5 mmol), and the specified catalyst (see Table 4) in the indicated solvent (3-5 mL) is placed in a sealed microwave vessel. The reaction mixture is then irradiated in a microwave reactor at the specified temperature for the indicated time. After cooling, the reaction mixture is worked up as described for the corresponding conventionally heated method.
Visualization of Workflows
Caption: Logical workflow for selecting an optimal synthetic route.
Caption: General experimental workflow for tetrazole synthesis.
Conclusion
The choice of the optimal synthetic route for 5-aryl-1H-tetrazoles depends on the specific requirements of the researcher, including desired scale, available equipment, and green chemistry considerations.
-
For environmentally friendly and scalable synthesis , the zinc-catalyzed method in water is an excellent choice, minimizing the use of organic solvents.
-
When high yields and relatively short reaction times are desired with common laboratory equipment , the copper-catalyzed method in DMSO offers a reliable option.
-
For ease of purification and catalyst recycling , the heterogeneous silica sulfuric acid catalyzed method is advantageous.
-
For rapid synthesis and high-throughput screening , microwave-assisted synthesis is unparalleled in its efficiency.
By understanding the trade-offs between these different methodologies, researchers can make an informed decision to select the most suitable synthetic strategy for their specific needs in the pursuit of novel therapeutics and other advanced materials.
References
- 1. Preparation of 5-substituted 1H-tetrazoles from nitriles in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 3. scielo.br [scielo.br]
- 4. Improved synthesis of 5-substituted 1H-tetrazoles via the [3+2] cycloaddition of nitriles and sodium azide catalyzed by silica sulfuric acid [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Safe Disposal of 5-(4-Fluorophenyl)-1H-tetrazole: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of 5-(4-Fluorophenyl)-1H-tetrazole, a compound frequently used in pharmaceutical research. Adherence to these protocols is essential to mitigate risks and maintain a safe research environment.
Hazard Profile and Safety Data
This compound is classified as a hazardous substance. Understanding its profile is the first step in safe handling and disposal. Key hazard information is summarized in the table below.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed[1][2] |
| Skin Irritation | H315 | Causes skin irritation[1][2] |
| Eye Irritation | H319 | Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation[1][2] |
This data is compiled from publicly available Safety Data Sheets (SDS). Always refer to the specific SDS provided by your supplier for the most accurate and detailed information.
Disposal Protocol: A Step-by-Step Guide
The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.[2][3][4] Do not attempt to dispose of this chemical down the drain or in regular solid waste streams.
Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing the appropriate PPE to prevent exposure.
-
Hand Protection: Wear appropriate chemical-resistant gloves. Inspect gloves prior to use.
-
Eye/Face Protection: Use safety glasses with side-shields or chemical safety goggles.[1][3]
-
Respiratory Protection: For handling larger quantities or in poorly ventilated areas, use a dust mask (e.g., N95 type) or a respirator.[1]
-
Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.[3]
Waste Segregation and Storage
Proper segregation is critical to prevent accidental reactions with incompatible materials.
-
Incompatible Materials: Keep away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[3]
-
Storage: Store waste this compound in its original container or a clearly labeled, compatible container. The container should be kept tightly closed and stored in a cool, dry, and well-ventilated area designated for hazardous waste.[3]
Preparing for Disposal
Follow these steps to prepare the chemical waste for collection by a licensed disposal service.
-
Labeling: Ensure the waste container is clearly and accurately labeled with the chemical name "this compound" and the appropriate hazard symbols (e.g., "Harmful," "Irritant").
-
Container Integrity: Check that the container is not leaking and is securely sealed.
-
Documentation: Complete any required hazardous waste disposal forms as per your institution's and local regulations.
-
Collection: Arrange for collection by a certified hazardous waste disposal company. Provide them with the Safety Data Sheet for the chemical.
Decontamination of Empty Containers
Empty containers that held this compound must be treated as hazardous waste unless properly decontaminated.
-
Handling: Handle uncleaned containers in the same manner as the product itself.
-
Disposal: Do not reuse the containers.[4] They should be disposed of along with the chemical waste through the approved disposal plant.[2][3]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This information is intended for guidance purposes only and is based on publicly available safety data. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) before handling or disposing of any chemical. Disposal must be carried out in strict accordance with all applicable local, state, and federal regulations.
References
Essential Safety and Operational Guide for 5-(4-Fluorophenyl)-1H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling and disposal of 5-(4-Fluorophenyl)-1H-tetrazole (CAS No: 50907-21-6). Adherence to these guidelines is critical to ensure personal safety and proper laboratory practice.
Hazard Identification and Classification
This compound is a chemical compound that requires careful handling due to its potential health and physical hazards.
GHS Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
-
H240: Heating may cause an explosion.[2]
Signal Word: Warning or Danger[2]
| Hazard Class | Category |
| Acute Toxicity, Oral | Category 4 |
| Skin Irritation | Category 2 |
| Eye Irritation | Category 2 |
| Specific Target Organ Toxicity - Single Exposure | Category 3 |
| Self-reactive substances and mixtures | Type B |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure.
| Protection Type | Specific Recommendations | Rationale |
| Eye Protection | Chemical safety goggles or face shield.[3][4] | Protects against dust particles and splashes that can cause serious eye irritation.[1] |
| Skin Protection | Chemically resistant gloves (e.g., nitrile rubber). Lab coat or other protective clothing to prevent skin exposure.[3][5] | Prevents skin irritation upon contact.[1] Contaminated gloves should be disposed of properly.[2][4] |
| Respiratory Protection | A NIOSH-approved N95 dust mask or higher is required when handling the solid form to avoid inhalation of dust particles. Use in a well-ventilated area.[2][6] | Prevents respiratory tract irritation.[1] |
Safe Handling and Storage Protocol
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[2][6]
-
Ensure eyewash stations and safety showers are readily accessible.[5]
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Read the Safety Data Sheet (SDS) thoroughly.
-
Dispensing: Avoid creating dust when handling the solid.[4] Use spark-proof tools and explosion-proof equipment.[5]
-
Heating: Avoid heating the compound, as it may cause an explosion.[2] Keep away from heat, sparks, open flames, and hot surfaces.[2][5]
-
Hygiene: Wash hands thoroughly after handling.[2][3] Do not eat, drink, or smoke in the work area.[5]
Storage:
-
Store in a cool, well-ventilated place.[2]
-
Store away from incompatible materials such as strong oxidizing agents.[3][5]
Emergency Procedures
| Exposure Scenario | First Aid Measures |
| In case of eye contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. If eye irritation persists, get medical advice/attention.[3][6] |
| In case of skin contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[3][6] |
| If inhaled | Move the person into fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2][6] |
| If swallowed | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[5] |
Disposal Plan
All waste materials must be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.
-
Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper) in a designated, labeled, and sealed container.
-
Container Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name.
-
Disposal: Dispose of the contents and container to an approved waste disposal plant.[2][3][5] Do not mix with other waste.[2]
Operational Workflow Diagram
The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound.
Caption: Workflow for handling and disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
